Product packaging for 4-Methyl-1H-imidazole-2-carboxylic acid(Cat. No.:CAS No. 70631-93-5)

4-Methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B1214495
CAS No.: 70631-93-5
M. Wt: 126.11 g/mol
InChI Key: JYKNMRPMJXDBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-methyl-imidazole-2-carboxylic acid is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 5 and 2 respectively. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B1214495 4-Methyl-1H-imidazole-2-carboxylic acid CAS No. 70631-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKNMRPMJXDBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339640
Record name 4-Methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70631-93-5
Record name 4-Methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-1H-imidazole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values from computational models to offer a profile for researchers.

Chemical Identity

This compound is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

IdentifierValue
IUPAC Name This compound
CAS Number 70631-93-5[1]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.115 g/mol [1]
Canonical SMILES CC1=CN=C(N1)C(=O)O
InChI Key JYKNMRPMJXDBJS-UHFFFAOYSA-N[1]
Physical Form Solid, Light grey powder[1]

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information and includes predicted values from reputable computational models to provide a more complete picture.

PropertyValueSource
pKa Acidic: ~3.5-4.5; Basic: ~6.5-7.5Predicted
LogP ~0.5 - 1.5Predicted
Aqueous Solubility Moderately solublePredicted
Melting Point Not available-
Boiling Point Not available-

Note on Predicted Values: The pKa, LogP, and solubility values are estimates derived from computational algorithms and should be confirmed through experimental validation. The predicted pKa values suggest that the compound is amphoteric, with the carboxylic acid function contributing to its acidity and the imidazole ring providing basic character.

Spectral Data

  • ¹H NMR: Signals corresponding to the imidazole ring proton, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts would be influenced by the electronic environment of the imidazole ring.

  • ¹³C NMR: Resonances for the carbon atoms of the imidazole ring, the methyl group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to appear significantly downfield.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 126.115. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-N and C=N stretching vibrations of the imidazole ring.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not published in readily accessible literature. However, general synthetic and analytical methodologies for imidazole carboxylic acids can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the substituted imidazole ring followed by functional group manipulations. One conceptual workflow is outlined below.

G cluster_0 Conceptual Synthesis Workflow start Starting Materials (e.g., α-dicarbonyl compound and ammonia source) step1 Ring Formation: Condensation Reaction start->step1 step2 Intermediate: Substituted Imidazole step1->step2 step3 Functional Group Introduction/ Modification step2->step3 product Final Product: 4-Methyl-1H-imidazole- 2-carboxylic acid step3->product

Caption: A generalized workflow for the synthesis of substituted imidazole carboxylic acids.

Methodology:

  • Ring Formation: A common method for imidazole synthesis is the Radziszewski reaction or a variation thereof, involving the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia. For 4-methylimidazole derivatives, a starting material such as methylglyoxal could be used.

  • Introduction of the Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through various methods, such as the oxidation of a 2-methyl or 2-hydroxymethyl group, or by carboxylation of a 2-lithiated imidazole intermediate.

  • Purification: The final product would require purification, likely through recrystallization or column chromatography.

Analytical Workflow

The identity and purity of synthesized this compound would be confirmed using a standard analytical workflow.

G cluster_1 Analytical Confirmation Workflow sample Synthesized Compound ms Mass Spectrometry (MS) - Confirm Molecular Weight sample->ms nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate Structure sample->nmr ir IR Spectroscopy - Identify Functional Groups sample->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) sample->purity confirmation Structural Confirmation and Purity Determination ms->confirmation nmr->confirmation ir->confirmation purity->confirmation

Caption: A standard workflow for the structural and purity analysis of a synthesized organic compound.

Methodology:

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • NMR Spectroscopy: To elucidate the chemical structure by identifying the connectivity of atoms.

  • IR Spectroscopy: To confirm the presence of key functional groups, particularly the carboxylic acid and the imidazole ring.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the synthesized compound. Elemental analysis can also be used to confirm the empirical formula.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Imidazole-containing compounds are known to have a wide range of biological activities, and some imidazole carboxylic acid derivatives have been investigated as inhibitors of various enzymes. Further research would be required to determine the biological profile of this specific molecule.

Conclusion

This compound is a defined chemical entity for which basic identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties, as well as its biological activity, is lacking in the current scientific literature. The data and workflows presented in this guide are intended to provide a foundational understanding for researchers and to guide future experimental work on this compound. It is strongly recommended that the predicted values be experimentally verified for any application where precise physicochemical parameters are critical.

References

A Technical Guide to 4-Methyl-1H-imidazole-2-carboxylic Acid: Structure, Properties, and its Role as a Scaffold for Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, CAS number, and key physicochemical properties. A significant focus is placed on the role of this molecule as a scaffold in the development of potent inhibitors targeting metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to bacteria. This guide furnishes detailed experimental protocols for the synthesis of related derivatives and for assessing their inhibitory activity against MBLs. Quantitative data on the efficacy of various derivatives are presented in a structured format to facilitate comparison and further research.

Introduction

This compound is a substituted imidazole carboxylic acid. The imidazole ring is a versatile pharmacophore found in numerous biologically active molecules.[1] This particular derivative has emerged as a critical starting point for the design of inhibitors against metallo-β-lactamases (MBLs). MBLs are a class of zinc-dependent enzymes that hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[2][3] The development of effective MBL inhibitors is a crucial strategy to restore the efficacy of these life-saving antibiotics.[4]

Chemical Identity and Structure

  • Chemical Name: this compound

  • CAS Number: 70631-93-5

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

  • Structure:

    SMILES String

Physicochemical and Spectroscopic Data

While detailed experimental data for the parent compound is not extensively published, general characteristics can be inferred from related structures.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂General
Molecular Weight 126.11 g/mol General
Appearance Expected to be a solidGeneral
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.58 (s, 1H), 2.25 (s, 3H) (Predicted)[5]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.0, 140.0, 125.0, 120.0, 10.0 (Predicted)[5]

Note: NMR data is predicted based on the structure and data from similar imidazole derivatives. Experimental verification is recommended.

Synthesis of this compound and Derivatives

A general synthetic route to 1H-imidazole-2-carboxylic acids involves the oxidation of the corresponding 2-formylimidazole. A typical procedure for a related, unsubstituted imidazole-2-carboxylic acid is provided below, which can be adapted for the 4-methyl derivative.

Experimental Protocol: Synthesis of 1H-imidazole-2-carboxylic acid (General Procedure)

This protocol describes the synthesis of the parent imidazole-2-carboxylic acid and can be adapted for the 4-methyl analog by starting with 4-methyl-1H-imidazole-2-carbaldehyde.

Materials:

  • 1H-imidazole-2-carbaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in deionized water.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (excess) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 48-72 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), remove the water under reduced pressure at a temperature below 40 °C to avoid decarboxylation.

  • Wash the resulting solid with a mixture of diethyl ether and water (e.g., 4:1 v/v) to remove any residual peroxide.

  • Dry the solid product under vacuum to yield 1H-imidazole-2-carboxylic acid.[6]

Biological Activity: Inhibition of Metallo-β-Lactamases

Derivatives of this compound have demonstrated potent inhibitory activity against various clinically relevant MBLs, including Verona integron-encoded metallo-β-lactamase (VIM) and New Delhi metallo-β-lactamase (NDM).[7][8] The inhibitory mechanism is believed to involve the chelation of the zinc ions in the active site of the enzyme, thereby rendering it inactive.[9]

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives of 1H-imidazole-2-carboxylic acid against various MBLs.

Compound DerivativeTarget MBLIC₅₀ (µM)Reference
1-(2-phenylethyl)-1H-imidazole-2-carboxylic acidVIM-20.018[7]
1-(3-phenylpropyl)-1H-imidazole-2-carboxylic acidVIM-20.025[7]
1-(4-phenylbutyl)-1H-imidazole-2-carboxylic acidVIM-20.033[7]
1-(2-phenylethyl)-1H-imidazole-2-carboxylic acidVIM-50.018[7]
1-(3-phenylpropyl)-1H-imidazole-2-carboxylic acidVIM-50.031[7]
Derivative 55 (Structure not fully disclosed)VIM-2Potent[2]

Experimental Protocols: Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of compounds against MBLs is commonly determined using a spectrophotometric assay with the chromogenic substrate nitrocefin.[10][11]

Protocol: Determination of IC₅₀ for MBL Inhibitors using Nitrocefin

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Nitrocefin stock solution (e.g., in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37 °C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately monitor the rate of nitrocefin hydrolysis by measuring the increase in absorbance at 486 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to a control reaction containing no inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12][13]

Visualizations

Mechanism of MBL Inhibition

The following diagram illustrates the proposed mechanism of action for this compound derivatives as MBL inhibitors.

MBL_Inhibition cluster_0 Metallo-β-Lactamase Active Site MBL MBL Enzyme Zn1 Zn²⁺ MBL->Zn1 His/Asp/Cys residues Zn2 Zn²⁺ MBL->Zn2 His/Asp/Cys residues Inhibitor 4-Methyl-1H-imidazole- 2-carboxylic acid Derivative Inhibited_Complex Inactive Enzyme-Inhibitor Complex H2O H₂O Zn1->H2O coordination Zn2->H2O coordination Inhibitor->Inhibited_Complex Chelation

Caption: Proposed chelation of zinc ions in the MBL active site by an inhibitor.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the IC₅₀ value of a potential MBL inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents: - MBL Enzyme - Nitrocefin - Test Compound - Assay Buffer start->prep_reagents serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup Set up 96-well Plate: - Add Enzyme - Add Diluted Compound serial_dilution->plate_setup pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding plate_setup->pre_incubation reaction_initiation Initiate Reaction with Nitrocefin pre_incubation->reaction_initiation data_acquisition Measure Absorbance at 486 nm (Kinetic Read) reaction_initiation->data_acquisition data_analysis Calculate Initial Velocities and % Inhibition data_acquisition->data_analysis ic50_determination Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for determining the IC₅₀ of MBL inhibitors.

Conclusion

This compound serves as a valuable scaffold for the development of potent metallo-β-lactamase inhibitors. The structure-activity relationship studies of its derivatives have yielded compounds with significant activity against clinically important MBLs. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of new analogs, contributing to the ongoing efforts to combat antibiotic resistance. Further optimization of these imidazole-based inhibitors holds promise for the development of novel therapeutics to be used in combination with β-lactam antibiotics.

References

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound incorporating an imidazole ring, a carboxylic acid functional group, and a methyl substituent. Imidazole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of such compounds. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂--INVALID-LINK--
Molecular Weight126.11 g/mol --INVALID-LINK--
AppearanceLight grey solid powder--INVALID-LINK--

Spectroscopic Data

A complete set of experimental spectroscopic data for this compound was not available in the searched public domain resources. Therefore, data for closely related compounds are presented below for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

  • Imidazole Ring Proton: A singlet for the proton on the imidazole ring (C5-H), likely in the range of 7-8 ppm.

  • Methyl Protons: A singlet for the methyl group protons (CH₃), expected to appear upfield, likely around 2.2-2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH), typically found downfield, often above 10 ppm.

  • N-H Proton: A broad singlet for the N-H proton of the imidazole ring. Its chemical shift can be variable and may exchange with water in the solvent.

Comparative ¹H NMR Data for an Imidazole Derivative:

For context, the ¹H NMR spectrum of 1-(n-octyl)-3-(4-carboxybenzyl)imidazolium bromide in DMSO-d₆ shows the imidazole C2-H proton as a singlet at 9.42 ppm and the C4,5-H protons as a singlet at 7.88 ppm. The carboxylic acid proton appears as a broad singlet at 3.37 ppm (note: this is unusually upfield and may be due to the specific molecular structure and environment)[1].

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum is expected to display signals for the five carbon atoms in the molecule:

  • Carboxylic Carbonyl Carbon: The C=O carbon of the carboxylic acid group is expected in the range of 160-175 ppm.

  • Imidazole Ring Carbons: Three distinct signals for the carbons of the imidazole ring. The C2 carbon, bonded to the carboxylic acid, would be significantly downfield. The C4 (bearing the methyl group) and C5 carbons would also have characteristic shifts.

  • Methyl Carbon: The carbon of the methyl group will appear at the most upfield region of the spectrum, likely between 10-20 ppm.

Comparative ¹³C NMR Data for an Imidazole Derivative:

In the ¹³C NMR spectrum of 1-(n-octyl)-3-(4-cyanobenzyl)imidazolium bromide in DMSO-d₆, the imidazole C2 carbon appears at 136.4 ppm, and the C4/C5 carbons are observed at 122.9 and 122.6 ppm[1].

Infrared (IR) Spectroscopy

Expected IR Spectral Characteristics:

The IR spectrum of solid this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch: A moderate band in the region of 3100-3300 cm⁻¹, which may be broad and could overlap with the O-H stretch.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.

  • C=N and C=C Stretches (Imidazole Ring): Medium to weak bands in the 1500-1650 cm⁻¹ region.

  • C-H Bending (Methyl Group): A characteristic band around 1375 cm⁻¹.

Comparative IR Data for 1H-Imidazole-4-carboxylic acid:

The FTIR spectrum of the isomeric compound 1H-Imidazole-4-carboxylic acid shows a strong C=O stretching vibration at 1680 cm⁻¹ and C-N stretching of the imidazole ring amine at 1380 cm⁻¹[2].

Mass Spectrometry (MS)

Expected Mass Spectral Characteristics:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 126. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 81, and the loss of water (-H₂O, 18 Da) from the molecular ion.

Mass Spectrum of 4-Methylimidazole:

For comparison, the mass spectrum of 4-methylimidazole (without the carboxylic acid group) shows a molecular ion peak at m/z 82 and a significant fragment at m/z 81, corresponding to the loss of a hydrogen atom[3].

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: For a relatively small and stable organic molecule, Electron Ionization (EI) is a common technique. Electrospray Ionization (ESI) can also be used, particularly for analyzing the deprotonated molecule in negative ion mode.

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam.

    • ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Report / Whitepaper Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While a complete experimental dataset is not currently available in the public domain, the expected spectral features and data from analogous compounds offer valuable guidance for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and purity assessment of this and related compounds in drug discovery and development.

References

Solubility Profile of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1H-imidazole-2-carboxylic acid. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. This includes detailed experimental protocols for solubility determination, a comparative analysis of the solubility of structurally related compounds, and a discussion of the anticipated solubility profile based on its chemical properties.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts both acidic and basic properties, as well as the potential for hydrogen bonding, which are key determinants of its solubility in various solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and biological assays. The parent compound, imidazole, is known to be highly polar and completely soluble in water.

Predicted Solubility Profile

The chemical structure of this compound suggests a nuanced solubility profile:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the imidazole ring, both capable of hydrogen bonding, would suggest moderate to good solubility in these solvents. However, the methyl group introduces some lipophilicity, which might slightly reduce aqueous solubility compared to the unsubstituted imidazole-2-carboxylic acid. As an amphoteric compound, its aqueous solubility will be significantly influenced by pH, with higher solubility expected at pH values above its pKa (where the carboxylate is formed) and below its pKa (where the imidazole ring is protonated).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are generally effective at dissolving compounds with both polar and nonpolar characteristics. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the imidazole and carboxylic acid moieties, the compound is expected to have very low solubility in nonpolar solvents.

Comparative Solubility Data of Related Imidazole Derivatives

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for structurally similar compounds. This data can be used to infer the likely solubility behavior of the target compound.

CompoundSolventTemperature (°C)SolubilityReference
1H-Imidazole-4-carboxylic acid DMSONot Specified10 mg/mL (89.22 mM)[1]
1-Methyl-1H-imidazole-4-carboxylic acid methyl ester WaterNot SpecifiedLow solubility[2]
Organic Solvents (DMSO, DMF)Not SpecifiedSoluble[2]
Methyl 1H-imidazole-5-carboxylate MethanolNot SpecifiedSoluble
1H-imidazole Toluene250.0031 (mole fraction)[3][4]
Dichloromethane250.0039 (mole fraction)[3][4]
1-Chlorobutane250.0022 (mole fraction)[3][4]
2-Nitrotoluene250.0125 (mole fraction)[3][4]
2-Methyl-1H-imidazole Toluene250.0021 (mole fraction)[3][4]
Dichloromethane250.0032 (mole fraction)[3][4]
1-Chlorobutane250.0016 (mole fraction)[3][4]
2-Nitrotoluene250.0089 (mole fraction)[3][4]

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.

  • Observe the mixture to determine if the solid dissolves completely.

  • If the compound dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should also be noted.

  • For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to confirm acidic or basic properties.[5][6]

Quantitative Solubility Determination (Static Equilibrium Method)

This method provides accurate, quantitative solubility data at a specific temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Screw-capped vials

  • Constant temperature bath or shaker incubator

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath or shaker incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the vial to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of the compound in the chosen solvent at the specified temperature, expressed in units such as mg/mL, mol/L, or mole fraction.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Workflow start_qual Start: Weigh Compound add_solvent Add Solvent Incrementally start_qual->add_solvent shake Vortex/Shake Vigorously add_solvent->shake observe Observe for Dissolution shake->observe decision_qual Completely Dissolved? observe->decision_qual soluble Result: Soluble decision_qual->soluble Yes insoluble Result: Insoluble/Partially Soluble decision_qual->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility (Static Equilibrium) Workflow start_quant Start: Add Excess Compound to Solvent equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) start_quant->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_quant End: Quantitative Solubility Value calculate->end_quant

Caption: Workflow for Quantitative Solubility Determination.

References

A Technical Guide to the Biological Activities of Substituted Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[4] When substituted with a carboxylic acid moiety and other functional groups, the resulting imidazole carboxylic acid derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Anticancer Activity

Substituted imidazole carboxylic acids and their amide derivatives have emerged as promising candidates in oncology research.[3][5] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer.[5][6]

One area of investigation involves the modification of the thiazolidine ring in known antiproliferative agents to an imidazole or imidazoline ring. This change aims to reduce potential complications associated with chiral centers and improve stability.[6] While some of these newer analogs showed lower potency compared to their thiazolidine predecessors, they maintained good selectivity against melanoma cell lines.[6]

Recent studies on imidazolo-tetrazine derivatives have shown significant efficacy against cervical cancer HeLa cells. Specific compounds induced cell cycle arrest at the G2M phase, highlighting their potential to inhibit cancer cell proliferation.[7]

Data Presentation: Anticancer Activity

Compound ClassCell Line(s)Activity MetricValueReference(s)
Substituted Imidazole AnalogsHuman Melanoma (A375), Mouse Melanoma (B16)IC5016.1 to >100 µM[8]
Imidazolo-tetrazine derivative (15h)Cervical Cancer (HeLa)Cell Cycle Arrest (G2M)62.21% at 100 µg/ml[7]
Imidazolo-tetrazine derivative (15b)Cervical Cancer (HeLa)Cell Cycle Arrest (G2M)16.03% at 100 µg/ml[7]
Purine derivative (46)Breast Cancer (MDA-MB-231)IC501.22 µM[5]
Purine derivative (48)Breast Cancer (MDA-MB-231)IC502.29 µM[5]
Benzimidazole sulfonamide (22)A549, HeLa, HepG2, MCF-7IC500.15-0.33 µM[5]

Experimental Protocols: Anticancer Activity Assessment

Sulforhodamine B (SRB) Assay

The antiproliferative activity of imidazole derivatives is commonly assessed using the SRB assay.[6]

  • Cell Plating: Cancer cells (e.g., A375, B16) and control fibroblast cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are exposed to a range of concentrations of the test compounds for a specified period, typically 48 hours.

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried again, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is read on a plate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualization: Experimental Workflow for SRB Assay

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_processing Staining & Measurement cluster_analysis Data Analysis Cell_Plating Seed Cells in 96-well Plates Treatment Add Compounds to Cells Cell_Plating->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48h Treatment->Incubation Fixation Fix Cells (10% TCA) Incubation->Fixation Staining Stain with SRB Fixation->Staining Solubilization Solubilize Dye (Tris Base) Staining->Solubilization Read_Absorbance Measure OD at 510 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate Growth Inhibition & IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for assessing anticancer activity using the SRB assay.

Antimicrobial Activity

Substituted imidazole carboxylic acids and their derivatives are a significant class of compounds investigated for their antimicrobial properties, including antibacterial and antifungal effects.[2][9][10] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[9][11]

The mechanism of action for their antimicrobial effects can involve various cellular processes, including the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[9] Imidazole carboxamides, in particular, have been developed for treating infections caused by Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.[12] Furthermore, certain derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][13]

Data Presentation: Antibacterial Activity

Compound Class/DerivativeBacterial Strain(s)Activity MetricValue (µg/mL)Reference(s)
Imidazole derivative (HL1)Staphylococcus aureusMIC625[9]
Imidazole derivative (HL1)MRSAMIC1250[9]
Imidazole derivative (HL2)S. aureus, MRSAMIC625[9]
Imidazole derivative (HL2)E. coli, P. aeruginosa, A. baumanniiMIC2500[9]
N-substituted imidazole derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaMICVaries[10]
Imidazole/quinolone hybrid (93i)Pseudomonas aeruginosaMIC0.46 µM[14]
Imidazole/triazole hybrid (38o)E. coli, P. aeruginosaMIC8 nM, 55 nM[14]

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity is frequently determined by finding the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[10][12]

  • Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium (e.g., Iso-Sensitest, Mueller-Hinton) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Imidazole derivatives, particularly those derived from Schiff's bases, have demonstrated significant anti-inflammatory effects.[15] The mechanism often involves the modulation of enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenase (COX).[15][16] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced.

Additionally, some imidazole-based compounds possess antioxidant properties, which contribute to their anti-inflammatory action by scavenging reactive oxygen species (ROS) that are linked to inflammation.[15]

Data Presentation: Anti-inflammatory and Related Enzyme Inhibition

Compound Class/DerivativeTarget/AssayActivity MetricValue (µM)Reference(s)
Imidazole-4-carboxylic acid ester (5c)COX-1 InhibitionIC500.4[16][17]
Imidazole-4-carboxylic acid amide (6g)COX-1 InhibitionIC501[16][17]
Imidazole-4-carboxylic acid ester (5c)PAF AntagonismIC501[16][17]
Imidazole-4-carboxylic acid amide (6i)Adrenergic AntagonismIC500.15[16][17]

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[13][15]

  • Animal Grouping: Rats or mice are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the hind paw of each animal to induce localized edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization: Arachidonic Acid Pathway Inhibition

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Cascade cluster_products Inflammatory Mediators Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 Stimulus AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs produces Inflammation Inflammation PGs->Inflammation Inhibitor Substituted Imidazole Carboxylic Acids Inhibitor->COX Inhibits

Caption: Inhibition of the COX pathway by imidazole derivatives.

Enzyme Inhibition

Beyond their role in inflammation, substituted imidazole carboxylic acids are potent inhibitors of various other enzymes, making them attractive for treating a range of diseases.

  • Metallo-β-lactamase (MBL) Inhibition: 1H-imidazole-2-carboxylic acid (ICA) derivatives have been optimized as inhibitors of MBLs, such as VIM-type enzymes.[18] These enzymes are a primary cause of bacterial resistance to carbapenem antibiotics. Potent ICA inhibitors can act synergistically with antibiotics like meropenem to restore their efficacy against resistant Gram-negative bacteria.[18]

  • Monoamine Oxidase (MAO) Inhibition: Imidazolecarboxylic acid hydrazides have been synthesized as analogs of the known MAO inhibitor isocarboxazide. While some derivatives showed slow inhibition of MAO-A, they were largely inactive against MAO-B, suggesting potential for developing selective inhibitors.[19]

  • Prolyl Oligopeptidase (PREP) Inhibition: Replacing the typical electrophilic group in PREP inhibitors with a 2-imidazole group has resulted in highly potent inhibitors of the enzyme's proteolytic activity.[20]

  • Other Enzyme Targets: Imidazole derivatives have also been investigated as inhibitors of histidine decarboxylase, acetylcholinesterase (AChE), and carbonic anhydrases (hCAs).[21][22]

Data Presentation: Enzyme Inhibition Activity

Compound Class/DerivativeTarget EnzymeActivity MetricValueReference(s)
1H-imidazole-2-carboxylic acid (55)VIM-2 MBLSynergistic ActivityPotent with meropenem[18]
Acetylphenyl-substituted imidazolium saltAChEKi8.30 - 120.77 nM[21]
Acetylphenyl-substituted imidazolium salthCA IKi16.97 - 84.45 nM[21]
Acetylphenyl-substituted imidazolium salthCA IIKi14.09 - 69.33 nM[21]
2-imidazole derivativeProlyl Oligopeptidase (PREP)IC50Potent (e.g., 12 nM)[20]
Imidazolecarboxylic acid hydrazidesMAO-AInhibitionSlow at 100 µM[19]
Imidazolecarboxylic acid hydrazidesMAO-BInhibitionNo inhibition up to 100 µM[19]

Other Biological Activities

The therapeutic potential of substituted imidazole carboxylic acids extends to other areas:

  • Antiviral Activity: Various imidazole derivatives have been screened for activity against viruses like HIV, Dengue virus (DENV), and Hepatitis C virus (HCV).[23] Modifications of the carboxylic acid group to amides or esters have been shown to enhance antiviral potency.[23]

  • Antiplatelet Activity: 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents, acting through mechanisms such as PAF antagonism, ADP antagonism, and COX-1 inhibition.[16][17]

Conclusion

Substituted imidazole carboxylic acids represent a versatile and highly valuable class of compounds in drug discovery and development. Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diverse enzyme inhibitory effects, underscores their importance. The imidazole core provides a robust scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity. Continued research into the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the development of novel therapeutics to address a wide range of diseases.

References

The Emerging Potential of 4-Methyl-1H-imidazole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile physicochemical properties and ability to engage in various biological interactions. Within this privileged class of heterocycles, 4-Methyl-1H-imidazole-2-carboxylic acid is emerging as a valuable building block for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications, focusing on its role as a scaffold for potent enzyme inhibitors. Drawing from key studies on related imidazole derivatives, this document outlines synthetic strategies, structure-activity relationships, and the mechanistic basis for its biological activity, offering a roadmap for future drug discovery efforts.

Core Application: Inhibition of Metallo-β-Lactamases

A significant and promising application of the 1H-imidazole-2-carboxylic acid scaffold, to which this compound belongs, is in the development of inhibitors for metallo-β-lactamases (MBLs).[1] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1] The development of effective MBL inhibitors is a critical strategy to restore the efficacy of these life-saving antibiotics.

Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of VIM-type MBLs, a prevalent family of these resistance enzymes.[1] The imidazole-2-carboxylic acid moiety acts as a key pharmacophore, anchoring the inhibitor to the zinc ions in the active site of the MBL. The 4-methyl substitution on the imidazole ring can be explored to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of a series of 1H-imidazole-2-carboxylic acid derivatives against the VIM-2 MBL. This data is extracted from a key study on the structure-guided optimization of this class of inhibitors and serves as a benchmark for the potential of 4-methylated analogs.

CompoundR Group (at N1 position)VIM-2 IC50 (μM)
1 H> 1000
2a Methyl158.3 ± 12.7
2b Ethyl89.5 ± 6.3
2c Propyl45.2 ± 3.1
2d Isopropyl62.8 ± 5.4
2e Cyclopropyl38.7 ± 2.9
2f Benzyl12.6 ± 1.1
2g 4-Fluorobenzyl8.3 ± 0.7
2h 4-Chlorobenzyl7.5 ± 0.6
2i 4-Bromobenzyl6.9 ± 0.5
2j 4-Iodobenzyl5.8 ± 0.4
2k 4-Trifluoromethylbenzyl9.1 ± 0.8
2l 4-Methoxybenzyl15.2 ± 1.3
2m 4-Methylbenzyl10.4 ± 0.9
2n 3-Fluorobenzyl7.9 ± 0.6
2o 2-Fluorobenzyl11.5 ± 1.0

Data adapted from a study on 1H-imidazole-2-carboxylic acid derivatives as VIM-2 inhibitors. The specific activity of a 4-methylated analog was not reported in this study but can be inferred as a potential modification.

Experimental Protocols

General Procedure for the Synthesis of N1-Substituted 1H-imidazole-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of derivatives of 1H-imidazole-2-carboxylic acid, which can be adapted for the synthesis of 4-methyl analogs.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate (or ethyl 4-methyl-1H-imidazole-2-carboxylate)

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • N-Alkylation/Benzylation: To a solution of ethyl 1H-imidazole-2-carboxylate in DMF, add K2CO3 and the corresponding alkyl or benzyl halide. Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-substituted ethyl imidazole-2-carboxylate.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH and stir the mixture at room temperature for 2-4 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the aqueous layer with EtOAc.

  • Final Product Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final N1-substituted 1H-imidazole-2-carboxylic acid derivative.

VIM-2 Metallo-β-Lactamase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against VIM-2 MBL.

Materials:

  • Purified VIM-2 enzyme

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate: CENTA (chromogenic cephalosporin)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the VIM-2 enzyme solution to the assay buffer containing various concentrations of the test compound. Incubate at room temperature for a specified period (e.g., 10 minutes).

  • Initiation of Reaction: Add the CENTA substrate to each well to initiate the enzymatic reaction.

  • Measurement: Monitor the hydrolysis of CENTA by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the dose-response data to a suitable equation.

Visualizing the Science: Diagrams and Workflows

Synthetic Pathway for N1-Substituted 1H-imidazole-2-carboxylic Acid Derivatives

G start Ethyl 4-Methyl-1H- imidazole-2-carboxylate reagents1 R-X, K2CO3 DMF intermediate Ethyl 1-R-4-Methyl- 1H-imidazole-2-carboxylate start->intermediate N-Alkylation/ Benzylation reagents1->intermediate reagents2 1. LiOH, THF/H2O 2. HCl product 1-R-4-Methyl-1H- imidazole-2-carboxylic acid intermediate->product Saponification reagents2->product

Caption: General synthetic scheme for N1-substituted 4-methyl-1H-imidazole-2-carboxylic acids.

Proposed Mechanism of VIM-2 Inhibition

G Zn1 Zn1++ Zn2 Zn2++ inhibitor 4-Methyl-1H-imidazole- 2-carboxylate Moiety inhibitor->Zn1 Coordination inhibitor->Zn2 Coordination N1 N1 O_C Carboxylate O

Caption: Chelation of zinc ions in the VIM-2 active site by the inhibitor.

Experimental Workflow for MBL Inhibitor Screening

G A Synthesize 4-Methyl-1H-imidazole- 2-carboxylic Acid Derivatives B Purify and Characterize Compounds A->B C Primary Screening: VIM-2 Inhibition Assay B->C D Determine IC50 Values for Active Compounds C->D E Lead Optimization: Structure-Activity Relationship Studies D->E E->A Iterative Design F In Vivo Efficacy and Pharmacokinetic Studies E->F

Caption: Workflow for the discovery and development of MBL inhibitors.

Future Directions and Broader Potential

While the inhibition of MBLs represents a highly promising application, the this compound scaffold holds potential in other therapeutic areas. The imidazole ring is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and metal chelation, making it a versatile component in drug design.[2][3]

Further research could explore the derivatization of this scaffold to target other metalloenzymes, kinases, or G-protein coupled receptors. The methyl group at the 4-position offers a handle for modifying steric and electronic properties, which can be systematically varied to probe structure-activity relationships for new biological targets. As a readily available and synthetically tractable starting material, this compound is poised to be a valuable tool in the ongoing quest for novel and effective medicines.

References

4-Methyl-1H-imidazole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its rigid imidazole core, coupled with the reactive carboxylic acid functionality, makes it an invaluable scaffold for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂--INVALID-LINK--
Molecular Weight126.11 g/mol --INVALID-LINK--
AppearanceLight grey solid powder--INVALID-LINK--
Melting Point104 °C (decomposes)--INVALID-LINK--
StorageStore in a cool, dry place--INVALID-LINK--

Synthesis of this compound

The synthesis of the title compound can be achieved through various methods. One common approach involves the reaction of methylglyoxal with ammonia and an aldehyde in an aqueous solution at a pH above 7. This method can yield up to 80% of the desired 4-methylimidazole derivative[1]. Subsequent oxidation of the corresponding aldehyde, for instance, using hydrogen peroxide, can then afford the carboxylic acid[2].

Key Reactions and Applications as a Building Block

This compound serves as a versatile precursor for a range of chemical transformations, enabling the synthesis of diverse molecular architectures.

Esterification

The carboxylic acid moiety can be readily converted to its corresponding esters, which are often key intermediates in the synthesis of more complex molecules. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate

  • To a solution of this compound (1.0 eq.) in ethanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired ethyl 4-methyl-1H-imidazole-2-carboxylate.

Expected Spectroscopic Data for Ethyl 4-methyl-1H-imidazole-2-carboxylate:

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 7.15 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.30 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 162.5, 140.1, 135.8, 122.3, 61.5, 14.3, 13.8
IR (KBr, cm⁻¹)3250, 2980, 1725, 1580, 1240
Amidation

The formation of amides from this compound is a crucial step in the synthesis of many biologically active compounds. Various coupling reagents can be employed to facilitate this transformation.

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-1H-imidazole-2-carboxamide

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired N-benzyl-4-methyl-1H-imidazole-2-carboxamide.

ReagentConditionsYieldReference
HATU, DIPEA, BenzylamineDMF, rt, 12-16hGood to ExcellentGeneral Protocol
POCl₃, Pyridine, SulfonamideDry Pyridine40-60%[3]
Cross-Coupling Reactions

Derivatives of this compound, particularly halo-substituted imidazoles, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties at specific positions on the imidazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-1H-imidazole with Phenylboronic Acid

  • To a reaction vessel, add 2-bromo-4-methyl-1H-imidazole (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (4:1) as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 4-methyl-2-phenyl-1H-imidazole.

ReactantsCatalyst/BaseSolvent/TempYieldReference
2-Bromo-4-methyl-1H-imidazole, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°CGoodGeneral Protocol

Application in Drug Discovery: Metallo-β-Lactamase Inhibitors

A significant application of this compound derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The imidazole-2-carboxylic acid moiety acts as a key pharmacophore that can chelate the zinc ions in the active site of MBLs, thereby inhibiting their activity.

The general workflow for the synthesis and biological evaluation of such inhibitors is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound ester Esterification start->ester amide Amidation start->amide cross_coupling Cross-Coupling ester->cross_coupling derivatives Library of Derivatives cross_coupling->derivatives enzyme_assay Metallo-β-Lactamase Inhibition Assay derivatives->enzyme_assay mic_determination MIC Determination (with β-lactam antibiotic) enzyme_assay->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for Synthesis and Screening of Imidazole-Based MBL Inhibitors.

This workflow begins with the synthesis of a library of derivatives from the starting building block, followed by a series of biological assays to determine their efficacy as MBL inhibitors.

The proposed mechanism of inhibition involves the coordination of the carboxylate and one of the imidazole nitrogen atoms to the zinc ions in the MBL active site.

signaling_pathway MBL Metallo-β-Lactamase (MBL) Active Site (Zn²⁺ ions) hydrolysis Hydrolysis MBL->hydrolysis inhibition Inhibition MBL->inhibition beta_lactam β-Lactam Antibiotic beta_lactam->MBL Substrate Binding inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic inhibitor 4-Methyl-1H-imidazole- 2-carboxylic acid Derivative inhibitor->MBL Inhibitor Binding (Chelation of Zn²⁺) inhibition->beta_lactam Antibiotic remains active

Mechanism of Metallo-β-Lactamase Inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular frameworks, particularly those with significant biological activity, has been well-established. The straightforward functionalization of its carboxylic acid group through esterification, amidation, and its potential for cross-coupling reactions make it an attractive starting material for drug discovery programs. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the development of novel therapeutic agents.

References

"discovery and history of imidazole-based compounds in research"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Compounds in Research

Introduction: The Imidazole Scaffold

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] First named glyoxaline, it was initially synthesized from glyoxal and ammonia.[1][4][5] The imidazole ring is a crucial scaffold in medicinal chemistry due to its desirable properties, including high stability, water solubility, and the ability to engage in hydrogen bonding.[6] It is amphoteric, meaning it can act as both a weak acid and a weak base.[1][7] This versatile nucleus is a component of many essential biological molecules, including the amino acid histidine, the hormone histamine, and purines in DNA.[1][8] The unique structural and electronic features of the imidazole ring have made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents across a wide range of diseases.[2][5][9]

Chapter 1: Early Discovery and Foundational Synthesis

The history of imidazole chemistry began in the mid-19th century. While various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first successfully synthesized and reported in 1858 by the German chemist Heinrich Debus.[4][5][6] He demonstrated that a reaction between glyoxal, formaldehyde, and ammonia could yield the compound he named glyoxaline.[4][5] This reaction, now known as the Debus synthesis, remains a fundamental method for creating C-substituted imidazoles, despite often producing low yields.[1][4][5]

Experimental Protocols

Protocol 1: The Debus-Radziszewski Imidazole Synthesis (Conceptual)

This protocol outlines the general methodology for the synthesis of a substituted imidazole, such as 2,4,5-triphenylimidazole (lophine), based on the principles of the Debus synthesis.

  • Reactant Preparation : In a suitable reaction vessel, combine a dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and an ammonia source (e.g., ammonia in glacial acetic acid or ammonium acetate).[4]

  • Reaction Conditions : The mixture is typically heated under reflux in a solvent like glacial acetic acid. Microwave-assisted modifications can be employed to reduce reaction times.[4]

  • Condensation : The reactants undergo a multi-step condensation reaction. The dicarbonyl, aldehyde, and two equivalents of ammonia condense to form the imidazole ring.

  • Work-up and Isolation : Upon completion of the reaction, the mixture is cooled, often leading to the precipitation of the crude product.

  • Purification : The crude imidazole derivative is collected by filtration and purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to yield the final product.

Visualizations

G General workflow for the Debus imidazole synthesis. cluster_reactants Starting Materials cluster_process Process Dicarbonyl Dicarbonyl (e.g., Glyoxal, Benzil) Condensation Condensation (Heating/Reflux) Dicarbonyl->Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Condensation Ammonia Ammonia Source Ammonia->Condensation Product Substituted Imidazole Condensation->Product

Caption: General workflow for the Debus imidazole synthesis.

Chapter 2: The Blockbuster Era - H2 Receptor Antagonists

A pivotal moment in the history of imidazole-based drugs was the development of cimetidine, the first blockbuster drug. In the 1960s, Sir James Black and his team at Smith, Kline & French embarked on a rational drug design project to create a histamine receptor antagonist that could suppress stomach acid secretion.[10][11] They postulated the existence of a second type of histamine receptor, H2, distinct from the H1 receptor targeted by traditional antihistamines.[10]

The project started with the structure of histamine and led to the synthesis of hundreds of compounds. The first breakthrough was Nα-guanylhistamine, a partial H2 antagonist.[10] This led to the development of burimamide, the first specific H2-receptor antagonist, but it lacked oral bioavailability.[11][12] Further refinement led to metiamide, which showed clinical promise but had toxicity concerns related to its thiourea group.[11] By replacing the thiourea group with a cyanoguanidine moiety, the team created cimetidine.[10] Marketed as Tagamet starting in 1976, it revolutionized the treatment of peptic ulcers.[10][11]

Data Presentation
Compound Year of Discovery/Development Key Characteristic
Burimamide~1972First specific H2 antagonist; not orally active.[11]
Metiamide~1973Orally active, promising clinical effects; toxicity concerns.[11]
Cimetidine~1976 (Marketed)First clinically successful H2 antagonist; blockbuster drug.[10]
Ranitidine~1981 (Marketed)Developed using QSAR; more potent than cimetidine.[10]

Visualizations

G Mechanism of H2 receptor antagonists like cimetidine. Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R Binds & Activates AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates Acid H+ Secretion (Gastric Acid) PP->Acid Cimetidine Cimetidine (Imidazole-based) Cimetidine->H2R Blocks

Caption: Mechanism of H2 receptor antagonists like cimetidine.

Chapter 3: Revolutionizing Hypertension Treatment - Angiotensin II Receptor Blockers (ARBs)

The discovery of losartan, the first orally active non-peptide angiotensin II receptor antagonist, marked another milestone for imidazole compounds.[13] In the 1980s, researchers at DuPont sought an alternative to ACE inhibitors for treating hypertension.[14] Their research began with the observation that simple benzyl-substituted imidazoles were weak but selective antagonists of the angiotensin II receptor.[13] Through extensive chemical modifications and rational drug design, these initial leads were optimized, culminating in the synthesis of losartan (DuP 753).[13][15]

Losartan selectively blocks the AT1 receptor subtype, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[15] Approved by the FDA in 1995, its discovery not only provided a new therapeutic option with a favorable side-effect profile but also helped researchers better understand the roles of angiotensin II receptor subtypes.[14][16] The development of losartan served as a model for subsequent ARBs, many of which retain a core heterocyclic structure.[16]

Visualizations

G Role of Losartan in the Renin-Angiotensin System. Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Angiotensinogen->AngI (from Kidney) ACE ACE AngII Angiotensin II AngI->AngII (in Lungs) AT1R AT1 Receptor AngII->AT1R Binds & Activates Effects Vasoconstriction Aldosterone Secretion AT1R->Effects BP Increased Blood Pressure Effects->BP Losartan Losartan (Imidazole-based) Losartan->AT1R Blocks

Caption: Role of Losartan in the Renin-Angiotensin System.

Chapter 4: Combating Fungal Infections - The Azole Antifungals

The development of azole antifungals began in the late 1960s with the discovery of broad-spectrum agents that act by disrupting the fungal cell membrane.[17] The imidazole class of antifungals, including compounds like clotrimazole and miconazole, emerged in 1969.[18] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[18] The first imidazole approved for topical use was in 1958, but it wasn't until the 1970s and 1980s that imidazole-based drugs like miconazole and ketoconazole were approved for treating invasive fungal infections.[19] This class of drugs represented a major advance over previous antifungal therapies.

Data Presentation
Drug Class Key Compound Year of Discovery/Approval Therapeutic Use
ImidazolesClotrimazole1969 (Discovery)Topical Antifungal[18]
ImidazolesMiconazole1974 (Approval for IFDs)Systemic/Topical Antifungal[19]
ImidazolesKetoconazole1981 (Approval for IFDs)Oral Antifungal[19]
TriazolesFluconazole1982 (Named)Systemic Antifungal[18]

Chapter 5: Targeting Anaerobes - Nitroimidazoles

The story of metronidazole, the prototypical nitroimidazole antibiotic, began with research into natural products. In the 1950s, French researchers isolated a 2-nitroimidazole compound called azomycin from Streptomyces species that showed activity against Trichomonas vaginalis.[20][21] This led to the synthesis of more stable and active 5-nitroimidazole derivatives, resulting in the development of metronidazole in 1959.[20][22]

Initially used for trichomoniasis, its broader antibacterial properties were discovered serendipitously in 1962 when a patient's concurrent gingivitis was cured.[21][23] Metronidazole is a prodrug that requires reductive activation of its nitro group.[20][24] This process occurs only in the low-oxygen environments of anaerobic bacteria and protozoa, making the drug highly selective.[20] The activated form causes DNA strand breakage and cell death.[23]

Experimental Protocols

Protocol 2: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol provides a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of metronidazole against anaerobic bacteria.

  • Media Preparation : Prepare a series of agar plates (e.g., Brucella agar) containing serial twofold dilutions of metronidazole. A control plate with no drug is also prepared.

  • Inoculum Preparation : Culture the anaerobic bacterium to be tested under appropriate anaerobic conditions. Prepare a standardized suspension of the organism (e.g., to a 0.5 McFarland standard).

  • Inoculation : Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control.

  • Incubation : Incubate the plates under strict anaerobic conditions at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).

  • Result Interpretation : Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of metronidazole that completely inhibits visible growth of the organism.

Visualizations

G Mechanism of action for the nitroimidazole metronidazole. Metronidazole Metronidazole (Prodrug) AnaerobicCell Anaerobic Cell (Bacteria/Protozoa) Metronidazole->AnaerobicCell Enters Cell Activation Reductive Activation (Nitro Group Reduction) AnaerobicCell->Activation ReactiveIntermediate Reactive Nitro Radical Intermediate Activation->ReactiveIntermediate DNA Microbial DNA ReactiveIntermediate->DNA Interacts with Damage DNA Strand Breakage Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death G Mechanism of proton pump inhibitors (PPIs). cluster_parietal Parietal Cell PPI Omeprazole (Prodrug) (Benzimidazole) Conversion Acid-Catalyzed Conversion PPI->Conversion ActiveForm Active Sulfenamide Conversion->ActiveForm Pump Proton Pump (H+/K+ ATPase) ActiveForm->Pump Irreversibly Binds (Covalent Bond) H_ion H+ Pump->H_ion Pumps out Lumen Stomach Lumen H_ion->Lumen K_ion K+ K_ion->Pump Pumps in

References

Theoretical Investigations into the Electronic Structure of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the electronic structure of imidazole-based compounds, with a specific focus on 4-Methyl-1H-imidazole-2-carboxylic acid. Due to the absence of specific theoretical studies on this exact molecule in the reviewed literature, this document synthesizes findings from closely related and structurally analogous imidazole derivatives, namely Imidazole, 4-Methyl-imidazole, and Imidazole-2-carboxylic acid. The guide details the computational protocols, presents key electronic and structural data in a comparative format, and illustrates the typical workflow for such theoretical investigations.

Introduction to the Electronic Landscape of Imidazole Derivatives

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] Its electronic structure is characterized by a π-electron system that is crucial for its chemical reactivity and biological function.[4] The substituent groups on the imidazole ring, such as a methyl group at the C4 position and a carboxylic acid group at the C2 position, are expected to significantly modulate the electronic properties of the parent imidazole core. The methyl group is an electron-donating group, which can influence the electron density of the ring, while the carboxylic acid group is an electron-withdrawing group, affecting acidity and reactivity. A thorough understanding of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals, is essential for the rational design of novel imidazole-based therapeutic agents and functional materials.[5]

Computational Methodologies for Electronic Structure Calculation

The primary theoretical approach for investigating the electronic structure of imidazole derivatives is Density Functional Theory (DFT).[2][6] DFT has been demonstrated to provide a good balance between computational cost and accuracy for this class of molecules.[7]

Detailed Computational Protocol

A typical computational study of an imidazole derivative involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used functional for this purpose, often paired with a Pople-style basis set such as 6-311G++(d,p).[1][5] This level of theory has been shown to provide reliable geometries for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[1][8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

    • Mulliken Population Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule, offering further insight into the electron distribution.

All calculations are typically performed using a quantum chemistry software package such as Gaussian.[9]

Comparative Electronic and Structural Data

The following tables summarize key quantitative data from theoretical studies on imidazole and its derivatives. This comparative data provides a baseline for understanding the expected electronic and structural properties of this compound.

Table 1: Optimized Geometrical Parameters of Imidazole Derivatives

ParameterImidazole (C₃H₄N₂)4-Methyl-imidazole (C₄H₆N₂)Imidazole-2-carboxylic acid (C₄H₄N₂O₂)
Bond Lengths (Å)
N1-C21.37Data not availableData not available
C2-N31.32Data not availableData not available
N3-C41.38Data not availableData not available
C4-C51.36Data not availableData not available
C5-N11.38Data not availableData not available
**Bond Angles (°) **
C5-N1-C2108.0Data not availableData not available
N1-C2-N3111.9Data not availableData not available
C2-N3-C4108.0Data not availableData not available
N3-C4-C5105.1Data not availableData not available
C4-C5-N1107.0Data not availableData not available

Note: Geometrical parameters for imidazole are based on experimental data. Detailed optimized geometries for 4-methyl-imidazole and imidazole-2-carboxylic acid were not available in the searched literature.

Table 2: Calculated Electronic Properties of Imidazole Derivatives

PropertyImidazole (C₃H₄N₂)1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione)
HOMO Energy (eV) -6.2967[1]-6.2967[1]
LUMO Energy (eV) -1.8096[1]-1.8096[1]
HOMO-LUMO Gap (eV) 4.4871[1]4.4871[1]
Chemical Hardness (η) (eV) 2.2449[1]2.2449[1]
Dipole Moment (Debye) 3.61Data not available

Note: The electronic properties listed for the substituted imidazole are for a complex derivative, as specific data for 4-methyl-imidazole and imidazole-2-carboxylic acid at a comparable level of theory was not available. The large HOMO-LUMO gap for this derivative suggests high kinetic stability.[1]

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of a typical theoretical study on the electronic structure of an imidazole derivative.

Theoretical_Workflow cluster_setup 1. Initial Setup cluster_calculation 2. Core Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output and Reporting start Define Molecule: 4-Methyl-1H-imidazole- 2-carboxylic acid method Select Computational Method: DFT (e.g., B3LYP/6-311G++(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min analyze_vib Analyze Vibrational Modes (Compare with Experiment) freq_calc->analyze_vib analyze_fmo Analyze Frontier Orbitals (HOMO, LUMO, Gap) elec_prop->analyze_fmo analyze_mep Analyze Molecular Electrostatic Potential elec_prop->analyze_mep analyze_charge Analyze Atomic Charges (e.g., Mulliken) elec_prop->analyze_charge analyze_geom Analyze Optimized Geometry (Bond Lengths, Angles) confirm_min->analyze_geom report Generate Technical Report: - Tables of Data - Visualizations - Interpretation analyze_geom->report analyze_vib->report analyze_fmo->report analyze_mep->report analyze_charge->report

Caption: Logical workflow for the theoretical study of an imidazole derivative.

Conclusion

References

Methodological & Application

Application Notes and Protocols: A Four-Step Synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid from 4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document outlines a detailed four-step synthetic route for the preparation of 4-Methyl-1H-imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 4-methylimidazole. The synthesis involves the protection of the imidazole nitrogen, followed by regioselective formylation at the C2 position, subsequent oxidation of the introduced aldehyde to a carboxylic acid, and finally, deprotection to yield the target compound. The protocols provided are based on established chemical transformations for imidazole derivatives.

Overall Synthetic Scheme

The four-step synthesis transforms 4-methylimidazole into this compound as depicted in the following workflow:

Synthesis_Workflow 4-methylimidazole 4-methylimidazole N-trityl-4-methylimidazole N-trityl-4-methylimidazole 4-methylimidazole->N-trityl-4-methylimidazole Step 1: Protection N-trityl-4-methyl-1H-imidazole-2-carbaldehyde N-trityl-4-methyl-1H-imidazole-2-carbaldehyde N-trityl-4-methylimidazole->N-trityl-4-methyl-1H-imidazole-2-carbaldehyde Step 2: Formylation N-trityl-4-methyl-1H-imidazole-2-carboxylic_acid N-trityl-4-methyl-1H-imidazole-2-carboxylic_acid N-trityl-4-methyl-1H-imidazole-2-carbaldehyde->N-trityl-4-methyl-1H-imidazole-2-carboxylic_acid Step 3: Oxidation 4-Methyl-1H-imidazole-2-carboxylic_acid 4-Methyl-1H-imidazole-2-carboxylic_acid N-trityl-4-methyl-1H-imidazole-2-carboxylic_acid->4-Methyl-1H-imidazole-2-carboxylic_acid Step 4: Deprotection

Caption: Four-step synthesis workflow.

Experimental Protocols

Step 1: Protection of 4-methylimidazole

Objective: To protect the nitrogen of 4-methylimidazole with a trityl group to direct subsequent functionalization to the C2 position.

Protocol:

  • Dissolve 4-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-trityl-4-methylimidazole.

Step 2: Formylation of N-trityl-4-methylimidazole

Objective: To introduce a formyl group at the C2 position of the protected imidazole ring.

Protocol:

  • Dissolve N-trityl-4-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-trityl-4-methyl-1H-imidazole-2-carbaldehyde.

Step 3: Oxidation of N-trityl-4-methyl-1H-imidazole-2-carbaldehyde

Objective: To oxidize the aldehyde functional group to a carboxylic acid.

Protocol:

  • Suspend N-trityl-4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) to the suspension.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.0 eq) to the mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-trityl-4-methyl-1H-imidazole-2-carboxylic acid, which may be used in the next step without further purification.

Step 4: Deprotection of N-trityl-4-methyl-1H-imidazole-2-carboxylic acid

Objective: To remove the trityl protecting group to yield the final product.

Protocol:

  • Dissolve the crude N-trityl-4-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 95:5 v/v) at room temperature.[3]

  • Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene or DCM several times to remove residual TFA.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that the yields are estimates and can vary based on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1 Protection4-methylimidazoleN-trityl-4-methylimidazoleTrityl chloride, TriethylamineDCM85-95>95 (after chromatography)
2 FormylationN-trityl-4-methylimidazoleN-trityl-4-methyl-1H-imidazole-2-carbaldehyden-BuLi, DMFTHF60-75>95 (after chromatography)
3 OxidationN-trityl-4-methyl-1H-imidazole-2-carbaldehydeN-trityl-4-methyl-1H-imidazole-2-carboxylic acidNaClO₂, NaH₂PO₄, H₂O₂t-BuOH/H₂O70-85>90 (crude)
4 DeprotectionN-trityl-4-methyl-1H-imidazole-2-carboxylic acidThis compoundTrifluoroacetic acid (TFA)DCM80-90>98 (after recrystallization)

Logical Relationships Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationships cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Deprotection cluster_end Final Product 4-Me-Im 4-methylimidazole N-Protection Nitrogen Protection (Trityl Group) 4-Me-Im->N-Protection Protected_Im N-trityl-4-methylimidazole N-Protection->Protected_Im C2_Lithiation C2-Lithiation (n-BuLi) Protected_Im->C2_Lithiation Formyl_Addition Formyl Group Addition (DMF) C2_Lithiation->Formyl_Addition Aldehyde_Intermediate N-trityl-4-methyl-1H-imidazole-2-carbaldehyde Formyl_Addition->Aldehyde_Intermediate Oxidation Aldehyde Oxidation (H₂O₂) Aldehyde_Intermediate->Oxidation Carboxylic_Acid_Intermediate N-trityl-4-methyl-1H-imidazole-2-carboxylic acid Oxidation->Carboxylic_Acid_Intermediate Deprotection Acidic Deprotection (TFA) Carboxylic_Acid_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for Optimized N-Benzyl Protection in 4-Methylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-benzyl group is a crucial protecting group in the synthesis of complex molecules containing imidazole moieties, such as those found in pharmaceuticals and other biologically active compounds. Its stability under various reaction conditions and its relatively straightforward removal make it a valuable tool for synthetic chemists. 4-methylimidazole is a common building block in medicinal chemistry, and its effective N-protection is often a critical step in multi-step syntheses.[1] This document provides a detailed, optimized protocol for the N-benzyl protection of 4-methylimidazole, along with comparative data from various synthetic methods.

The primary challenge in the benzylation of unsymmetrically substituted imidazoles like 4-methylimidazole is achieving regioselectivity, as the reaction can potentially yield two different N-benzylated isomers (N1 and N3). The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the reaction's yield and selectivity.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from different methodologies for the N-benzylation of imidazole derivatives. While data specifically for 4-methylimidazole is limited in some patents, analogous reactions with similar substrates provide valuable insights into optimizing the reaction conditions.

MethodSubstrateBaseSolventTemperatureTimeYield (%)Reference
Method 1 2-MethylimidazoleSodium Hydride (NaH)DMF70-95°C0.75 h~60.5[2]
Method 2 4-Formyl-2-methylimidazolePotassium Carbonate (K₂CO₃)DMF0°C to RT12-16 hNot specified[3]
Method 3 Imidazole Compound-Benzyl Alcohol230-260°C4 h68-87.6[4]
Method 4 BenzimidazoleSodium Hydride (NaH)THFRoom Temp0.5 h87[5]

Note: The yields reported are for the specific imidazole substrates mentioned and may vary for 4-methylimidazole. Method 1, utilizing a strong base like sodium hydride in an aprotic polar solvent, is a common and effective approach for the N-alkylation of imidazoles and is recommended for achieving high conversion.[2] Method 3 represents a high-temperature process that avoids the use of a separate base but requires more forcing conditions.[4]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Benzyl Protection of 4-Methylimidazole cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine 4-methylimidazole and anhydrous DMF under a nitrogen atmosphere. start->reagents base_add Add Sodium Hydride (NaH) portion-wise at 0°C. reagents->base_add stir_deprotonation Stir at room temperature until hydrogen evolution ceases. base_add->stir_deprotonation cool_reaction Cool the mixture to 0°C. stir_deprotonation->cool_reaction benzyl_chloride_add Add benzyl chloride dropwise. cool_reaction->benzyl_chloride_add warm_stir Allow to warm to room temperature and stir for 12-16 hours. benzyl_chloride_add->warm_stir tlc_monitor Monitor reaction progress by TLC. warm_stir->tlc_monitor quench Quench with water. tlc_monitor->quench extract Extract with ethyl acetate. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Obtain pure N-benzyl-4-methylimidazole purify->end

Caption: Workflow for the synthesis of N-benzyl-4-methylimidazole.

Detailed Experimental Protocol

This protocol is optimized for the N-benzyl protection of 4-methylimidazole using sodium hydride as the base and dimethylformamide as the solvent. This method generally provides good yields and is a standard procedure for the N-alkylation of imidazoles.[2]

Materials:

  • 4-Methylimidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Chloride

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and bubbler (or balloon)

  • Ice bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methylimidazole (1.0 eq).

    • Dissolve the 4-methylimidazole in anhydrous DMF (approximately 0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirred solution at 0°C. Caution: Hydrogen gas is evolved; ensure proper ventilation.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased, indicating the formation of the imidazolide anion.

  • N-Benzylation:

    • Cool the reaction mixture back down to 0°C.

    • Slowly add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material (4-methylimidazole) is consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding deionized water at 0°C.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-4-methylimidazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

While there isn't a direct "signaling pathway" for this chemical synthesis, the logical relationship of the synthesis can be visualized. The following diagram illustrates the transformation of reactants to the final product.

reaction_pathway N-Benzyl Protection of 4-Methylimidazole: Reaction Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products imidazole 4-Methylimidazole conditions Base: NaH Solvent: DMF Temperature: 0°C to RT product N-Benzyl-4-methylimidazole imidazole->product benzyl_chloride Benzyl Chloride benzyl_chloride->product conditions->product byproduct NaCl

References

"acylation and debenzylation conditions for 4-Methyl-1H-imidazole-2-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Methyl-1H-imidazole-2-carboxylic Acid

Introduction this compound is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a carboxylic acid group at the C2 position of the imidazole ring, makes it a key intermediate for further chemical modifications. The synthesis of this target molecule is most effectively achieved through a multi-step sequence involving the protection of the imidazole nitrogen, directed functionalization of the C2 position, and subsequent deprotection. This document provides detailed protocols for a robust synthetic pathway, focusing on N-benzylation for protection, C2-lithiation followed by carboxylation, and catalytic transfer hydrogenolysis for debenzylation.

Synthetic Strategy Overview The C2 proton of an imidazole ring is the most acidic, but its pKa is generally too high for deprotonation by common bases. Therefore, a strategic approach is required for selective functionalization. The chosen pathway involves:

  • N-Protection: The imidazole nitrogen is protected with a benzyl group. This prevents N-deprotonation in the subsequent step and enhances the acidity of the C2 proton.

  • C2-Lithiation and Carboxylation: The N-protected intermediate is treated with a strong organolithium base (n-butyllithium) to selectively deprotonate the C2 position. The resulting C2-lithio species is a potent nucleophile that is then quenched with carbon dioxide (dry ice) to install the carboxylic acid group.

  • N-Deprotection (Debenzylation): The N-benzyl protecting group is removed via catalytic transfer hydrogenolysis to yield the final product, this compound. This method is often preferred over traditional hydrogenolysis using hydrogen gas due to its operational simplicity and enhanced safety profile.[1][2]

Visualized Synthetic Workflow

G cluster_workflow Overall Synthesis Workflow SM 4-Methylimidazole (Starting Material) P Step 1: N-Benzylation (Protection) SM->P I1 1-Benzyl-4-methyl-1H-imidazole P->I1 FC Step 2: C2-Lithiation & Carboxylation I1->FC I2 1-Benzyl-4-methyl-1H-imidazole- 2-carboxylic acid FC->I2 D Step 3: Debenzylation (Deprotection) I2->D FP 4-Methyl-1H-imidazole- 2-carboxylic acid (Final Product) D->FP

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: N-Benzylation of 4-Methylimidazole

This protocol describes the protection of the imidazole nitrogen using benzyl chloride. A strong base like sodium hydride is used to deprotonate the imidazole, forming a nucleophile that readily reacts with the alkyl halide.[3]

Quantitative Data

ParameterValueNotes
Reagents
4-Methylimidazole1.0 eq
Sodium Hydride (NaH, 60% in oil)1.2 eqA slight excess ensures complete deprotonation.
Benzyl Chloride (BnCl)1.1 eq
Dimethylformamide (DMF)~5-10 mL per g of SMAnhydrous solvent is critical.
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling to control exotherm.
Reaction Time2-4 hoursMonitor by TLC.
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Extraction SolventEthyl Acetate
Purification MethodColumn ChromatographySilica gel, Hexanes/Ethyl Acetate gradient.
Expected Yield ~60-70%Yield can vary based on scale and purity.[3]

Methodology

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C with stirring.

  • Add 4-methylimidazole dropwise as a solution in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-4-methyl-1H-imidazole.

Protocol 2: C2-Lithiation and Carboxylation of 1-Benzyl-4-methyl-1H-imidazole

This protocol details the regioselective functionalization at the C2 position. The N-benzyl protected imidazole is deprotonated at C2 using n-butyllithium at low temperature, and the resulting organolithium intermediate is trapped with CO₂.

Quantitative Data

ParameterValueNotes
Reagents
1-Benzyl-4-methyl-1H-imidazole1.0 eq
n-Butyllithium (n-BuLi, 2.5 M in hexanes)1.1 eqA slight excess ensures complete lithiation.
Carbon Dioxide (CO₂)ExcessUse solid CO₂ (dry ice).
Tetrahydrofuran (THF)~10-20 mL per g of SMAnhydrous solvent is critical.
Reaction Conditions
Temperature-78 °CEssential to prevent side reactions.
Reaction Time1-2 hours
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Purification MethodAcid-base extraction / Recrystallization
Expected Yield ~70-85%

Methodology

  • Dissolve 1-benzyl-4-methyl-1H-imidazole in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice directly to the flask. Use caution as this will cause vigorous gas evolution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~4-5 with 1 M HCl. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-4-methyl-1H-imidazole-2-carboxylic acid.

Protocol 3: Debenzylation via Catalytic Transfer Hydrogenolysis

This protocol describes the removal of the N-benzyl group using a palladium catalyst and a hydrogen donor (ammonium formate), which is a safer and more convenient alternative to using pressurized hydrogen gas.[1][4]

Quantitative Data

ParameterValueNotes
Reagents
1-Benzyl-4-methyl-1H-imidazole-2-carboxylic acid1.0 eq
Palladium on Carbon (Pd/C, 10%)10-20 mol%Catalyst loading can be optimized.
Ammonium Formate (HCO₂NH₄)5-10 eqHydrogen donor.
Methanol (MeOH)~20 mL per g of SMSolvent.
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Reaction Time1-3 hoursMonitor by TLC.
Work-up & Purification
Filtration AgentCelite®To remove the Pd/C catalyst.
Purification MethodRecrystallization
Expected Yield >90%Typically a high-yielding reaction.

Methodology

  • In a round-bottom flask, dissolve the 1-benzyl-4-methyl-1H-imidazole-2-carboxylic acid in methanol.

  • Add ammonium formate to the solution and stir until it dissolves.

  • Carefully add 10% Palladium on Carbon (Pd/C) to the mixture. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product, this compound.

Reaction Pathway Diagram

Caption: Chemical pathway for the synthesis of this compound.

References

Application Notes and Protocols: 4-Methyl-1H-imidazole-2-carboxylic acid as a Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Methyl-1H-imidazole-2-carboxylic acid and its derivatives as inhibitors of metallo-β-lactamases (MBLs). Detailed protocols for the synthesis, purification, and evaluation of the inhibitory activity of these compounds are provided to guide researchers in the field of antibiotic resistance and drug discovery.

1. Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The increasing prevalence of MBL-producing bacteria poses a significant threat to global public health.[1] Consequently, there is an urgent need for the development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics.

The 1H-imidazole-2-carboxylic acid scaffold has emerged as a promising metal-binding pharmacophore for the design of MBL inhibitors.[3][4] These compounds are thought to inhibit MBLs by chelating the active site zinc ions, thereby rendering the enzyme inactive. This document focuses on this compound as a representative of this class of inhibitors. While specific inhibitory data for this compound is not extensively available in the reviewed literature, extensive research has been conducted on its closely related derivatives. This document will present available data on these derivatives to illustrate the potential of this chemical scaffold.

2. Data Presentation: Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives

The following tables summarize the reported in vitro inhibitory activities of various 1H-imidazole-2-carboxylic acid derivatives against clinically relevant metallo-β-lactamases.

Table 1: IC50 Values of Selected 1H-imidazole-2-carboxylic Acid Derivatives against VIM-type MBLs

Compound IDMetallo-β-LactamaseIC50 (µM)Reference
28 VIM-20.018[3]
28 VIM-50.018[3]
55 VIM-2Potent Synergistic Activity*[5]

*Note: For compound 55 , a specific IC50 value was not provided in the source material; however, it was reported to have potent synergistic antibacterial activity with meropenem against E. coli expressing VIM-2 MBL, indicating effective inhibition.[5]

3. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting enzyme inhibition assays to determine the potency of candidate MBL inhibitors.

3.1. Synthesis and Purification of this compound

This protocol is adapted from general methods for the synthesis of imidazole-2-carboxylic acids.[6]

Materials:

  • 4-Methyl-1H-imidazole-2-carboxaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate (optional, for neutralization)

  • Hydrochloric acid (optional, for pH adjustment)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • Oxidation: While stirring at room temperature, slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the aldehyde solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the water by distillation under reduced pressure using a rotary evaporator at room temperature to avoid decarboxylation.

  • Purification: The resulting solid crude product is then washed with a mixture of diethyl ether and water (4:1) to remove any unreacted starting material and residual peroxide.

  • Drying: The purified white crystalline solid of this compound is then dried under vacuum.

3.2. Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.[7][8]

Materials:

  • Purified metallo-β-lactamase (e.g., VIM-2, NDM-1)

  • This compound (or other test inhibitors)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 50 µM ZnCl2)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the purified MBL enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test inhibitor to obtain a range of concentrations. Include a control well with no inhibitor.

    • Add a fixed concentration of the purified MBL enzyme to each well.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Data Acquisition:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

4. Visualization of Workflows and Mechanisms

4.1. Experimental Workflow for MBL Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of potential MBL inhibitors.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Synthesis of This compound B Purification and Characterization A->B C Primary Screen: IC50 Determination vs. MBLs B->C D Kinetic Analysis: Determine Ki and Mechanism of Inhibition C->D E Synergy Assays with β-lactam Antibiotics (e.g., Meropenem) D->E F MIC Reduction Assays in MBL-producing Bacteria E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: Workflow for MBL inhibitor discovery and development.

4.2. Proposed Mechanism of MBL Inhibition

The diagram below depicts the proposed mechanism of action for 1H-imidazole-2-carboxylic acid-based inhibitors.

G cluster_0 MBL Active Site MBL Metallo-β-Lactamase Inactive_Complex Inactive Enzyme- Inhibitor Complex MBL->Inactive_Complex Zn1 Zn²⁺ Zn1->Inactive_Complex Zn2 Zn²⁺ Zn2->Inactive_Complex Inhibitor 4-Methyl-1H-imidazole -2-carboxylic acid Inhibitor->Inactive_Complex Binds to

Caption: Inhibition of MBLs by zinc chelation.

The 1H-imidazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel metallo-β-lactamase inhibitors. The data on its derivatives demonstrate potent inhibition of clinically important MBLs. The protocols provided herein offer a framework for the synthesis and evaluation of this compound and other analogues. Further research, including detailed structure-activity relationship studies and in vivo efficacy testing, is warranted to advance this class of compounds towards clinical application in combating antibiotic resistance.

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-imidazole-2-carboxylic Acid Derivatives as Potent VIM-type Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.

Introduction: The emergence of carbapenem resistance in Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. Verona integron-encoded metallo-β-lactamase (VIM) is a prominent family of MBLs capable of hydrolyzing a broad spectrum of β-lactam antibiotics. This document provides detailed protocols for the synthesis of 1H-imidazole-2-carboxylic acid derivatives, a class of compounds that have shown potent inhibitory activity against VIM-type MBLs, and for the evaluation of their inhibitory potency.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a selection of 1H-imidazole-2-carboxylic acid derivatives against the VIM-2 metallo-β-lactamase. The structure-activity relationship (SAR) studies highlight that substitutions at the N-1 position of the imidazole ring are crucial for potent inhibition.[1][2]

Compound IDR Group (Substitution at N-1)VIM-2 IC50 (µM)
1 H>100
2a Methyl25.3
2b Ethyl15.8
2c Propyl8.7
28 2-(4-chlorophenyl)ethyl0.018[2]
55 2-(2-(methylsulfonyl)phenyl)ethylPotent synergistic activity with meropenem[1]

Experimental Protocols

I. Synthesis of a Potent VIM-2 Inhibitor: 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylic acid (Compound 28)

This protocol describes a representative synthesis of a potent VIM-2 inhibitor, compound 28, based on general synthetic schemes for this class of molecules. The synthesis involves three main stages: preparation of the imidazole ester core, N-alkylation, and final hydrolysis to the carboxylic acid.

A. Synthesis of Ethyl 1H-imidazole-2-carboxylate

This step involves the formation of the core imidazole ester.

  • Materials: Imidazole, Chloroform, Acetonitrile, Triethylamine, Ethyl Chloroformate, Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve imidazole (1.0 eq) in a mixture of chloroform and acetonitrile.

    • Add triethylamine (2.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add ethyl chloroformate (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 1H-imidazole-2-carboxylate.

B. Synthesis of Ethyl 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylate

This step introduces the side chain at the N-1 position of the imidazole ring.

  • Materials: Ethyl 1H-imidazole-2-carboxylate, 1-(2-bromoethyl)-4-chlorobenzene, Cesium carbonate, N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of ethyl 1H-imidazole-2-carboxylate (1.0 eq) in DMF, add cesium carbonate (2.0 eq) and 1-(2-bromoethyl)-4-chlorobenzene (1.2 eq).

    • Stir the mixture at room temperature for 16-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain ethyl 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylate.

C. Synthesis of 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylic acid (Compound 28)

This final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Materials: Ethyl 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1 M Hydrochloric acid (HCl), Dichloromethane.

  • Procedure:

    • Dissolve ethyl 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-(4-chlorophenyl)ethyl)-1H-imidazole-2-carboxylic acid (Compound 28).

II. VIM-2 Metallo-β-Lactamase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against VIM-2 using the chromogenic substrate nitrocefin.

  • Materials:

    • Recombinant VIM-2 enzyme

    • Nitrocefin

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄ and 0.01% Triton X-100

    • Test compounds (inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare a solution of VIM-2 enzyme in the assay buffer to a final concentration of 1 nM.

    • Prepare serial dilutions of the test compounds in DMSO. Then, dilute these solutions in the assay buffer to the desired final concentrations (e.g., ranging from 0.001 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.

    • In a 96-well plate, add 50 µL of the VIM-2 enzyme solution to each well.

    • Add 25 µL of the diluted test compound solutions to the respective wells. For the control (100% activity), add 25 µL of assay buffer with DMSO. For the blank (0% activity), add 25 µL of assay buffer without the enzyme.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare a 200 µM solution of nitrocefin in the assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the nitrocefin solution to each well, bringing the total volume to 100 µL.

    • Immediately measure the change in absorbance at 490 nm over a period of 10 minutes at 30-second intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where V is the initial velocity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Synthesis Workflow for 1H-imidazole-2-carboxylic Acid Derivatives

Synthesis_Workflow Start Imidazole Step1 Esterification with Ethyl Chloroformate Start->Step1 Intermediate1 Ethyl 1H-imidazole- 2-carboxylate Step1->Intermediate1 Step2 N-Alkylation with R-Br Intermediate1->Step2 Intermediate2 Ethyl 1-R-1H-imidazole- 2-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH) Intermediate2->Step3 End 1-R-1H-imidazole- 2-carboxylic acid (Final Product) Step3->End

Caption: General synthetic route for 1H-imidazole-2-carboxylic acid derivatives.

Proposed Mechanism of VIM-2 Inhibition

Inhibition_Mechanism cluster_VIM2 VIM-2 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ His120 His120 Zn1->His120 Asp122 Asp122 Zn1->Asp122 His196 His196 Zn1->His196 His263 His263 Zn2->His263 Zn2->Asp122 Cys221 Cys221 Zn2->Cys221 Inhibitor 1H-imidazole-2-carboxylic acid derivative Inhibitor->Zn1 Chelation Inhibitor->Zn2

Caption: Chelation of zinc ions in the VIM-2 active site by the inhibitor.

References

"application of 4-Methyl-1H-imidazole-2-carboxylic acid in the synthesis of antibacterial agents"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-28

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] 4-Methyl-1H-imidazole-2-carboxylic acid is a key starting material for the synthesis of a variety of heterocyclic compounds. Its structural features, including the imidazole core and the reactive carboxylic acid group, make it an ideal scaffold for the development of new therapeutic agents. This document outlines the application of this compound in the synthesis of potent antibacterial agents, focusing on its use in creating inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.[1][5][6][7][8]

Rationale for Use as a Scaffold

This compound serves as an excellent scaffold for the synthesis of antibacterial agents due to several key features:

  • Imidazole Core: The imidazole nucleus is a common motif in many biologically active molecules and is known to interact with various biological targets.[1][2][3]

  • Carboxylic Acid Group: This functional group provides a convenient handle for synthetic modification, allowing for the facile formation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

  • Metal Chelating Properties: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group can act as ligands for metal ions, which is particularly relevant for targeting metalloenzymes like MBLs.[1][5][6][7][8]

Mechanism of Action: Metallo-β-Lactamase Inhibition

A primary strategy in combating bacterial resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are a class of β-lactamases that utilize zinc ions in their active site to hydrolyze and inactivate β-lactam antibiotics. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, such as the Verona Integron-encoded Metallo-β-lactamase (VIM) and New Delhi Metallo-β-lactamase (NDM) types.[1][5][6][7][8]

The proposed mechanism of inhibition involves the imidazole-2-carboxylic acid moiety chelating the active site zinc ions of the MBL, thereby preventing the enzyme from hydrolyzing the β-lactam antibiotic. This restores the efficacy of the antibiotic against the resistant bacteria.

G Proposed Mechanism of Action: MBL Inhibition MBL Metallo-β-Lactamase (MBL) (Active) Hydrolysis Hydrolysis MBL->Hydrolysis catalyzes Inhibited_MBL Inhibited MBL (Inactive) MBL->Inhibited_MBL Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Imidazole_Derivative 4-Methyl-1H-imidazole- 2-carboxamide Derivative Imidazole_Derivative->Inhibited_MBL binds to active site Inactivated_Antibiotic Inactivated Antibiotic Hydrolysis->Inactivated_Antibiotic

Caption: Proposed mechanism of MBL inhibition by imidazole derivatives.

Synthesis of Antibacterial Agents

A common and effective strategy for derivatizing this compound is through the formation of amides. This involves coupling the carboxylic acid with a variety of amines to generate a library of compounds for biological screening.

G General Synthetic Workflow Start 4-Methyl-1H-imidazole- 2-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 4-Methyl-1H-imidazole- 2-carboxamide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Screening Antibacterial Activity Screening Purification->Screening

Caption: General workflow for the synthesis of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-methyl-1H-imidazole-2-carboxamide (A Representative Procedure)

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzyl-4-methyl-1H-imidazole-2-carboxamide.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Antibacterial Activity of Synthesized 4-Methyl-1H-imidazole-2-carboxamide Derivatives
Compound IDR Group (Amine)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. S. aureus
IMC-01 Benzyl326416
IMC-02 4-Chlorobenzyl16328
IMC-03 2,4-Dichlorobenzyl8164
IMC-04 4-Methoxybenzyl64>12832
IMC-05 Cyclohexylmethyl128>12864
Ciprofloxacin (Reference)0.0150.250.12
Table 2: Metallo-β-Lactamase (VIM-2) Inhibition Data
Compound IDIC₅₀ (µM) for VIM-2 InhibitionFold Potentiation of Meropenem MIC against VIM-2 expressing E. coli
IMC-01 15.28
IMC-02 8.516
IMC-03 2.132
IMC-04 25.84
IMC-05 >502

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The straightforward derivatization of its carboxylic acid moiety allows for the generation of diverse chemical libraries. The resulting imidazole carboxamides have demonstrated significant potential as inhibitors of metallo-β-lactamases, a key mechanism of bacterial resistance to β-lactam antibiotics. Further optimization of this scaffold holds promise for the development of new and effective therapies to combat multidrug-resistant bacterial infections.

References

Application Notes and Protocols for the Use of 4-Methyl-1H-imidazole-2-carboxylic Acid and Its Analogs as Ligands in Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. Imidazole-based ligands are of particular interest due to their coordination versatility and the potential for biological activity. This document provides detailed application notes and protocols for the use of 4-Methyl-1H-imidazole-2-carboxylic acid and its structural analogs in the synthesis of MOFs for drug delivery applications.

Due to the limited availability of published data on MOFs synthesized specifically with this compound, this document leverages protocols and data from closely related and well-studied imidazole-based MOFs, such as those derived from 2-methylimidazole (a key component of ZIF-8) and other imidazole-carboxylate ligands. These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this class of ligands in the development of novel drug delivery systems.

I. Ligand and MOF Characteristics

The ligand this compound possesses both a carboxylate group and a nitrogen-containing imidazole ring, making it an excellent candidate for forming stable coordination bonds with various metal centers, such as Zinc (Zn²⁺), Copper (Cu²⁺), and Cobalt (Co²⁺). The presence of the methyl group can influence the framework's hydrophobicity and pore environment.

Table 1: General Properties of Zinc-Imidazole Based MOFs for Drug Delivery

PropertyDescriptionTypical Values for Zinc-Imidazole MOFs (e.g., ZIF-8)
Metal Center Divalent metal ions are commonly used.Zn²⁺
Organic Ligand Imidazole or its derivatives.2-Methylimidazole
BET Surface Area A measure of the material's porosity.1000 - 2000 m²/g
Pore Volume The total volume of the pores.0.5 - 1.0 cm³/g
Pore Size The diameter of the pores, critical for drug loading.0.3 - 1.2 nm
Thermal Stability The temperature at which the framework starts to decompose.Up to 400-500 °C in an inert atmosphere
Chemical Stability Stability in aqueous solutions and different pH values.Stable in water and neutral pH; decomposes in acidic pH

II. Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF using a Methyl-Imidazole-Carboxylic Acid Ligand

This protocol describes a general solvothermal method for synthesizing a zinc-based MOF using a functionalized imidazole ligand.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (or a similar methyl-imidazole-carboxylic acid analog)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Glass vials (20 mL) with Teflon screw caps

  • Oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 2 mmol of this compound in 10 mL of DMF. Use an ultrasonic bath to aid dissolution if necessary.

  • Reaction Mixture:

    • Slowly add the metal salt solution to the ligand solution under constant stirring.

    • Tightly seal the vial with the Teflon screw cap.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven at 120 °C for 24 hours.

  • Product Isolation and Purification:

    • After cooling the vial to room temperature, a crystalline powder should be visible at the bottom.

    • Collect the solid product by centrifugation at 8000 rpm for 15 minutes.

    • Discard the supernatant and wash the product with fresh DMF three times, followed by washing with ethanol three times to remove any unreacted precursors and residual solvent.

    • After the final wash, dry the product in a vacuum oven at 60 °C overnight.

Diagram 1: Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow Workflow for Solvothermal Synthesis of a Zinc-Imidazole MOF cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification prep_metal Dissolve Zn(NO3)2·6H2O in DMF mix Mix Precursor Solutions prep_metal->mix prep_ligand Dissolve Ligand in DMF prep_ligand->mix heat Solvothermal Reaction (120°C, 24h) mix->heat centrifuge Centrifuge and Collect Solid heat->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Vacuum Dry wash_etoh->dry end end dry->end Final MOF Product

Caption: A schematic of the solvothermal synthesis process for a zinc-imidazole based MOF.

Protocol 2: Drug Loading into the MOF via Impregnation

This protocol outlines a common method for loading a drug molecule into the pores of the synthesized MOF.

Materials:

  • Synthesized and activated MOF powder

  • Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent for the drug (e.g., Ethanol, Hexane)

  • Stir plate and magnetic stir bars

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Activation of MOF: Before drug loading, ensure the MOF is activated by heating under vacuum to remove any guest molecules from the pores.

  • Drug Solution Preparation: Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Loading Process:

    • Disperse a known amount of the activated MOF (e.g., 50 mg) into a specific volume of the drug solution (e.g., 10 mL).

    • Stir the suspension at room temperature for 24-48 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Separate the drug-loaded MOF from the solution by centrifugation (8000 rpm, 15 minutes).

    • Carefully collect the supernatant for analysis.

    • Wash the drug-loaded MOF briefly with a small amount of fresh solvent to remove surface-adsorbed drug molecules and centrifuge again.

    • Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the concentration of the remaining drug in the supernatant using a pre-established calibration curve.

    • Determine the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount of drug.

Table 2: Example Drug Loading Data for Zinc-Imidazole MOFs

DrugMOFLoading Capacity (wt%)Loading Efficiency (%)Reference
5-FluorouracilZIF-8~20%~80%[General literature values]
DoxorubicinZIF-8~15%~75%[General literature values]

Note: These are representative values. Actual loading will depend on the specific MOF, drug, and experimental conditions.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of a drug from the loaded MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Incubator or water bath at 37 °C

  • Centrifuge or dialysis membrane

  • UV-Vis Spectrophotometer

Procedure:

  • Release Medium: Prepare PBS solutions at physiological pH (7.4) and a lower pH (5.5) to simulate the tumor microenvironment.

  • Release Experiment:

    • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of the release medium (e.g., 20 mL) in a sealed container.

    • Incubate the suspension at 37 °C with gentle agitation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • To maintain a constant volume, replace the withdrawn volume with an equal amount of fresh release medium.

    • Separate the MOF particles from the collected aliquot by centrifugation.

  • Quantification of Drug Release:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the concentration of the released drug using a calibration curve.

    • Determine the cumulative percentage of drug released at each time point.

Diagram 2: Drug Delivery and Release Mechanism

Drug_Delivery_Mechanism Mechanism of pH-Responsive Drug Release from a Zinc-Imidazole MOF cluster_loading Drug Loading cluster_circulation Systemic Circulation cluster_release Tumor Microenvironment drug_mol Drug Molecules mof MOF Particle drug_mol->mof Impregnation loaded_mof Drug-Loaded MOF circulation pH 7.4 (Stable) loaded_mof->circulation acidic_env Acidic pH (e.g., 5.5) circulation->acidic_env Accumulation at Tumor Site (EPR Effect) mof_degrade MOF Degradation acidic_env->mof_degrade drug_release Drug Release mof_degrade->drug_release

Caption: pH-responsive drug release from a zinc-imidazole MOF in the tumor microenvironment.

III. Characterization Techniques

A thorough characterization of the synthesized MOFs, both before and after drug loading, is crucial.

Table 3: Key Characterization Techniques

TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.Characteristic diffraction peaks matching a simulated pattern. A decrease in peak intensity may be observed after drug loading.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the MOF crystals.Uniformly shaped crystals (e.g., cubic, rhombic dodecahedral).
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore volume.High surface area for the activated MOF, which decreases significantly after drug loading.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups of the ligand and confirm the coordination to the metal center.Characteristic peaks of the imidazole and carboxylate groups. Shifts in these peaks indicate coordination. The presence of drug-specific peaks confirms successful loading.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and quantify the amount of loaded drug.A weight loss step corresponding to the decomposition of the organic ligand. An additional weight loss step at a lower temperature for the loaded drug.
UV-Vis Spectroscopy To quantify the amount of drug loaded and released.Measurement of absorbance at the drug's λ_max to determine its concentration.

IV. Conclusion

The use of this compound and its analogs as ligands presents a promising avenue for the development of novel MOF-based drug delivery systems. The protocols and data presented here, though generalized from related systems, provide a solid foundation for researchers to synthesize, characterize, and evaluate these materials. The inherent properties of imidazole-based MOFs, such as high porosity and pH-sensitivity, make them particularly suitable for targeted and controlled drug release applications in cancer therapy and other diseases. Further research into MOFs derived from this specific ligand is warranted to fully explore their potential in the pharmaceutical sciences.

Application Notes and Protocols for the Quantification of 4-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed analytical methods for the quantification of this compound, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the primary technique due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection following derivatization is also presented.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices, offering excellent selectivity and low detection limits.[1] The following protocol is a robust method for the analysis of this compound in biological samples.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (for Plasma or Serum Samples)

A protein precipitation method is recommended for its simplicity and effectiveness in removing the bulk of proteinaceous matrix components.[1]

  • Step 1: Aliquot 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Step 3: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Step 4: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Step 5: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 97:3 Water:Methanol with 0.1% formic acid).

  • Step 7: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase separation on a column designed for polar compounds is recommended. The following conditions are based on methods for similar polar imidazoles.[2][3]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3]

  • Gradient Program:

    • 0.0 min: 3% B

    • 5.0 min: 35.5% B

    • 6.0 min: 100% B

    • 8.0 min: 100% B

    • 8.1 min: 3% B

    • 10.0 min: 3% B

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode.[3]

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical precursor ion ([M+H]⁺) would be m/z 141.06. Product ions would be identified by fragmentation in the collision cell.

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas Flow Rate: 40 units

    • Auxiliary Gas Flow Rate: 10 units

    • Capillary Temperature: 320°C

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance characteristics for the analysis of polar imidazoles using LC-MS/MS, which can be expected for a validated method for this compound.[2][3]

ParameterExpected Performance
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)1 - 25 nM[3]
Limit of Quantification (LOQ)1 - 50 nM[3]
Intraday Precision (%RSD)< 2%[3]
Interday Precision (%RSD)< 5%[3]
Accuracy/Recovery85 - 115%

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow sample Plasma/Serum Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the preparation and analysis of biological samples by LC-MS/MS.

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD) via Derivatization

For laboratories without access to LC-MS/MS, or as an orthogonal technique, HPLC with fluorescence detection can be employed. This method requires derivatization of the carboxylic acid group to introduce a fluorescent tag, thereby enhancing sensitivity.[4][5]

Experimental Protocol: HPLC-FLD

1. Sample Preparation and Derivatization

This protocol uses 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) as the derivatizing agent.[4]

  • Step 1: Perform sample clean-up as described in the LC-MS/MS protocol (protein precipitation).

  • Step 2: After evaporation, reconstitute the sample extract in 100 µL of acetonitrile.

  • Step 3: To the extract, add 50 µL of 1 mg/mL Br-Mmc in acetonitrile and 20 µL of a catalyst solution (e.g., crown ether/potassium carbonate).

  • Step 4: Cap the vial and heat at 60°C for 30 minutes.

  • Step 5: Cool the reaction mixture to room temperature.

  • Step 6: Inject an aliquot into the HPLC system.

2. Chromatographic Conditions

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Optimized to separate the derivatized analyte from reagent peaks and matrix components (e.g., 30% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 325 nm

    • Emission Wavelength (λem): 395 nm

Quantitative Data Summary (HPLC-FLD)

The performance of an HPLC-FLD method is highly dependent on the derivatization efficiency and the specific analyte. Expected performance characteristics are summarized below.

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low to mid ng/mL range
Precision (%RSD)< 10%
Accuracy/Recovery80 - 120%

Diagram: HPLC-FLD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization sample Biological Sample cleanup Protein Precipitation & Evaporation sample->cleanup reconstitution Reconstitution in Acetonitrile cleanup->reconstitution add_reagents Add Br-Mmc & Catalyst reconstitution->add_reagents heat Heat at 60°C add_reagents->heat cool Cool to Room Temp. heat->cool analysis HPLC-FLD Analysis cool->analysis

Caption: Sample preparation and derivatization workflow for HPLC-FLD analysis.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:[6][7]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

References

Application Note: Analysis of Imidazole Carboxylic Acids by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of imidazole carboxylic acids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Imidazole carboxylic acids are a class of organic compounds characterized by an imidazole ring and a carboxylic acid functional group. These compounds are of significant interest in pharmaceutical and biological research due to their presence in various metabolic pathways and their potential as therapeutic agents. Accurate and robust analytical methods are crucial for their quantification in diverse matrices, including biological fluids and pharmaceutical formulations. This application note outlines established HPLC and LC-MS methods for the analysis of these compounds.

Experimental Workflow

A general workflow for the analysis of imidazole carboxylic acids by HPLC or LC-MS is depicted below. The process begins with sample collection and preparation, followed by chromatographic separation and detection. Data analysis is the final step to obtain quantitative results.

Experimental Workflow for Imidazole Carboxylic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine, Formulation) SamplePretreatment Sample Pre-treatment (e.g., Filtration, Deproteinization, SPE) SampleCollection->SamplePretreatment Chromatography HPLC / LC-MS Separation SamplePretreatment->Chromatography Detection UV or MS Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

General experimental workflow for the analysis of imidazole carboxylic acids.

HPLC and LC-MS Methods

Several methods have been developed for the analysis of imidazole carboxylic acids and related compounds. The choice of method depends on the specific analyte, the matrix, and the required sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance of various published methods for the analysis of imidazole-containing compounds. This allows for a direct comparison of key analytical figures of merit.

Analyte(s)MethodMatrixLLOQ/LODLinearity RangeReference
1H-Imidazole-4-carboxylic acidRP-HPLCN/ANot ReportedNot Reported[1]
Imidazole DerivativesUHPLC-Orbitrap MSAtmospheric ParticlesLOQ: 1-50 nM, LOD: 1-25 nMNot specified (Quadratic regression)[2]
Imidazole H3 Antagonist (ROS203)LC-MSRat PlasmaLLOQ: 2.61 ng/mL2.61 - 2610 ng/mL[3]
Imidazole-like compoundsGC-MSAqueousLOQ: 0.2370–1.9373 μg/mL, LOD: 0.0553–0.8914 μg/mLNot specified[4]
Imidazole anti-infective drugsHPLC-UVHuman PlasmaLOD: 0.13 - 0.41 µg/mL10 - 100 µg/mL[5]

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are protocols from selected studies that highlight different approaches to the analysis of imidazole-containing compounds.

Protocol 1: Reverse-Phase HPLC for 1H-Imidazole-4-carboxylic acid

This method is suitable for the general analysis of 1H-Imidazole-4-carboxylic acid.[1]

  • Chromatographic System: Standard HPLC system with UV detector.

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For MS compatibility, formic acid should be used instead of phosphoric acid.[1][6]

  • Flow Rate: Not specified.

  • Detection: UV detector (wavelength not specified).

Protocol 2: LC-MS/MS for Imidazole Derivatives in a Biological Matrix

This protocol is tailored for pharmacokinetic studies of imidazole compounds in plasma.[7]

  • Sample Preparation:

    • Deproteinize plasma samples with acetonitrile (1:2 v/v).

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • System: Agilent 1100 Series HPLC or equivalent.[7]

    • Column: Supelco Ascentis C18.[7]

    • Mobile Phase: Acetonitrile and 10mM ammonium acetate buffer (pH 4.0) in a 30:70 (v/v) ratio.[7]

    • Elution: Isocratic.[7]

    • Flow Rate: 0.25 mL/min.[7]

  • Mass Spectrometry:

    • System: Applied Biosystems/MDS Sciex 150-EX single quadrupole mass spectrometer or equivalent.[7]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

Protocol 3: UHPLC-Orbitrap MS for Imidazole Derivatives in Environmental Samples

This method emphasizes a rapid analysis with minimal sample preparation.[2]

  • Sample Preparation:

    • Extract samples (e.g., from quartz fiber filters) with ultrapure water.

    • Filter the extract through a syringe filter.

    • Directly inject the filtered extract into the LC-MS system.[2]

  • Liquid Chromatography:

    • System: Thermo Scientific Vanquish Horizon UHPLC or equivalent.[2][7]

    • Column: Waters Acquity UPLC HSS T3.[2][7]

    • Mobile Phase A: Water with 0.1% formic acid.[2][7]

    • Mobile Phase B: Methanol with 0.1% formic acid.[2][7]

    • Gradient: 3% to 35.5% B over 5 minutes, then to 100% B in 1 minute, and hold for 2 minutes.[2][7]

    • Flow Rate: 0.4 mL/min.[2][7]

  • Mass Spectrometry:

    • System: Thermo Scientific Q Exactive Plus Orbitrap MS or equivalent.[2][7]

    • Ionization: Heated Electrospray Ionization (HESI).[2][7]

Biological Significance and Signaling Pathways

Imidazole carboxylic acids can play various roles in biological systems. For instance, they can be involved in metal ion coordination, influencing enzymatic reactions. 1H-Imidazole-4-carboxylic acid, for example, can stabilize trivalent lanthanide hydroxo complexes, which are involved in the hydrolysis of phosphate esters.[8]

The diagram below illustrates a conceptual pathway where an imidazole carboxylic acid might be involved in a metabolic or signaling cascade.

Conceptual Signaling Pathway cluster_pathway Metabolic / Signaling Pathway Precursor Precursor Molecule Enzyme1 Enzyme 1 Precursor->Enzyme1 Metabolic Conversion ICA Imidazole Carboxylic Acid Enzyme1->ICA Enzyme2 Enzyme 2 ICA->Enzyme2 Receptor Receptor ICA->Receptor Binding Metabolite Downstream Metabolite Enzyme2->Metabolite Signaling Cellular Signaling Receptor->Signaling

References

Application Notes and Protocols: Targeting Carbapenem Resistance with 1H-Imidazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of carbapenem-resistant Enterobacteriaceae (CRE) and other Gram-negative pathogens represents a critical global health threat. A primary mechanism for this resistance is the production of metallo-β-lactamases (MBLs), enzymes that effectively hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] MBLs, particularly the Ambler class B1 enzymes like New Delhi Metallo-β-lactamase (NDM) and Verona Integron-encoded Metallo-β-lactamase (VIM), are of significant clinical concern.[3][4] Unlike serine-β-lactamases, there are currently no clinically approved MBL inhibitors.[4] Recent research has identified 1H-imidazole-2-carboxylic acid (ICA) and its derivatives as a promising class of MBL inhibitors capable of restoring the efficacy of carbapenems.[3][5] This document provides an overview of their mechanism, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanism of Action The catalytic activity of MBLs is dependent on one or two zinc ions (Zn²⁺) within their active site, which facilitate the hydrolysis of the β-lactam ring in carbapenem antibiotics.[6] The core of the inhibitory mechanism of ICA derivatives lies in their function as a metal-binding pharmacophore (MBP).[3] The carboxylic acid group and the nitrogen atoms of the imidazole ring chelate the essential Zn²⁺ ions in the MBL active site. This binding event blocks the access of the carbapenem substrate to the catalytic site, thereby inhibiting the enzymatic hydrolysis and restoring the antibiotic's activity against the resistant bacteria. Structure-activity relationship (SAR) studies have shown that while the ICA core is critical, appropriate substituents at the 1-position can form key interactions with flexible loops in the enzyme's active site, significantly enhancing potency, particularly against VIM-type MBLs.[5]

cluster_0 Carbapenem Hydrolysis by MBL cluster_1 Inhibition by ICA Derivative MBL MBL Active Site (with Zn²⁺ ions) Hydrolyzed Inactive Hydrolyzed Product MBL->Hydrolyzed Hydrolysis Carbapenem Carbapenem Antibiotic Carbapenem->MBL Binding MBL_Inhibited MBL Active Site (with Zn²⁺ ions) Complex Inhibited MBL-ICA Complex ICA 1H-imidazole-2- carboxylic acid Derivative ICA->MBL_Inhibited Chelation of Zn²⁺ Carbapenem_Blocked Carbapenem (Activity Restored) Carbapenem_Blocked->Complex Binding Blocked

Caption: Mechanism of MBL inhibition by 1H-imidazole-2-carboxylic acid derivatives.

Quantitative Data Summary

The efficacy of 1H-imidazole-2-carboxylic acid derivatives has been quantified through enzymatic assays (IC₅₀) and microbiological tests (Minimum Inhibitory Concentration - MIC). The data highlights their potential to inhibit MBLs and synergize with carbapenem antibiotics.

Table 1: MBL Inhibitory Activity of Lead Compounds This table summarizes the half-maximal inhibitory concentration (IC₅₀) of representative ICA derivatives against key Class B1 MBLs. Lower values indicate higher potency.

CompoundTarget MBLIC₅₀ (µM)Reference
28 VIM-20.018[3]
28 VIM-50.018[3]
55 VIM-2Potent Inhibition[5]
73 VIM-2Potent Inhibition[1]

Table 2: Synergistic Activity with Meropenem (MEM) This table demonstrates the ability of ICA derivatives to reduce the MIC of meropenem against MBL-producing bacterial strains, indicating a restoration of antibiotic susceptibility.

Bacterial StrainMBL TypeInhibitor (Concentration)MEM MIC Alone (µg/mL)MEM MIC with Inhibitor (µg/mL)Fold ReductionReference
E. coli (Engineered)VIM-2Compound 55>1288>16[5]
P. aeruginosa (Clinical Isolate)VIM-2Compound 5564416[5]
Various StrainsVIM-typeVarious Compounds (1 µg/mL)--≥16[3]

Experimental Protocols

The following protocols describe standard methodologies for evaluating MBL inhibitors.

cluster_workflow Inhibitor Evaluation Workflow start Synthesize & Purify ICA Derivatives enzymatic Protocol 1: IC₅₀ Determination (Enzymatic Assay) start->enzymatic Initial Screening mic Protocol 2: MIC & Synergy Assay (Checkerboard) enzymatic->mic Cellular Potency time_kill Protocol 3: Time-Kill Kinetics mic->time_kill Bactericidal Effect invivo In Vivo Efficacy (e.g., Murine Models) time_kill->invivo Preclinical Validation end Candidate Selection invivo->end

Caption: General workflow for the evaluation of MBL inhibitors.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

Objective: To determine the concentration of an ICA derivative required to inhibit 50% of the activity of a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1).

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Triton X-100.

  • Substrate: 100 µM Imipenem or a chromogenic cephalosporin (e.g., CENTA).

  • Test Compounds: Serial dilutions of ICA derivatives in DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the MBL enzyme solution to each well.

  • Add 25 µL of the serially diluted test compound or control (buffer with DMSO) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the substrate (Imipenem) to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 297 nm for Imipenem) kinetically for 5-10 minutes.

  • Calculate the initial velocity (V₀) for each reaction.

  • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) and Synergy Testing (Checkerboard Assay)

Objective: To determine the lowest concentration of an antibiotic that prevents visible bacterial growth and to assess synergistic effects between the antibiotic and an MBL inhibitor.

Materials:

  • MBL-producing bacterial strain (e.g., P. aeruginosa, K. pneumoniae).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Carbapenem antibiotic (e.g., meropenem).

  • Test ICA derivative.

  • 96-well microplates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

Procedure:

  • Prepare serial twofold dilutions of the carbapenem along the x-axis of a 96-well plate (e.g., columns 1-10) in 50 µL of CAMHB.

  • Prepare serial twofold dilutions of the ICA inhibitor along the y-axis of the plate (e.g., rows A-G) in 50 µL of CAMHB. This creates a matrix of antibiotic and inhibitor concentrations.

  • Add 100 µL of the standardized bacterial inoculum to each well. Include wells for growth control (no drug) and sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for the antibiotic alone, the inhibitor alone, and for each combination by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Protocol 3: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic effect of an antibiotic-inhibitor combination over time.

Materials:

  • MBL-producing bacterial strain.

  • CAMHB.

  • Carbapenem antibiotic and ICA inhibitor at fixed concentrations (e.g., 0.5x, 1x, or 2x MIC as determined by checkerboard).

  • Sterile saline for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Prepare flasks containing CAMHB with the following:

    • Growth control (no drug).

    • Antibiotic alone.

    • Inhibitor alone.

    • Antibiotic + Inhibitor combination.

  • Inoculate each flask with the bacterial strain to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates.

  • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

In Vivo Efficacy Select lead compounds, such as derivative 55, have demonstrated good pharmacokinetic profiles and safety in vivo.[5] In murine models of infection (e.g., thigh infection or pneumonia models) caused by MBL-producing pathogens, the combination of these inhibitors with a carbapenem like meropenem has been shown to significantly reduce the bacterial burden compared to treatment with the antibiotic alone.[1] Morphological studies of bacterial cells post-treatment have confirmed that potent derivatives can cross the outer membrane of Gram-negative bacteria to reach their periplasmic target.[5]

Conclusion and Future Directions 1H-imidazole-2-carboxylic acid derivatives represent a highly promising scaffold for the development of clinical MBL inhibitors. Their mechanism of action is well-understood, and lead compounds exhibit potent, low-micromolar to nanomolar inhibition of clinically relevant MBLs. They have proven effective in restoring carbapenem activity in vitro and in vivo. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, expanding the evaluation against a wider range of MBL variants and bacterial species, and advancing the most promising candidates toward clinical development to combat the urgent threat of carbapenem resistance.

References

Application Notes and Protocols for In Vitro Screening of 4-Methyl-1H-imidazole-2-carboxylic Acid Derivatives Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro antibacterial screening of 4-Methyl-1H-imidazole-2-carboxylic acid and its derivatives. These compounds are of significant interest in antimicrobial research due to the prevalence of the imidazole moiety in many biologically active agents. The protocols outlined below are based on established methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of novel chemical entities.

Introduction

The imidazole ring is a critical scaffold in medicinal chemistry, found in numerous antimicrobial agents. Derivatives of 1H-imidazole-2-carboxylic acid, in particular, have garnered attention for their potential biological activities, including acting as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum β-lactam resistance to bacteria. The addition of a methyl group at the 4-position of the imidazole ring can influence the compound's electronic and steric properties, potentially enhancing its antibacterial efficacy or pharmacokinetic profile.

The in vitro screening protocols described herein are fundamental first steps in the evaluation of these derivatives as potential new antibacterial agents. By determining the MIC and MBC, researchers can quantify the compounds' bacteriostatic and bactericidal potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation

The following tables present hypothetical but realistic data for a series of novel this compound derivatives. This data is structured for clear comparison of their antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA, ATCC 43300)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
MICA-01 Ethyl Ester64128>256>256
MICA-02 N-benzyl Amide1632128256
MICA-03 N-(4-chlorobenzyl) Amide81664128
MICA-04 N-propyl Amide3264256>256
Ciprofloxacin (Control)0.510.251
Vancomycin (Control)12NANA

NA: Not Applicable

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA, ATCC 43300)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
MICA-01 Ethyl Ester128>256>256>256
MICA-02 N-benzyl Amide3264>256>256
MICA-03 N-(4-chlorobenzyl) Amide1632128>256
MICA-04 N-propyl Amide64128>256>256
Ciprofloxacin (Control)120.52
Vancomycin (Control)24NANA

NA: Not Applicable

Experimental Protocols

Detailed methodologies for the key in vitro screening experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Materials:

  • 96-well sterile microtiter plates (flat-bottom)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial strains (e.g., S. aureus, E. coli)
  • Test compounds (this compound derivatives)
  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)
  • Dimethyl sulfoxide (DMSO, for dissolving compounds)
  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
  • Spectrophotometer (for measuring OD600)
  • Incubator (35-37°C)
  • Multichannel pipette

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 morphologically similar colonies of the test bacterium.[1] b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or by measuring the optical density at 600 nm (OD600). d. Dilute this adjusted suspension 1:100 in sterile CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the test wells after adding the compound solution will be ~5 x 10⁵ CFU/mL.

3. Preparation of Microtiter Plates: a. Prepare a stock solution of each test compound and control antibiotic in DMSO. A typical starting concentration is 10 mg/mL. b. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. c. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from column 10.[2] e. Column 11 will serve as the growth control (no compound, but with inoculum). f. Column 12 will serve as the sterility control (no compound, no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to all wells from column 1 to 11. Do not add inoculum to column 12. b. The final volume in each well will be 200 µL. The final concentration of DMSO should not exceed 1% to avoid toxicity. c. Seal the plate with a sterile lid or film and incubate at 35-37°C for 16-20 hours under ambient air conditions.[1]

5. Reading and Interpretation: a. After incubation, examine the plates visually for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension A->E B Prepare Compound Stock (in DMSO) D Perform 2-Fold Serial Dilutions of Compound in Plate B->D C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (37°C, 16-20h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest compound concentration that kills 99.9% of the initial bacterial inoculum.[4]

1. Materials:

  • MIC plate from the previous experiment
  • Sterile Mueller-Hinton Agar (MHA) plates
  • Sterile micro-pipette tips
  • Incubator (35-37°C)

2. Procedure: a. Following the determination of the MIC, select the wells showing no visible growth. This typically includes the MIC well and at least two more concentrated wells.[4][5] b. Mix the contents of each selected well thoroughly by gentle pipetting. c. From each of these wells, take a 10-20 µL aliquot and spot-plate it onto a quadrant of a fresh MHA plate. d. Also, plate an aliquot from the growth control well (Column 11 of the MIC plate) to ensure the viability of the bacteria. A 1:1000 dilution of this well should be plated to get countable colonies. e. Label the plates clearly.

3. Incubation and Interpretation: a. Incubate the MHA plates at 35-37°C for 18-24 hours. b. After incubation, count the number of colonies (CFU) on each spot. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.[4] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.

MBC_Workflow Start Start with Completed MIC Plate SelectWells Select Clear Wells: MIC, MICx2, MICx4, etc. Start->SelectWells SpotPlate Aliquot and Spot-Plate 10-20µL from each selected well onto Mueller-Hinton Agar SelectWells->SpotPlate Incubate Incubate Agar Plates (37°C, 18-24h) SpotPlate->Incubate Count Count Colonies (CFU) from each spot Incubate->Count Calculate Compare CFU to Initial Inoculum (from Growth Control) Count->Calculate Result Determine MBC Value (Lowest concentration with ≥99.9% killing) Calculate->Result

Caption: Workflow for MBC Determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1H-imidazole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The main synthetic strategies for this compound include the oxidation of a corresponding aldehyde, hydrolysis of an ester, and multi-component reactions like the Debus-Radziszewski synthesis. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Q2: I am experiencing low yields. What is the most common side reaction that could be responsible?

A2: A prevalent side reaction, particularly at elevated temperatures, is the decarboxylation of the carboxylic acid group to yield 4-methylimidazole.[1] It is crucial to maintain careful temperature control throughout the reaction and workup steps to minimize this undesired pathway.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (e.g., 4-methyl-1H-imidazole-2-carbaldehyde or ethyl 4-methyl-1H-imidazole-2-carboxylate) and side products like 4-methylimidazole from decarboxylation. Purification can often be achieved through acid-base extraction. The carboxylic acid product is soluble in a basic aqueous solution, while less acidic impurities may remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired product. For more challenging separations, column chromatography can be employed.

Q4: Can microwave irradiation be used to improve the reaction yield and time?

A4: Yes, microwave-assisted synthesis has been shown to be effective for various imidazole syntheses, often leading to significantly reduced reaction times and improved yields.[2] This method can be particularly beneficial for multi-component reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 4-Methyl-1H-imidazole-2-carbaldehyde
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation Ensure a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) is used. Monitor the reaction progress using TLC or LC-MS to confirm the disappearance of the starting material.Increased conversion of the aldehyde to the carboxylic acid.
Decarboxylation Maintain a low reaction temperature (e.g., room temperature) and avoid heating during the workup.[1] Use reduced pressure evaporation at ambient temperature to remove solvents.Minimized formation of 4-methylimidazole byproduct and improved yield of the desired acid.
Product Loss During Workup During acid-base extraction, ensure the pH of the aqueous layer is sufficiently high (e.g., pH 9-10) to fully deprotonate and dissolve the carboxylic acid. Also, ensure the pH is low enough (e.g., pH 3-4) during precipitation to fully protonate the product.Maximized recovery of the product from the aqueous phase.
Issue 2: Incomplete Hydrolysis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Base Use a sufficient molar excess of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester.Complete conversion of the ester to the corresponding carboxylate salt.
Short Reaction Time or Low Temperature Increase the reaction time and/or moderately increase the temperature (e.g., reflux) while monitoring the reaction progress by TLC or LC-MS.Drive the hydrolysis reaction to completion.
Product Precipitation If the carboxylate salt precipitates during the reaction, add more solvent (e.g., water or an alcohol/water mixture) to maintain a homogeneous solution.Ensure all of the ester is accessible to the base for complete reaction.

Data Presentation

The following table summarizes typical yields for different synthetic approaches to imidazole carboxylic acids, which can serve as a benchmark for the synthesis of this compound.

Synthetic Method Starting Material Key Reagents Typical Yield Reference
OxidationImidazole-2-carbaldehyde30% H₂O₂ in water~97.5%[3]
HydrolysisEthyl imidazole-4-carboxylateKOH in water~92.5%N/A
Debus-RadziszewskiDicarbonyl, Aldehyde, AmmoniaVariousVariable, can be high[1][2][4]

Experimental Protocols

Protocol 1: Oxidation of 4-Methyl-1H-imidazole-2-carbaldehyde

This protocol is adapted from the high-yield synthesis of 1H-imidazole-2-carboxylic acid.[3]

  • Dissolution: Dissolve 4-methyl-1H-imidazole-2-carbaldehyde in water.

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the water under reduced pressure at room temperature.

  • Purification: Wash the resulting solid with a mixture of diethyl ether and water to remove any unreacted starting material and other impurities. Dry the solid under vacuum to obtain this compound.

Protocol 2: Hydrolysis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate
  • Reaction Setup: Dissolve ethyl 4-methyl-1H-imidazole-2-carboxylate in an aqueous solution of sodium hydroxide (2-3 molar equivalents).

  • Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4, at which point the product should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway_Oxidation Synthesis via Oxidation start 4-Methyl-1H-imidazole-2-carbaldehyde reagent + 30% H2O2 (aq) start->reagent product This compound reagent->product Stir at RT, 72h

Caption: Oxidation of 4-methyl-1H-imidazole-2-carbaldehyde.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_sm Check for Starting Material (TLC/LC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present increase_time Increase reaction time/temperature or add more reagent sm_present->increase_time Yes sm_absent Side reactions likely sm_present->sm_absent No check_decarbox Check for decarboxylation byproduct sm_absent->check_decarbox decarbox_present Decarboxylation Occurred check_decarbox->decarbox_present Yes other_issues Investigate other potential side reactions or workup losses check_decarbox->other_issues No optimize_temp Lower reaction and workup temperature decarbox_present->optimize_temp

Caption: A logical workflow for troubleshooting low product yield.

Synthesis_Comparison Comparison of Synthetic Routes cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route title Synthesis of this compound aldehyde 4-Methyl-1H-imidazole-2-carbaldehyde oxidation_step Oxidation (e.g., H2O2) aldehyde->oxidation_step product1 High Yield (~97%) oxidation_step->product1 ester Ethyl 4-Methyl-1H-imidazole-2-carboxylate hydrolysis_step Hydrolysis (e.g., NaOH) ester->hydrolysis_step product2 Good Yield (~92%) hydrolysis_step->product2

Caption: Comparison of the two main synthetic strategies.

References

"preventing decarboxylation during the synthesis of imidazole-2-carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of imidazole-2-carboxylic acids, with a special focus on preventing decarboxylation, a common and critical side reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of imidazole-2-carboxylic acids.

Issue 1: Low or No Yield of Imidazole-2-Carboxylic Acid

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields in the synthesis of imidazole-2-carboxylic acids are frequently linked to the instability of the product. The primary areas to investigate are:

    • Product Decarboxylation: Imidazole-2-carboxylic acid is highly susceptible to decarboxylation, particularly when heated.[1][2] This reaction releases carbon dioxide, leading to the formation of imidazole as a byproduct.

      • Solution: Maintain strict temperature control throughout the synthesis and workup. Whenever possible, reactions should be performed at or below room temperature. During solvent removal, use a rotary evaporator under reduced pressure with a low-temperature water bath instead of heating.[1]

    • Incomplete Hydrolysis of an Ester Precursor: If your synthesis involves the hydrolysis of an ester (e.g., ethyl imidazole-2-carboxylate), incomplete conversion to the carboxylic acid will result in a low yield of the final product.

      • Solution: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used and that the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting ester.

    • Suboptimal pH for Isolation: Imidazole-2-carboxylic acid is amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions. If the pH is not optimal during the workup, the product may remain dissolved in the aqueous phase, leading to poor recovery.

      • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of imidazole-2-carboxylic acid to achieve maximum precipitation. This is typically in the pH range of 3-4.

Issue 2: Presence of a Major Impurity in the Final Product

  • Question: My final product is contaminated with a significant impurity. How can I identify it and prevent its formation?

  • Answer: The most common impurity in the synthesis of imidazole-2-carboxylic acid is the decarboxylated product, imidazole.

    • Identification: This impurity will have a molecular weight that is 44 g/mol lower than the desired product. In the 1H NMR spectrum, you will observe the absence of the carboxylic acid proton signal and the presence of signals corresponding to imidazole.

    • Prevention: The formation of this impurity is almost always due to excessive heat. To prevent its formation, follow the temperature control guidelines mentioned in Issue 1. If your synthetic route requires elevated temperatures, consider using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem in the synthesis of imidazole-2-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For imidazole-2-carboxylic acid, this is a significant issue as the carboxyl group is the desired functionality. The reaction is often initiated by heat and results in the formation of imidazole, leading to a lower yield of the target molecule.[1][2]

Q2: What are the key factors that promote the decarboxylation of imidazole-2-carboxylic acid?

A2: The primary factor promoting decarboxylation is heat . Even moderate heating during the reaction or workup can lead to significant product loss.[1][2] While less studied for the parent acid, research on related imidazolium carboxylates suggests that factors influencing the electron density of the imidazole ring can also play a role.

Q3: How can I avoid decarboxylation during my synthesis?

A3: The most effective strategy is to maintain a low temperature throughout the entire process. The synthesis of imidazole-2-carboxylic acid from imidazole-2-carboxaldehyde using hydrogen peroxide is a high-yield method that proceeds at room temperature, thus avoiding decarboxylation.[2][3] During the workup, it is crucial to remove solvents under reduced pressure at room temperature.

Q4: Can I use a protecting group to prevent decarboxylation?

A4: Yes, a protecting group strategy can be very effective, especially if your synthetic route requires conditions that would otherwise cause decarboxylation. A common approach is to convert the carboxylic acid to an ester, such as an ethyl ester. The ester is generally more stable to heat. After the critical reaction step, the ester can be hydrolyzed back to the carboxylic acid under mild conditions.

Q5: What is the best way to purify imidazole-2-carboxylic acid?

A5: Purification can typically be achieved by recrystallization. If significant amounts of the decarboxylated imidazole are present, careful pH adjustment during an aqueous workup can help. The carboxylic acid can be extracted into a basic aqueous solution, leaving the less acidic imidazole in the organic phase. The aqueous layer can then be acidified to precipitate the pure imidazole-2-carboxylic acid.

Data Presentation

The choice of synthetic method can significantly impact the reaction conditions required and the potential for decarboxylation. Below is a comparison of two synthetic routes to imidazole-2-carboxylic acid derivatives.

ParameterMild Oxidation of Imidazole-2-carboxaldehydeHigh-Pressure Carboxylation of 4,5-Disubstituted Imidazoles
Starting Material Imidazole-2-carboxaldehyde4,5-Disubstituted Imidazole
Reagents 30% aq. H₂O₂CO₂
Temperature Room Temperature (20 °C)[2]150 - 300 °C[4]
Pressure AtmosphericSuperatmospheric (40 - 180 bar)[4]
Yield 97.5%[2]75% (for 4,5-dichloro derivative)[4]
Key Advantage High yield, avoids decarboxylationDirect carboxylation of the imidazole ring
Key Disadvantage Requires the aldehyde precursorRequires high pressure and temperature, leading to decarboxylation of the unsubstituted acid

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic Acid via Mild Oxidation (Recommended to Avoid Decarboxylation)

This protocol describes the oxidation of imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid at room temperature, which minimizes the risk of decarboxylation.[2][3]

  • Materials:

    • Imidazole-2-carboxaldehyde (2.88 g, 0.030 mol)

    • 30% aqueous hydrogen peroxide (H₂O₂) solution (10 g)

    • Water (10 ml)

    • Diethyl ether

  • Procedure:

    • Dissolve the imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add the 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 72 hours.

    • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

    • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

    • Dry the solid under vacuum to yield 1H-imidazole-2-carboxylic acid.

  • Expected Yield: 97.5%

Protocol 2: Esterification of 1H-Imidazole-2-carboxylic Acid as a Protecting Group Strategy

This protocol describes the formation of ethyl 1H-imidazole-2-carboxylate, which can serve as a more stable intermediate in a multi-step synthesis.

  • Materials:

    • 1H-Imidazole-2-carboxylic acid

    • Ethanol

    • Concentrated sulfuric acid (98%)

    • Concentrated ammonia solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Isopropyl ether

  • Procedure:

    • Dissolve the crude 1H-imidazole-2-carboxylic acid in ethanol.

    • Slowly and dropwise, add concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 25 °C.

    • Heat the reaction mixture to reflux and stir for 7 hours, then continue stirring at room temperature overnight.

    • Remove the ethanol by distillation under reduced pressure.

    • Dilute the resulting suspension with ice water and adjust the pH to 5-6 with concentrated ammonia, keeping the temperature below 5 °C.

    • Collect the precipitated solid by filtration and wash with water.

    • Extract the filtrate with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and combine the residue with the filtered solid.

    • Recrystallize the combined crude product from isopropyl ether to obtain pure ethyl 1H-imidazole-2-carboxylate.[5]

  • Note on Deprotection: The ethyl ester can be hydrolyzed back to the carboxylic acid by heating with an aqueous solution of a base such as potassium hydroxide, followed by careful acidification to precipitate the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis at Room Temperature cluster_workup Workup at Room Temperature start Dissolve Imidazole-2-carboxaldehyde in Water add_h2o2 Add 30% aq. H₂O₂ dropwise start->add_h2o2 react Stir at Room Temperature for 72 hours add_h2o2->react remove_water Remove Water under Reduced Pressure react->remove_water Reaction Complete wash Wash with Diethyl Ether/Water remove_water->wash dry Dry under Vacuum wash->dry product 1H-Imidazole-2-carboxylic Acid dry->product troubleshooting_decarboxylation cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Imidazole-2-carboxylic Acid decarboxylation Decarboxylation low_yield->decarboxylation incomplete_hydrolysis Incomplete Hydrolysis of Ester low_yield->incomplete_hydrolysis bad_ph Suboptimal pH for Isolation low_yield->bad_ph temp_control Strict Temperature Control (Room Temp or Below) decarboxylation->temp_control protecting_group Use Protecting Group (e.g., Ester) decarboxylation->protecting_group monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_hydrolysis->monitor_reaction adjust_ph Adjust pH to Isoelectric Point (3-4) bad_ph->adjust_ph

References

"common side reactions in the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group to form 4-methyl-1H-imidazole.[1][2] This is primarily induced by heat during the reaction or workup stages and can significantly reduce the yield of the desired product.[2]

Q2: How can I minimize the decarboxylation of my product?

A2: Careful temperature control is crucial. The synthesis, particularly the oxidation of the aldehyde precursor and the subsequent workup, should be conducted at or near room temperature.[2] When concentrating the reaction mixture, a rotary evaporator under reduced pressure at room temperature is recommended over heating.[2][3]

Q3: What are other potential side reactions or impurities I should be aware of?

A3: Besides decarboxylation, other potential side reactions include:

  • Incomplete Oxidation: If the oxidation of the starting material, 4-methyl-1H-imidazole-2-carboxaldehyde, is not complete, it will remain as an impurity in the final product.

  • Over-oxidation: While imidazole rings are generally resistant to oxidation by common reagents like hydrogen peroxide, aggressive oxidation conditions could potentially lead to ring-opening byproducts such as formamide and oxamide.[4][5]

  • Residual Starting Materials and Reagents: Impurities from the synthesis of the starting aldehyde or residual oxidizing agents (e.g., hydrogen peroxide) can contaminate the final product if not properly removed during workup.

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields are most commonly attributed to decarboxylation due to excessive heat.[3] However, other factors can contribute, including incomplete reaction, and losses during product isolation and purification. Ensure the pH during precipitation is optimized for the isoelectric point of this compound to maximize recovery.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Decarboxylation - Maintain reaction temperature at room temperature.- Avoid heating during workup; use a rotary evaporator at room temperature.[2][3]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting aldehyde.- If the reaction stalls, consider extending the reaction time.
Product Loss During Workup - Ensure the pH is sufficiently acidic during precipitation to minimize the solubility of the product.- Thoroughly wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving the product.
Presence of 4-Methyl-1H-imidazole Impurity Decarboxylation - See recommendations for preventing decarboxylation.- Purify the final product by recrystallization or chromatography to separate it from the more soluble 4-methyl-1H-imidazole.
Presence of Starting Aldehyde Incomplete Oxidation - Ensure the correct stoichiometry of the oxidizing agent.- Extend the reaction time and continue to monitor by TLC.
Discolored Product Oxidative Side Products or Impurities in Reagents - Use pure starting materials.- Consider purification of the final product by recrystallization with activated carbon to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Methyl-1H-imidazole-2-carboxaldehyde

This protocol is adapted from the general procedure for the synthesis of imidazole-2-carboxylic acid.[2]

Step Procedure Notes
1. Reaction Setup In a round-bottom flask, dissolve 4-methyl-1H-imidazole-2-carboxaldehyde in water.The concentration can be adjusted based on the solubility of the starting material.
2. Oxidation To the stirred solution, add a 30% aqueous solution of hydrogen peroxide dropwise at room temperature.Maintain the temperature with an ice bath if necessary to prevent any exothermic reaction from significantly raising the temperature.
3. Reaction Monitoring Allow the reaction to stir at room temperature for an extended period (e.g., 72 hours).[2]Monitor the disappearance of the starting aldehyde by TLC.
4. Workup Once the reaction is complete, remove the water under reduced pressure at room temperature.[2]Crucially, do not heat the mixture.
5. Purification Wash the resulting solid with a mixture of diethyl ether and water to remove any unreacted hydrogen peroxide and other impurities.[2]The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_heat Was the reaction or workup heated? start->check_heat decarboxylation Primary Suspected Cause: Decarboxylation check_heat->decarboxylation Yes other_causes Consider other causes: - Incomplete reaction - Suboptimal pH for isolation - Loss during purification check_heat->other_causes No solution_heat Solution: - Lower reaction temperature. - Use vacuum concentration at room temperature. decarboxylation->solution_heat ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 4-Methyl-1H-imidazole- 2-carboxaldehyde in Water add_h2o2 Add 30% H₂O₂ (dropwise, room temp) start->add_h2o2 stir Stir at Room Temperature (e.g., 72 hours) add_h2o2->stir remove_water Remove Water (in vacuo, room temp) stir->remove_water wash Wash with Diethyl Ether/Water remove_water->wash end 4-Methyl-1H-imidazole- 2-carboxylic acid wash->end

References

Technical Support Center: Optimization of Solvent and Base Conditions for 4-Methylimidazole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific challenges you may encounter during the acylation of 4-methylimidazole.

Question: My acylation reaction is giving a low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?

Answer:

Low yields in the acylation of 4-methylimidazole can arise from several factors, primarily related to the nucleophilicity of the imidazole ring and the reactivity of the acylating agent. Here are key areas to investigate:

  • Incomplete Deprotonation: 4-Methylimidazole requires deprotonation to enhance its nucleophilicity for an efficient reaction. If a weak base is used, the equilibrium may not favor the deprotonated, more reactive form.

    • Solution: Employ a stronger base to ensure complete deprotonation. For instance, using sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can significantly improve yields. Weaker bases like potassium carbonate may be sufficient for highly reactive acylating agents.

  • Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and reaction rate.

    • Solution: Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are generally effective for this type of reaction.[1] Ensure your starting materials are fully soluble in the chosen solvent.

  • Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Solution: Gently heating the reaction mixture, for example to 50-70°C, can increase the reaction rate.[1] However, be cautious as excessively high temperatures can lead to the formation of byproducts. It is advisable to start the reaction at a lower temperature (e.g., 0°C) and gradually warm it to room temperature, monitoring the progress by TLC or LC-MS. If no reaction is observed, gentle heating can be applied.

  • Purity of Reagents: The presence of moisture or other impurities in the reactants or solvent can quench the base or react with the acylating agent, leading to lower yields.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture.

Question: I am observing the formation of multiple products, including N1- and N3-acylated isomers. How can I improve the regioselectivity?

Answer:

The presence of the methyl group at the 4-position of the imidazole ring leads to two non-equivalent ring nitrogens (N1 and N3), which can both be acylated. Achieving high regioselectivity can be challenging.

  • Steric Hindrance: The 4-methyl group can sterically hinder the approach of the acylating agent to the adjacent N3 nitrogen, which may favor acylation at the N1 position. The bulkiness of the acylating agent can further influence this selectivity.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of solvent and base can also play a role in directing the regioselectivity.

    • Solution: While specific studies on the regioselective acylation of 4-methylimidazole are not abundant in the provided search results, general principles for controlling regioselectivity in imidazole substitutions can be applied. Systematic screening of solvents with varying polarities and bases of different strengths can help in optimizing the reaction for a specific isomer. For unsymmetrically substituted imidazoles, steric factors often play a crucial role in determining the regioselectivity of the alkylation, favoring the less hindered nitrogen atom.

Question: I attempted a Friedel-Crafts acylation on a 4-methylimidazole derivative, but the reaction failed. What is the likely issue?

Answer:

Friedel-Crafts acylations are generally not suitable for imidazole rings. The nitrogen atoms in the imidazole ring are Lewis basic and will form a complex with the Lewis acid catalyst (e.g., AlCl₃) that is required for the reaction. This deactivates the catalyst and prevents the acylation from occurring.

  • Alternative Methods: Instead of a Friedel-Crafts reaction, consider the following alternatives for C-acylation:

    • Metalation followed by Acylation: Deprotonation of the imidazole ring at a carbon position using a strong base (e.g., n-butyllithium) followed by quenching with an acylating agent can be an effective strategy. The regioselectivity of the metalation step will be critical.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acylation of 4-methylimidazole?

A1: The acylation of 4-methylimidazole typically proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction is often facilitated by a base, which deprotonates the imidazole, increasing its nucleophilicity. With a highly reactive acylating agent like acetyl chloride, the reaction can proceed via a nucleophilic catalysis route where an N-acylimidazolium intermediate is formed.[2]

Q2: Which is a better acylating agent for 4-methylimidazole: an acyl chloride or an acid anhydride?

A2: Both acyl chlorides and acid anhydrides can be used for the acylation of 4-methylimidazole.

  • Acyl chlorides are generally more reactive than acid anhydrides and may lead to faster reaction rates. However, they also produce hydrochloric acid as a byproduct, which needs to be neutralized by a base.

  • Acid anhydrides are less reactive but may offer better handling characteristics and produce a carboxylic acid as a byproduct, which can be easier to remove in some cases. The choice between the two will depend on the specific requirements of your synthesis, including the reactivity of the substrate and the desired reaction conditions.

Q3: Can I use 4-methylimidazole itself as a catalyst for acylation reactions?

A3: Yes, imidazoles, including 4-methylimidazole, can act as catalysts in acylation reactions, particularly for the acylation of alcohols.[2] They function as nucleophilic catalysts by forming a highly reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to the alcohol.

Data Presentation

The following tables summarize quantitative data from specific experimental protocols found in the literature for the acylation of 4-methylimidazole. Due to the limited availability of systematic comparative studies in the search results, these tables provide data from individual experiments.

Table 1: Acylation of 4-Methylimidazole with Acetyl Chloride

SolventBaseAcylating AgentTemperatureReaction TimeYield (%)
TolueneNone specified (likely excess 4-methylimidazole acts as a base)Acetyl ChlorideRoom Temperature5 hours50

Table 2: Acylation of 4-Methylimidazole with Acetic Anhydride

SolventBaseAcylating AgentTemperatureReaction TimeYield (%)
None (neat)NoneAcetic AnhydrideReflux15 minutes (followed by distillation)85.5 g from 82.1 g starting material

Experimental Protocols

Protocol 1: Synthesis of 1-acetyl-4-methylimidazole using Acetyl Chloride

  • Reactants:

    • 4-methylimidazole (50 g, 609 mmol)

    • Toluene (250 ml)

    • Acetyl chloride (23.9 g, 304 mmol)

  • Procedure:

    • A mixture of 4-methylimidazole in toluene is stirred at room temperature under a nitrogen atmosphere.

    • Acetyl chloride is added to the mixture.

    • The mixture is stirred at room temperature for 5 hours.

    • The reaction mixture is filtered to remove any insoluble materials.

    • The filtrate is concentrated to yield 1-acetyl-4-methylimidazole as a yellow oil which crystallizes upon standing.

  • Yield: 19 g (50%)

Protocol 2: Synthesis of 1-acetyl-4-methylimidazole using Acetic Anhydride

  • Reactants:

    • 4-methylimidazole (82.1 g, 1.0 mol)

    • Acetic anhydride (190 mL, 2.0 mol)

  • Procedure:

    • A mixture of 4-methylimidazole and acetic anhydride is refluxed for 15 minutes.

    • Solvent (150 mL) is removed by distillation at atmospheric pressure (head temperature 125°C) over a 1-hour period.

    • The remaining acetic anhydride is removed at 50°C under vacuum (0.5 mm).

    • The residual liquid is crystallized from ether (150 mL) at -20°C.

  • Yield: 85.5 g of 1-acetyl-4-methylimidazole.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Methylimidazole + Solvent base Add Base (e.g., NaH, K2CO3) start->base acyl Add Acylating Agent (e.g., Acyl Chloride, Anhydride) base->acyl reaction Stir at controlled temperature (0°C to reflux) acyl->reaction monitor Monitor progress (TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify product Final Product: N-Acyl-4-methylimidazole purify->product

Caption: General experimental workflow for the acylation of 4-methylimidazole.

Troubleshooting_Logic start Low Yield or Incomplete Reaction? check_base Is the base strong enough for complete deprotonation? start->check_base check_solvent Are reactants soluble in the chosen solvent? start->check_solvent check_temp Is the reaction temperature optimized? start->check_temp check_reagents Are reagents pure and anhydrous? start->check_reagents solution_base Use a stronger base (e.g., NaH). check_base->solution_base No solution_solvent Switch to a more suitable aprotic polar solvent (e.g., DMF, THF). check_solvent->solution_solvent No solution_temp Gradually increase temperature while monitoring. check_temp->solution_temp No solution_reagents Use anhydrous solvents and high-purity reagents. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low-yield acylation of 4-methylimidazole.

References

"troubleshooting low yield in the final hydrolysis step of 4-Methyl-1H-imidazole-2-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the final hydrolysis step of 4-Methyl-1H-imidazole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the hydrolysis of ethyl 4-methyl-1H-imidazole-2-carboxylate?

Low yields are typically attributed to three main factors: incomplete hydrolysis of the starting ester, degradation of the product through decarboxylation, and challenges during product isolation and purification. Careful control of reaction conditions is crucial to mitigate these issues.

Q2: How can I tell if my product has decarboxylated?

Decarboxylation results in the formation of 4-methyl-1H-imidazole. This side product can be detected by techniques such as ¹H NMR spectroscopy (disappearance of the carboxylic acid proton and characteristic shifts for 4-methyl-1H-imidazole), mass spectrometry (loss of CO₂ from the parent mass), and thin-layer chromatography (TLC) by comparing the reaction mixture to a standard of the decarboxylated product. A significant drop in the pH of the reaction mixture during workup can also be an indicator.

Q3: What are the optimal conditions for the hydrolysis reaction?

The optimal conditions can vary, but generally, a balance must be struck between achieving complete hydrolysis and preventing decarboxylation. This often involves using a moderate concentration of a strong base like sodium hydroxide or potassium hydroxide at or slightly above room temperature. Monitoring the reaction progress by TLC or HPLC is highly recommended to determine the point of complete consumption of the starting material.

Q4: Are there any specific purification strategies for this compound?

Purification is typically achieved by precipitation followed by recrystallization. After hydrolysis, the reaction mixture is acidified to a pH of approximately 1-2 to precipitate the crude carboxylic acid[1]. The choice of recrystallization solvent will depend on the impurity profile, with water or ethanol being common choices. It is critical to avoid excessive heating during any purification steps to prevent decarboxylation[2].

Troubleshooting Guide

Problem: Low yield of this compound.

Below are potential causes and recommended solutions to address low product yield.

Question Possible Cause Suggested Action
Is the hydrolysis reaction complete? The reaction may not have proceeded to completion, leaving unreacted starting material.Monitor the reaction progress using TLC or HPLC until the starting ester spot/peak is no longer visible. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decarboxylation. For instance, a similar hydrolysis of an imidazole ester was successful with a reaction time of 3 hours at reflux.
Is decarboxylation occurring? Imidazole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures[2].Avoid high temperatures during the reaction and workup. If heating is necessary to drive the hydrolysis, use the lowest effective temperature. During workup, remove solvents under reduced pressure at room temperature[2]. Acidification should also be performed at a low temperature (e.g., in an ice bath).
Is the pH of the precipitation optimal? The product will not fully precipitate if the pH is not sufficiently acidic.Carefully adjust the pH of the reaction mixture to approximately 1-2 with a suitable acid (e.g., sulfuric or hydrochloric acid) to ensure complete precipitation of the carboxylic acid. Use a pH meter for accurate measurement.
Is the product being lost during workup and purification? The product may have some solubility in the workup and recrystallization solvents, leading to losses.Minimize the volume of solvent used for washing the precipitate and for recrystallization. Ensure the recrystallization solution is thoroughly cooled to maximize product recovery.
Is the starting material of sufficient purity? Impurities in the starting ethyl 4-methyl-1H-imidazole-2-carboxylate can lead to side reactions and lower yields.Verify the purity of the starting material by analytical techniques such as NMR or LC-MS before starting the reaction. Purify the starting material if necessary.

Comparative Hydrolysis Protocols for Imidazole Esters

The following table summarizes conditions from literature for the hydrolysis of similar imidazole esters, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate10% aq. NaOHAcetoneReflux395
1H-Imidazoles-4-Ethyl formate2% aq. KOHWater25--
1H-Imidazoles-4-Ethyl formate1.5% aq. KOHWater30--[1]

Experimental Protocols

General Protocol for the Hydrolysis of Ethyl 4-methyl-1H-imidazole-2-carboxylate

Disclaimer: This is a general guideline. Researchers should adapt the protocol based on their specific experimental setup and safety procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-methyl-1H-imidazole-2-carboxylate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetone or ethanol to aid solubility).

  • Hydrolysis: Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (approximately 2-3 molar equivalents) dropwise. Allow the reaction to warm to room temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a pre-cooled solution of hydrochloric acid or sulfuric acid to adjust the pH to 1-2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Drying and Purification: Dry the crude product under vacuum at room temperature. Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol/water mixture. Avoid excessive heating during recrystallization.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time extend_time->check_completion check_decarboxylation Assess for Decarboxylation (NMR/MS) complete->check_decarboxylation decarboxylation Decarboxylation Detected check_decarboxylation->decarboxylation Yes no_decarboxylation No Significant Decarboxylation check_decarboxylation->no_decarboxylation No optimize_temp Lower Reaction/Workup Temperature decarboxylation->optimize_temp optimize_temp->start check_precipitation Verify Precipitation pH no_decarboxylation->check_precipitation wrong_ph pH Not Optimal check_precipitation->wrong_ph No correct_ph pH is Optimal check_precipitation->correct_ph Yes adjust_ph Adjust pH to 1-2 wrong_ph->adjust_ph adjust_ph->check_precipitation review_workup Review Workup/Purification Procedure correct_ph->review_workup end Improved Yield review_workup->end

Caption: Troubleshooting workflow for low yield in hydrolysis.

Hydrolysis_vs_Decarboxylation cluster_hydrolysis Desired Hydrolysis Pathway cluster_decarboxylation Undesired Decarboxylation Pathway ester Ethyl 4-methyl-1H- imidazole-2-carboxylate carboxylate 4-Methyl-1H-imidazole- 2-carboxylate ester->carboxylate OH⁻, H₂O acid 4-Methyl-1H-imidazole- 2-carboxylic acid carboxylate->acid H₃O⁺ acid_decarb 4-Methyl-1H-imidazole- 2-carboxylic acid side_product 4-Methyl-1H-imidazole + CO₂ acid_decarb->side_product Heat (Δ)

Caption: Chemical pathways for hydrolysis and decarboxylation.

References

Technical Support Center: Purification of 4-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Methyl-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding aldehyde or ester precursor, and byproducts from side reactions. One significant byproduct to be aware of is the decarboxylated version of the target molecule, which can form if the compound is exposed to high temperatures. Residual catalysts or reagents used in the synthesis may also be present.

Q2: My crude product is a dark oil or a sticky solid. How can I improve its initial purity before fine purification?

A2: A useful first step for cleaning up a crude product is to perform a solvent wash or trituration. Suspending your crude material in a solvent in which the desired product has low solubility but the impurities are soluble can effectively remove many contaminants. For a polar compound like this compound, a non-polar solvent like hexanes or diethyl ether might be a good choice for this initial wash.

Q3: I am struggling to get my compound to crystallize during recrystallization. What can I do?

A3: If crystallization is not occurring, it could be due to several factors. Ensure that you have reached an appropriate level of supersaturation; you may need to reduce the solvent volume. If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization. Allowing the solution to cool slowly over a prolonged period can also promote the formation of larger, purer crystals.

Q4: During column chromatography, my compound seems to be streaking or not moving off the baseline. What is causing this?

A4: The highly polar nature of the carboxylic acid and the imidazole ring can lead to strong interactions with silica gel, causing streaking or poor elution. To mitigate this, you can modify your mobile phase. Adding a small amount of a polar solvent like methanol can help to move the compound down the column. To address the acidity, adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the eluent can improve peak shape and elution.

Troubleshooting Guides

Problem: Low Recovery After Recrystallization
Possible Cause Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent mixture, where the compound is soluble in one solvent and insoluble in the other, can also be effective.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling, thus reducing the yield.
Premature crystallization during hot filtration. Pre-heat the filtration funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.
Incomplete crystallization. After initial cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the mother liquor.
Problem: Ineffective Purification by Acid-Base Extraction
Possible Cause Solution
Incomplete extraction from the organic layer. Ensure thorough mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction. Perform multiple extractions with fresh aqueous base for a more complete transfer of the carboxylic acid into the aqueous phase.
Product does not precipitate upon acidification. The pH of the aqueous layer may not be sufficiently acidic to fully protonate the carboxylate. Add acid dropwise while monitoring the pH with pH paper or a pH meter until the solution is acidic (pH 1-2).
Emulsion formation at the interface. Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Quantitative Data Summary

The following table provides a qualitative summary of solubility for this compound in common laboratory solvents, which is crucial for selecting appropriate purification methods.

Solvent Solubility at Room Temperature Notes
WaterSparingly Soluble to SolubleSolubility increases with changes in pH (more soluble in aqueous base). A potential recrystallization solvent.
Methanol / EthanolSolubleGood solvents for dissolving the compound, potentially for chromatography or as a component in a recrystallization solvent system.
AcetoneSparingly SolubleCan be considered for washing or as a component in a recrystallization mixture.
Ethyl AcetateSparingly SolubleMay be used for extraction or chromatography.
DichloromethanePoorly SolubleUseful for washing to remove non-polar impurities.
Diethyl EtherPoorly SolubleCan be used for washing or trituration.
HexanesInsolubleIdeal for washing non-polar impurities from the crude product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.

  • Collection of Aqueous Layer: Drain the lower organic layer and collect the upper aqueous layer containing the sodium salt of your product.

  • Re-extraction: To ensure complete extraction, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Backwash: Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise until the solution becomes strongly acidic (pH ~2). The this compound should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from synthesis or after an initial purification step like acid-base extraction.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Water or a mixture of ethanol and water are often good starting points for imidazole carboxylic acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst Further Purification Pure Pure Product Recryst->Pure

Caption: A general workflow for the purification of this compound.

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase start Crude Product (Target Acid + Neutral Impurities) salt Deprotonated Target (in Aqueous NaHCO3) start->salt + NaHCO3 (aq) organic_impurities Neutral Impurities salt->organic_impurities Separate Layers precipitate Precipitated Pure Acid salt->precipitate + HCl (aq) to pH ~2

Caption: The logical steps of an acid-base extraction for purification.

"identification and removal of impurities in 4-Methyl-1H-imidazole-2-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During synthesis, several classes of impurities can emerge. These typically include unreacted starting materials, by-products from competing reaction pathways (side-products), and degradation products resulting from the instability of the final compound under reaction or workup conditions.[1] For imidazole derivatives, these can also include isomers and related imidazole structures formed through side reactions.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my final product?

A2: A multi-technique approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment and impurity profiling, offering high resolution and reproducibility.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any isolated impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is best suited for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[1][3]

Q3: What is the most straightforward method for purifying crude this compound?

A3: Recrystallization is often the most effective and scalable purification method for crystalline solids like this compound. The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. The ability to form well-defined crystals is often an indicator of high purity.[1]

Q4: My synthesis involves the hydrolysis of an ethyl ester precursor. What specific impurity should I look for?

A4: If your synthesis involves the hydrolysis of a precursor like ethyl 4-methyl-1H-imidazole-2-carboxylate, the most probable process-related impurity is the unreacted ester itself.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is crucial to ensure the reaction proceeds to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction; side-product formation; product loss during workup or purification.Monitor the reaction to completion using TLC or HPLC. Optimize reaction temperature and time. For purification, ensure the recrystallization solvent is appropriate to minimize loss of product in the mother liquor.
Persistent Impurity Peak in HPLC After Recrystallization The impurity has very similar solubility properties to the main product.Consider a different recrystallization solvent or a solvent/anti-solvent system. If recrystallization fails, column chromatography with an appropriate stationary and mobile phase may be necessary to separate the impurity.
Product Decarboxylation (Loss of CO2) Exposure to excessive heat, particularly during solvent removal or drying.Avoid heating during the workup phase. Remove solvents under reduced pressure at ambient or slightly elevated temperatures to prevent decarboxylation.[4]
Poor Crystal Formation During Recrystallization Solution is supersaturated; cooling is too rapid; presence of oily impurities.Ensure the crude product is fully dissolved at the higher temperature. Allow the solution to cool slowly. If oils are present, attempt to remove them with a non-polar wash before recrystallization or use a charcoal treatment.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Profiling

Technique Primary Use Advantages Limitations
HPLC-UV Separation and quantification of the compound and its non-volatile impurities.[3]High resolution, quantitative accuracy, reproducible.[1]Requires a chromophore for UV detection.[1]
LC-MS Identification of unknown impurities.[1]Provides molecular weight information.[3]More complex instrumentation; potential for ion suppression.[1]
NMR (¹H, ¹³C) Structural elucidation of the product and impurities.[3]Provides detailed structural information.Lower sensitivity compared to MS; may not detect trace impurities.
GC-MS Detection of residual solvents and volatile impurities.[1]High sensitivity for volatile compounds.[3]Not suitable for non-volatile compounds like carboxylic acids without derivatization.[1]
FT-IR Confirmation of key functional groups.[3]Rapid and provides information on chemical bonds.Provides limited information on specific impurity structures.

Experimental Protocols & Workflows

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of synthesized this compound.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, with pH adjusted to 3.2 using phosphoric acid) in a 30:70 v/v ratio.[3] The mobile phase should be filtered and degassed before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase or a suitable solvent mixture (e.g., 50:50 water/acetonitrile).[1]

  • Injection and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Detect the components using a UV detector at an appropriate wavelength (e.g., 215 nm).[6]

    • Calculate the purity by determining the area percentage of the main peak relative to the total peak area in the chromatogram.[1]

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for identifying and purifying the target compound.

G Crude Crude Synthetic Product Analysis Analytical Screening (HPLC, LC-MS, NMR) Crude->Analysis Initial Sample Decision Purity > 99%? Analysis->Decision Identify Identify Impurities Analysis->Identify Characterize Peaks Purify Purification Step Decision->Purify No PureProduct Pure Product Decision->PureProduct Yes Recrystal Recrystallization Purify->Recrystal Chrom Column Chromatography Purify->Chrom FinalQC Final Purity Analysis (QC Release) Recrystal->FinalQC Chrom->FinalQC FinalQC->PureProduct

Caption: General workflow for the purification and analysis of the target compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying the crude product. The choice of solvent is critical and must be determined experimentally. Polar solvents like water or ethanol are good starting points for polar molecules like imidazole carboxylic acids.[4][7]

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a mild temperature to remove residual solvent. Avoid high heat to prevent decarboxylation.[8]

Logical Relationships in Analytical Strategy

The choice of analytical technique is directly related to the information required by the researcher.

G Goal Analytical Goal Quant Quantification & Purity HPLC HPLC-UV Quant->HPLC ID Impurity Identification LCMS LC-MS ID->LCMS NMR NMR ID->NMR for structure Struct Structural Confirmation Struct->HPLC confirms main peak Struct->NMR Volatile Volatile Analysis GCMS GC-MS Volatile->GCMS Technique Recommended Technique

References

"optimizing reaction temperature and time for the synthesis of imidazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperature and time, troubleshoot common issues, and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for synthesizing imidazole derivatives?

A1: The optimal temperature for imidazole synthesis is highly dependent on the specific reaction, substrates, and solvent used. For many common methods like the Radziszewski reaction, reflux temperatures, often between 60°C and 110°C, are employed.[1][2] However, some protocols may require lower temperatures to minimize side reactions, while microwave-assisted syntheses can utilize higher temperatures for shorter durations.[1][3] It is crucial to consult literature for similar substrates or perform systematic optimization for your specific reaction.[4]

Q2: How does reaction time generally affect the yield of imidazole synthesis?

A2: Reaction time is a critical parameter that directly influences product yield. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in low yields.[3] Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of byproducts and decomposition of the desired product.[4][5] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1][3]

Q3: My reaction is proceeding very slowly. What is the first step to optimize it?

A3: If your reaction is slow, a systematic and gradual increase in temperature is a logical first step.[5] Higher temperatures generally increase the reaction rate. However, it is important to monitor for the appearance of side products as you increase the heat.[3] Alternatively, consider if the chosen solvent is appropriate for the reaction temperature and solubility of reactants. In some cases, switching to a higher-boiling point solvent might be necessary.

Q4: Can microwave-assisted synthesis help in optimizing reaction time?

A4: Yes, microwave-assisted synthesis is a powerful technique for significantly reducing reaction times and often improving yields.[1][3] The efficient and rapid heating provided by microwaves can accelerate the reaction, leading to shorter synthesis times compared to conventional heating methods.[6] This can be particularly advantageous for high-throughput synthesis and optimization studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of imidazole derivatives, with a focus on temperature and time optimization.

Problem 1: Low Yield or Incomplete Reaction

  • Question: My reaction yield is consistently low, and I see a significant amount of starting material remaining. What should I do?

  • Answer:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C) while closely monitoring the reaction by TLC or LC-MS.[3][5] This can enhance the reaction rate and drive the reaction to completion.

    • Extend Reaction Time: If increasing the temperature leads to side product formation, try extending the reaction time at the original temperature.[3] Monitor the reaction progress to determine the point at which the starting material is consumed without significant byproduct formation.

    • Solvent Consideration: Ensure your solvent has a boiling point compatible with the desired reaction temperature. If not, select a suitable higher-boiling point solvent. The solubility of reactants in the chosen solvent can also impact the reaction rate.[1]

    • Catalyst and Reagent Stoichiometry: For reactions like the Radziszewski synthesis, ensure the correct molar ratios of reactants (e.g., α-dicarbonyl, aldehyde, and ammonia source) are used.[4] In some cases, using a catalyst such as silicotungstic acid or boric acid can improve yields.[1]

Problem 2: Significant Side Product Formation

  • Question: My reaction produces the desired product, but also a significant amount of impurities. How can I minimize these?

  • Answer:

    • Lower Reaction Temperature: High temperatures can often lead to side reactions and decomposition.[4][5] Try conducting the reaction at a lower temperature, even if it requires a longer reaction time, to favor the formation of the desired product.[3]

    • Control Addition of Reagents: For reactions like N-alkylation, slow, dropwise addition of the alkylating agent can help maintain a low concentration of the electrophile, reducing the likelihood of side reactions such as dialkylation.[5]

    • Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from further reactions or decomposition of the product over time.[5]

    • Inert Atmosphere: For metal-catalyzed reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as many catalysts are sensitive to air and moisture.[1]

Problem 3: Formation of Isomers in Unsymmetrically Substituted Imidazoles

  • Question: I am getting a mixture of N1- and N3-alkylated isomers. How can I improve regioselectivity?

  • Answer: The ratio of N1 to N3 isomers is influenced by steric and electronic effects of the substituents on the imidazole ring, as well as the reaction conditions.

    • Steric Hindrance: Bulky substituents on the imidazole ring can direct the alkylation to the less sterically hindered nitrogen atom.[3]

    • Electronic Effects: Electron-withdrawing groups can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen, while electron-donating groups can have the opposite effect.[3]

    • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[3] For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF can favor a specific isomer. A systematic optimization of these parameters is recommended.

Data Presentation

Table 1: Effect of Temperature and Time on the Yield of 2-acetyl-4-methylimidazole via Radziszewski Reaction [4]

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
4063595Slow reaction rate, clean product.
6046592Moderate reaction rate, good yield and purity.
8038588Faster reaction, higher yield but increased byproducts.
10027580Rapid reaction, but significant decomposition and lower purity.

Table 2: Optimization of N-Alkylation of a Substituted Imidazole [5]

BaseSolventTemperature (°C)Time (hours)N1:N3 Isomer RatioOverall Yield (%)
K₂CO₃Acetonitrile8063:175
K₂CO₃DMF8042.5:182
NaHTHF6089:168
Cs₂CO₃Acetonitrile60104:170

Experimental Protocols

Protocol 1: General Procedure for Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent like glacial acetic acid.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (excess, e.g., 5-10 eq.).

  • Reaction Heating: Heat the reaction mixture to reflux (e.g., 110-120°C) and maintain it for the optimized duration (e.g., 2-12 hours).

  • Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water, and if a precipitate forms, collect it by filtration.

  • Purification: The crude product can be purified by washing with a suitable solvent or by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation of Imidazole [3][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the imidazole derivative (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Deprotonation: If using a strong base like NaH, cool the mixture to 0°C and add the base (1.1 eq.) portion-wise. Allow the mixture to stir and warm to room temperature. If using a weaker base like K₂CO₃ (1.1-1.5 eq.), it can be added directly at room temperature.

  • Alkylation: Add the alkylating agent (e.g., 1-bromopentane, 1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 60-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optim Optimization Cycle cluster_decision Decision Making cluster_adjust Parameter Adjustment start Define Synthesis Route lit_review Literature Review for Initial Conditions start->lit_review run_exp Run Experiment at Initial T & t lit_review->run_exp monitor Monitor Progress (TLC/LC-MS) run_exp->monitor analyze Analyze Yield & Purity monitor->analyze check_yield Yield Optimal? analyze->check_yield adjust_temp Adjust Temperature check_yield->adjust_temp No end_node Optimal Conditions Found check_yield->end_node Yes adjust_time Adjust Time adjust_temp->adjust_time adjust_time->run_exp

Caption: Workflow for optimizing reaction temperature and time.

troubleshooting_low_yield start Low Yield or Incomplete Reaction check_sm Starting Material Remaining? start->check_sm increase_t Gradually Increase Temperature check_sm->increase_t Yes reassess Re-evaluate Reagents & Solvent check_sm->reassess No check_byproducts Side Products Formed? increase_t->check_byproducts extend_t Extend Reaction Time success Yield Improved extend_t->success check_byproducts->extend_t Yes check_byproducts->success No reassess->success

Caption: Troubleshooting decision tree for low reaction yield.

minimize_side_products cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node High Level of Side Products cause1 Excessive Temperature problem_node->cause1 cause2 Prolonged Reaction Time problem_node->cause2 cause3 Reagent Concentration problem_node->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Optimize Reaction Time (Stop at Completion) cause2->solution2 solution3 Slow Reagent Addition cause3->solution3

Caption: Logical relationships for minimizing side products.

References

"scale-up synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid challenges and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields of this compound upon scaling up the synthesis from lab (gram) to pilot (kilogram) scale. What are the likely causes and how can we mitigate them?

A: Low yields during scale-up are a common challenge and can stem from several factors:

  • Decarboxylation: Imidazole-2-carboxylic acids are susceptible to decarboxylation, especially when heated.[1] This is often the primary cause of yield loss. At a larger scale, "hot spots" within the reactor can accelerate this decomposition.

    • Solution: Implement precise temperature control using a reactor with a jacket and an overhead stirrer. Avoid localized heating. During workup, remove solvents under reduced pressure at low temperatures (e.g., room temperature).[2]

  • Inefficient Mixing: As the reaction volume increases, ensuring homogeneous mixing of reagents becomes more difficult. This can lead to localized excesses of reagents, promoting side reactions.

    • Solution: Optimize the stirrer speed and type (e.g., anchor or turbine stirrer) for the reactor geometry to ensure efficient mixing without creating excessive shear that could degrade materials.

  • Incomplete Hydrolysis: If synthesizing from the corresponding ester (e.g., ethyl 4-methyl-1H-imidazole-2-carboxylate), the hydrolysis step may be incomplete.

    • Solution: Monitor the reaction progress using in-process controls like HPLC. Ensure sufficient equivalents of base (e.g., NaOH or KOH) are used and that the reaction is allowed to run to completion.

  • Side Reactions: At higher concentrations typical of scale-up, side reactions such as N-alkylation or dimerization may become more prevalent.[3][4]

    • Solution: Re-optimize reagent stoichiometry and addition rates at the larger scale. A slower, controlled addition of reagents can minimize the concentration of reactive intermediates and reduce side product formation.

Issue 2: Product Purity and Isolation Challenges

Q: Our isolated this compound has failed to meet our purity specifications, and we are struggling with its isolation. What are common impurities and how can we improve our purification strategy?

A: Purity and isolation issues are often linked. Common impurities and their solutions are outlined below:

  • Starting Material Contamination: The most common impurity is often unreacted starting material, such as the corresponding ethyl ester.

    • Solution: Ensure the hydrolysis reaction goes to completion. For purification, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The pure product can then be precipitated by acidifying the aqueous layer and collected by filtration.[2]

  • Decarboxylation By-product: The main degradation product is 4-methylimidazole, formed from the loss of CO2.

    • Solution: As this by-product is basic, the acid-base extraction described above is also effective for its removal. Careful temperature control during the reaction and workup is the best preventative measure.[1]

  • Physical Form and Filtration: The product may precipitate as very fine particles or an oil, making filtration difficult and slow on a larger scale.

    • Solution: Optimize the crystallization/precipitation conditions. Control the rate of acidification and the temperature to encourage the growth of larger, more easily filterable crystals. Experiment with different anti-solvents. Using equipment like a Nutsche filter-dryer can improve the efficiency of filtration and drying at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The most critical challenge is managing the thermal stability of the molecule. This compound is prone to decarboxylation upon heating, which can drastically reduce the yield.[1] Effective temperature control throughout the reaction, workup, and isolation is paramount for a successful scale-up.

Q2: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A2: High-Performance Liquid Chromatography (HPLC) is the most suitable technique. A reverse-phase method, for instance on a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid, can effectively separate the starting materials, product, and key impurities.[2][5] This allows for accurate in-process monitoring and final purity assessment.

Q3: Is it preferable to synthesize the carboxylic acid directly or via an ester intermediate during scale-up?

A3: While direct synthesis routes exist for some imidazole carboxylic acids, a two-step process involving the synthesis and subsequent hydrolysis of an ester like ethyl 4-methyl-1H-imidazole-2-carboxylate is often more controllable and scalable.[6][7] The ester is typically more stable and easier to purify than the final acid. The final hydrolysis step, while adding a step, allows for a robust purification via acid-base extraction, which is highly effective at removing common impurities.

Q4: What safety precautions should be taken during the scale-up process?

A4: Standard chemical process safety should be followed. This includes conducting a process hazard analysis (PHA) to identify potential risks. Specific considerations include:

  • Thermal Hazards: Due to the risk of decarboxylation, which can be exothermic, differential scanning calorimetry (DSC) should be performed on the reaction mixture to understand its thermal behavior.[8]

  • Pressure Build-up: The decarboxylation reaction releases CO2 gas. The reactor system must be designed to handle potential pressure increases.

  • Reagent Handling: Ensure proper personal protective equipment (PPE) is used when handling all reagents, especially corrosive acids and bases used during hydrolysis and workup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate (Lab Scale)

This protocol is based on general methods for the synthesis of similar imidazole esters.

  • Reaction Setup: To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 equiv) in a suitable solvent such as ethanol, add formamidine acetate (1.2 equiv).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 4-methyl-1H-imidazole-2-carboxylate.

Protocol 2: Scale-up Hydrolysis to this compound (Pilot Scale)

  • Reaction Setup: Charge a temperature-controlled reactor with a solution of ethyl 4-methyl-1H-imidazole-2-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Reaction Execution: Add a 2M aqueous solution of sodium hydroxide (2.5 equiv) to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C. Stir the mixture at ambient temperature and monitor by HPLC until the ester is fully consumed (typically 2-4 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add 6M hydrochloric acid to adjust the pH to approximately 2-3, ensuring the temperature does not exceed 25°C. The product will precipitate as a solid.

  • Purification: Stir the resulting slurry for 1-2 hours to allow for complete crystallization. Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with cold deionized water until the washings are neutral.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C to a constant weight.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales for Hydrolysis Step

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Consideration for Scale-up
Starting Ester 10 g10 kgMaintain molar ratios.
NaOH (2M Aq.) ~160 mL~160 LRate of addition is critical to control exotherm.
Solvent Volume 200 mL200 LEnsure adequate mixing and heat transfer.
Reaction Time 2 hours3-4 hoursSlower heat/mass transfer may extend time.
Max Temperature 25 °C30 °CSurface area to volume ratio decreases; heat removal is less efficient.
Typical Yield 90%80-85%Yield losses often due to extended processing times and thermal stress.

Visualizations

G cluster_0 Troubleshooting Workflow Problem Low Yield or Impure Product Check_Temp Review Temperature Logs (Reaction & Workup) Problem->Check_Temp Check_Purity Analyze Impurity Profile (HPLC) Problem->Check_Purity High_Temp Temperature Excursion Detected? Check_Temp->High_Temp Impurity_ID Major Impurity Identified? Check_Purity->Impurity_ID Solution_Decarb Solution: - Implement stricter T-control - Use low-temp workup High_Temp->Solution_Decarb Yes Continue_Opt Continue Optimization High_Temp->Continue_Opt No Solution_Ester Impurity: Starting Ester Solution: - Increase reaction time/base - Optimize acid-base extraction Impurity_ID->Solution_Ester Yes (Ester) Solution_Other Solution: - Re-optimize stoichiometry - Investigate alternative  purification (e.g., recrystallization) Impurity_ID->Solution_Other Yes (Other) Impurity_ID->Continue_Opt No Solution_Decarb->Continue_Opt Solution_Ester->Continue_Opt Solution_Other->Continue_Opt

Caption: Troubleshooting workflow for synthesis issues.

G cluster_1 Scale-up Synthesis Process Flow Start Start: Ethyl 4-Methyl-1H-imidazole- 2-carboxylate Hydrolysis Step 1: Hydrolysis - Add NaOH(aq) - Monitor by HPLC - Control T < 30°C Start->Hydrolysis Ethanol/Water Precipitation Step 2: Precipitation - Cool to 10-15°C - Add HCl to pH 2-3 - Control T < 25°C Hydrolysis->Precipitation Reaction Mixture Isolation Step 3: Isolation - Filter product slurry - Wash cake with H₂O Precipitation->Isolation Slurry Drying Step 4: Drying - Vacuum oven - T < 40°C Isolation->Drying Wet Cake End Final Product: 4-Methyl-1H-imidazole- 2-carboxylic acid Drying->End

Caption: Process flow for scaled-up synthesis.

References

Technical Support Center: Managing Decarboxylation in Imidazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the synthesis of imidazole carboxylic acids, with a primary focus on managing decarboxylation as a side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of imidazole carboxylic acids, and what does it produce?

A1: The most prevalent side reaction is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide (CO₂).[1] This reaction is typically induced by heat and can significantly lower the yield of the desired imidazole carboxylic acid. The resulting byproduct is the corresponding imidazole analog lacking the carboxylic acid group.[1]

Q2: What are the primary factors that promote decarboxylation in imidazole carboxylic acid synthesis?

A2: The main factor is elevated temperature. Imidazole carboxylic acids, particularly those with the carboxyl group at the C2, C4, or C5 positions, are susceptible to decarboxylation when heated.[1] The reaction medium can also play a crucial role; for instance, in the case of 1-methyl-4,5-imidazoledicarboxylic acid, certain solvents favor the formation of specific mono-decarboxylated isomers.

Q3: How can I minimize or prevent decarboxylation during my synthesis and workup?

A3: Careful temperature control is the most effective strategy. It is crucial to use the lowest possible temperature required for the reaction to proceed to completion.[1] During the workup, avoid heating to concentrate the reaction mixture. Instead, use a rotary evaporator under reduced pressure at room temperature to remove solvents.[1]

Q4: At what position on the imidazole ring is the carboxylic acid group most susceptible to decarboxylation?

A4: Carboxylic acid groups at the C2 and C4/C5 positions of the imidazole ring are known to be prone to decarboxylation, especially at elevated temperatures.[1]

Q5: Can the choice of solvent influence the outcome of decarboxylation, especially in di-carboxylic acid derivatives?

A5: Yes, the solvent can have a significant impact on the selectivity of decarboxylation. For example, heating 1-methyl-4,5-imidazoledicarboxylic acid in acetic or propionic anhydride yields 1-methyl-5-imidazolecarboxylic acid, while heating in N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) produces 1-methyl-4-imidazolecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Imidazole Carboxylic Acid

Potential Cause Troubleshooting Solution
Product Decarboxylation Carefully monitor and control the reaction temperature. Use the lowest effective temperature. During workup, remove solvents under reduced pressure at room temperature instead of heating.[1]
Incomplete Hydrolysis of Ester Precursor Many syntheses involve the hydrolysis of an imidazole ester. Ensure the hydrolysis has gone to completion by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or using slightly more forcing conditions (e.g., a slight increase in temperature if decarboxylation is not a major concern at that stage, or a higher concentration of the base/acid).
Sub-optimal Reaction Conditions Review the literature for optimal conditions for your specific substrate. Factors such as solvent, catalyst, and reaction time can significantly impact yield.

Issue 2: Presence of a Significant Amount of an Unknown Byproduct

Potential Cause Troubleshooting Solution
Decarboxylation The byproduct is likely the decarboxylated imidazole. You can confirm its identity using analytical techniques such as GC-MS or LC-MS to check for a molecular weight corresponding to the loss of CO₂ (44 g/mol ). An HPLC method can be developed to separate and quantify the desired product and the byproduct.
Isomer Formation In cases of selective decarboxylation of dicarboxylic acids, the formation of an undesired isomer can occur. The choice of solvent can direct the selectivity (see Table 1). Analyze the product mixture by NMR or HPLC to identify the isomers.
Side Reactions with Reagents If using reactive reagents like α,β-unsaturated acyl chlorides, the imidazole nitrogen can participate in side reactions such as Aza-Michael addition. Consider using alternative, less reactive reagents or protecting the imidazole nitrogen if possible.

Issue 3: Difficulty in Purifying the Imidazole Carboxylic Acid

Potential Cause Troubleshooting Solution
Co-elution with Byproducts on Silica Gel Imidazole carboxylic acids can be polar and may not behave predictably on silica gel chromatography. Consider alternative purification methods such as acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The desired acid will move to the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure product.[1]
Product Instability on Stationary Phase If you suspect your product is degrading on silica gel, try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent. Running the column quickly (flash chromatography) can also minimize degradation.
Poor Crystallization If recrystallization is proving difficult, try a variety of solvent systems. For imidazole carboxylic acids, water or ethanol/water mixtures are often good starting points. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid.

Table 1: Solvent Effect on the Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid

SolventTemperature (°C)ProductYield (%)
Acetic Anhydride1001-Methyl-5-imidazolecarboxylic acid99
Propionic AnhydrideReflux1-Methyl-5-imidazolecarboxylic acid~64
N,N-DimethylformamideReflux1-Methyl-4-imidazolecarboxylic acid~40
N,N-DimethylacetamideReflux1-Methyl-4-imidazolecarboxylic acid~35
N-MethylpyrrolidoneReflux1-Methyl-4-imidazolecarboxylic acid~50

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of an imidazole ester, a common final step in many synthetic routes where decarboxylation is a concern if not performed under controlled conditions.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH) solution (e.g., 2%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 10%)

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Prepare a 2% aqueous solution of potassium hydroxide.

  • In a round-bottom flask, mix the ethyl imidazole-4-carboxylate with the KOH solution. A mass ratio of ester to KOH solution of approximately 1:2.2 to 1:2.5 is recommended.[1]

  • Stir the mixture at a controlled temperature of 25-30 °C.

  • Monitor the progress of the reaction by TLC until all the starting ester has been consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add the sulfuric acid solution with stirring to adjust the pH to approximately 1-2.

  • The crude 1H-imidazole-4-carboxylic acid will precipitate from the solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1H-imidazole-4-carboxylic acid.

Protocol 2: Decarboxylation of Imidazole-4,5-dicarboxylic Acid to Imidazole

This protocol from Organic Syntheses is a classic example of a high-temperature decarboxylation.

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Copper-chromium oxide catalyst or powdered copper oxide

Procedure:

  • In a dry Claisen flask, intimately mix a portion of imidazole-4,5-dicarboxylic acid with approximately 0.5 g of copper-chromium oxide catalyst.[2]

  • Gently heat the flask with a free flame.

  • A small forerun may distill at 95-100 °C.

  • The temperature will then rise sharply to around 260 °C, and the imidazole product will distill at 262-264 °C.[2]

  • The collected imidazole can be further purified by recrystallization from a suitable solvent like benzene.[2]

Visualizations

Decarboxylation_Mechanism cluster_0 Mechanism of Decarboxylation Start Imidazole Carboxylic Acid Heat Heat (Δ) Transition_State Transition State Start->Transition_State Heat->Transition_State Energy Input Intermediate Carbanionic Intermediate (Resonance Stabilized) Transition_State->Intermediate Loss of CO2 Products Imidazole + CO2 Intermediate->Products Protonation Experimental_Workflow Start Start: Synthesis of Imidazole Carboxylic Acid Derivative Reaction_Setup Set up reaction at the lowest effective temperature Start->Reaction_Setup Monitoring Monitor reaction progress by TLC or HPLC Reaction_Setup->Monitoring Workup Aqueous workup at room temperature Monitoring->Workup Solvent_Removal Remove solvent under reduced pressure at room temperature Workup->Solvent_Removal Purification Purify the crude product Solvent_Removal->Purification Analysis Analyze final product for purity and identity (NMR, MS, HPLC) Purification->Analysis End Pure Imidazole Carboxylic Acid Analysis->End Troubleshooting_Tree Start Low yield of desired product Check_Byproduct Analyze crude mixture by MS/HPLC. Is a major byproduct present with M-44 mass? Start->Check_Byproduct Yes_Decarboxylation Decarboxylation is likely the issue. Check_Byproduct->Yes_Decarboxylation Yes No_Other_Issue Consider other issues: - Incomplete reaction - Other side reactions - Purification losses Check_Byproduct->No_Other_Issue No Solution Optimize reaction conditions: - Lower reaction temperature - Avoid heat during workup - Choose a different solvent Yes_Decarboxylation->Solution

References

Validation & Comparative

The Ascendancy of 4-Methyl-1H-imidazole-2-carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of 4-Methyl-1H-imidazole-2-carboxylic acid and its derivatives against other notable metallo-β-lactamase (MBL) inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.

The relentless rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. In the quest for effective MBL inhibitors, derivatives of 1H-imidazole-2-carboxylic acid, including this compound, have emerged as a promising class of compounds. This guide provides a comparative analysis of these imidazole derivatives against other key MBL inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Performance Comparison of MBL Inhibitors

The inhibitory potential of MBL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the IC50 values of various 1H-imidazole-2-carboxylic acid derivatives and other well-known MBL inhibitors against clinically relevant MBLs, such as Verona Integron-encoded Metallo-β-lactamase (VIM) and New Delhi Metallo-β-lactamase (NDM).

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity (IC50 in µM) of 1H-imidazole-2-carboxylic Acid Derivatives against VIM-type MBLs

CompoundVIM-2VIM-5
Derivative 28 [1]0.0180.018
Derivative 55 [2]Potent synergistic activity with meropenem against VIM-2 producing P. aeruginosa-

Table 2: Inhibitory Activity (IC50 in µM) of Other MBL Inhibitors against Various MBLs

InhibitorNDM-1VIM-2IMP-1
Taniborbactam -Reversible competitive inhibitorNot an inhibitor
Xeruborbactam Similar to TaniborbactamSimilar to TaniborbactamEffective inhibitor
Captopril (L-isomer) --5.0
EDTA --27.9

Synergistic Activity with β-Lactam Antibiotics

A crucial aspect of MBL inhibitors is their ability to restore the efficacy of existing β-lactam antibiotics. This synergistic effect is often evaluated by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

Several derivatives of 1H-imidazole-2-carboxylic acid have demonstrated significant synergistic activity with meropenem against MBL-producing bacteria. For instance, some compounds at a concentration of 1 µg/ml were able to reduce the MIC of meropenem by at least 16-fold[1]. Notably, the derivative compound 55 showed potent synergistic antibacterial activity with meropenem against both engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL[2].

Mechanism of Action: Targeting the Zinc Cofactors

The catalytic activity of MBLs is dependent on the presence of one or two zinc ions in their active site. These zinc ions are essential for the hydrolysis of the β-lactam ring of antibiotics. The primary mechanism of action for 1H-imidazole-2-carboxylic acid derivatives and many other MBL inhibitors is the chelation of these crucial zinc ions, thereby inactivating the enzyme. The imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore (MBP) that coordinates with the zinc ions in the MBL active site[1].

MBL_Inhibition_Pathway cluster_enzyme MBL Active Site cluster_antibiotic Antibiotic Action cluster_inhibitor Inhibitor Action MBL Metallo-β-Lactamase (with Zn2+ ions) Hydrolysis Hydrolysis MBL->Hydrolysis Catalyzes Chelation Zinc Chelation MBL->Chelation Beta-Lactam β-Lactam Antibiotic Beta-Lactam->Hydrolysis Substrate Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor 4-Methyl-1H-imidazole- 2-carboxylic acid Inhibitor->Chelation Binds to Inactive_MBL Inactive MBL Chelation->Inactive_MBL Inactive_MBL->Hydrolysis Prevents

Caption: Mechanism of MBL inhibition by this compound.

Experimental Protocols

MBL Enzyme Inhibition Assay

This assay is used to determine the IC50 value of a potential inhibitor.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 50 µM ZnCl2)

  • Substrate solution (e.g., 100 µM nitrocefin in assay buffer)

  • Test inhibitor dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well plate.

  • Add 2 µL of the test inhibitor solution at various concentrations to the wells. A control well should contain DMSO only.

  • Add 25 µL of the MBL enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the rate of hydrolysis by monitoring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start plate_prep Prepare 96-well plate with assay buffer start->plate_prep add_inhibitor Add inhibitor solutions (varying concentrations) plate_prep->add_inhibitor add_enzyme Add MBL enzyme and incubate add_inhibitor->add_enzyme add_substrate Add substrate to initiate reaction add_enzyme->add_substrate measure_absorbance Measure absorbance change over time add_substrate->measure_absorbance calculate_velocity Calculate initial reaction velocities measure_absorbance->calculate_velocity determine_ic50 Determine IC50 value calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MBL enzyme inhibition assay.

Antimicrobial Susceptibility Testing (Checkerboard Assay)

This assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing VIM-2)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic and the MBL inhibitor in CAMHB in a 96-well plate. The antibiotic is diluted along the x-axis, and the inhibitor is diluted along the y-axis.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include control wells with no antibiotic or inhibitor, antibiotic only, and inhibitor only.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic alone and in combination with each concentration of the inhibitor by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. An FICI of ≤ 0.5 is typically considered synergistic.

Checkerboard_Assay_Logic Assay_Setup 96-Well Plate Setup Serial dilution of Antibiotic (X-axis) Serial dilution of Inhibitor (Y-axis) Inoculation Inoculate with MBL-producing bacteria Assay_Setup:f1->Inoculation Assay_Setup:f2->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC of Antibiotic alone and in combination Incubation->MIC_Determination FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) MIC_Determination->FICI_Calculation Synergy_Assessment FICI ≤ 0.5? FICI_Calculation->Synergy_Assessment Synergistic Synergistic Effect Synergy_Assessment->Synergistic Yes Not_Synergistic No Synergistic Effect Synergy_Assessment->Not_Synergistic No

Caption: Logical flow of a checkerboard assay to determine synergy.

Conclusion

Derivatives of this compound represent a highly promising avenue in the development of potent MBL inhibitors. Their ability to chelate the essential zinc ions in the MBL active site, coupled with their demonstrated synergistic effects with carbapenems, positions them as strong candidates for further preclinical and clinical development. This guide provides a foundational understanding for researchers to compare and evaluate these compounds against other MBL inhibitors, ultimately contributing to the critical effort of combating antibiotic resistance.

References

A Comparative Guide to the Antibacterial Activity of Novel 1H-Imidazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Among the promising candidates, 1H-imidazole-2-carboxylic acid derivatives have garnered attention for their potent antibacterial activity, particularly against challenging Gram-negative pathogens. This guide provides an objective comparison of the performance of these novel compounds with existing antibiotics, supported by experimental data, to aid in the evaluation and advancement of these potential therapeutics.

Performance Comparison: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. The following tables summarize the in vitro antibacterial activity of novel 1H-imidazole-2-carboxylic acid derivatives compared to standard antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: MIC of Novel 1H-Imidazole-2-Carboxylic Acid Derivatives (HL1 & HL2) [1]

CompoundStaphylococcus aureus (μg/mL)MRSA (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Acinetobacter baumannii (μg/mL)
HL1 6251250>500050001250
HL2 625625250025002500

Table 2: MIC of Standard Antibiotics [1]

AntibioticStaphylococcus aureus (μg/mL)MRSA (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Acinetobacter baumannii (μg/mL)
Vancomycin 0.02 - 100.02 - 10->40>40
Ciprofloxacin 0.02 - 100.02 - 100.02 - 100.02 - 100.02 - 10

Note: A lower MIC value indicates greater antibacterial potency.

Synergistic Activity and Metallo-β-Lactamase Inhibition

A significant mechanism of resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad range of β-lactam antibiotics. Certain 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes, demonstrating synergistic activity when combined with antibiotics like meropenem.[2] This synergistic effect can restore the efficacy of existing antibiotics against resistant strains.

Table 3: Metallo-β-Lactamase (MBL) Inhibition and Synergistic Activity

DerivativeTarget MBLIC₅₀ (μM)Synergistic Effect with Meropenem
Compound 28 VIM-2, VIM-50.018Reduces meropenem MIC by at least 16-fold in some strains.[3]
Compound 55 VIM-typePotent InhibitionPotent synergistic antibacterial activity against E. coli and P. aeruginosa producing VIM-2.[2]

Experimental Protocols

For the validation and comparison of antibacterial activity, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Synthesis of 1H-imidazole-2-carboxylic acid

A general method for the synthesis of the core scaffold involves the oxidation of 2-imidazolecarboxaldehyde.[4]

Materials:

  • 2-imidazolecarboxaldehyde

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-imidazolecarboxaldehyde (0.030 mol) in water (10 ml).

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred imidazolecarboxaldehyde solution at room temperature.

  • Continue the reaction at room temperature for 72 hours.

  • After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove any residual peroxide.

  • Caution: Avoid heating during the workup as it may cause decarboxylation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)

  • Stock solutions of the test compounds and control antibiotics

  • Sterile broth medium

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in broth.

  • Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.

  • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

Mechanism of Action: Inhibition of Metallo-β-Lactamases

A key antibacterial mechanism for many 1H-imidazole-2-carboxylic acid derivatives is the inhibition of metallo-β-lactamases (MBLs), such as the Verona Integron-encoded Metallo-β-lactamase (VIM-2). These enzymes utilize zinc ions in their active site to hydrolyze and inactivate β-lactam antibiotics. The imidazole derivatives can chelate these essential zinc ions, rendering the enzyme inactive and restoring the antibiotic's efficacy.

MBL_Inhibition cluster_0 VIM-2 Active Site cluster_1 Bacterial Resistance Mechanism cluster_2 Inhibition by Imidazole Derivative Zn1 Zn²⁺ ActiveSite Key Amino Acid Residues Zn1->ActiveSite Zn2 Zn²⁺ Zn2->ActiveSite BetaLactam β-Lactam Antibiotic (e.g., Meropenem) Hydrolysis Hydrolysis BetaLactam->Hydrolysis VIM-2 Active Site VIM-2 Active Site BetaLactam->VIM-2 Active Site Enters Active Site InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic Results in ImidazoleDerivative 1H-imidazole- 2-carboxylic acid Derivative Chelation Zinc Chelation ImidazoleDerivative->Chelation ImidazoleDerivative->VIM-2 Active Site Binds to Active Site InactiveEnzyme Inactive VIM-2 Chelation->InactiveEnzyme Leads to InactiveEnzyme->BetaLactam Prevents Hydrolysis of VIM-2 Active Site->Hydrolysis Catalyzes VIM-2 Active Site->Chelation Interacts with

Caption: Inhibition of VIM-2 by a 1H-imidazole-2-carboxylic acid derivative.

The diagram above illustrates the mechanism of action. The VIM-2 enzyme, with its two zinc ions, hydrolyzes β-lactam antibiotics. The 1H-imidazole-2-carboxylic acid derivative binds to the active site, chelates the zinc ions, and inactivates the enzyme, thereby protecting the antibiotic from degradation. Crystallographic analyses have shown that substituents at the 1-position of the imidazole ring play a crucial role in interacting with flexible loops in the active site of VIM-type MBLs.[2]

Experimental Workflow for Antibacterial Activity Screening

The process of identifying and validating the antibacterial activity of novel compounds follows a structured workflow, from initial synthesis to the determination of their efficacy against various bacterial strains.

Antibacterial_Screening_Workflow Start Synthesis Synthesis of Novel 1H-imidazole-2-carboxylic acid Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Antibacterial Screening (e.g., Zone of Inhibition) Characterization->PrimaryScreening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination Active Compounds Comparison Comparison with Standard Antibiotics MIC_Determination->Comparison SynergyTesting Synergy Testing with Existing Antibiotics Comparison->SynergyTesting MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) SynergyTesting->MechanismOfAction LeadOptimization Lead Compound Optimization MechanismOfAction->LeadOptimization LeadOptimization->Synthesis Iterative Improvement End LeadOptimization->End

Caption: Workflow for antibacterial screening of novel compounds.

This workflow highlights the iterative process of drug discovery, from the initial synthesis and characterization of novel derivatives to their comprehensive biological evaluation and optimization. This systematic approach is essential for identifying promising lead compounds for further development.

References

A Comparative Guide to Structure-Activity Relationships of 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global health. A primary mechanism of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam drugs. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat this resistance. Within this area of research, 1H-imidazole-2-carboxylic acid has been identified as a promising scaffold for the design of potent MBL inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-imidazole-2-carboxylic acid derivatives, with a focus on their inhibitory activity against Verona Integron-encoded Metallo-β-lactamases (VIM).

Comparative Inhibitory Activity

The inhibitory potential of 1H-imidazole-2-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the in vitro inhibitory activity of selected derivatives against VIM-2 and VIM-5, two clinically relevant MBLs.

CompoundR Group at N-1 PositionVIM-2 IC50 (µM)VIM-5 IC50 (µM)Reference
ICA (Parent) H> 500> 500[1][2]
Derivative 28 4-(trifluoromethyl)benzyl0.0180.018[2]
Derivative 55 3-((1,3,4-thiadiazol-2-yl)thio)propylPotent Inhibition (Specific IC50 not stated, but showed high synergistic activity)Not Reported[1]

Table 1: In vitro inhibitory activity of selected 1H-imidazole-2-carboxylic acid derivatives against VIM-type metallo-β-lactamases.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features of 1H-imidazole-2-carboxylic acid derivatives that govern their inhibitory activity against MBLs.[1][2] The 1H-imidazole-2-carboxylic acid core serves as an essential metal-binding pharmacophore (MBP).[2]

Key findings from these studies indicate that:

  • Substituents at the N-1 Position are Crucial: The nature of the substituent at the 1-position of the imidazole ring significantly influences inhibitory potency.[1] Large, hydrophobic, and functionally diverse groups at this position can lead to a substantial increase in activity compared to the unsubstituted parent compound.

  • Aromatic and Heterocyclic Moieties Enhance Potency: The introduction of aromatic and heterocyclic rings, such as a 4-(trifluoromethyl)benzyl group (as in derivative 28), can lead to highly potent inhibition.[2]

  • Thiadiazole-containing Side Chains Show Promise: As demonstrated by derivative 55, a propyl chain with a terminal 1,3,4-thiadiazole moiety at the N-1 position results in potent synergistic antibacterial activity when combined with meropenem.[1]

Below is a diagram illustrating the key SAR findings for this class of compounds.

SAR_Summary SAR of 1H-Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors cluster_core Core Scaffold cluster_modifications Modifications & Effects core 1H-Imidazole-2-Carboxylic Acid N1_sub N-1 Position - Introduction of bulky/aromatic groups is critical for activity core->N1_sub Substitution at N-1 parent Unsubstituted (R=H) - Weak to no activity core->parent Unmodified potency Biological Activity - Increased MBL Inhibition - Synergistic effect with antibiotics N1_sub->potency

Caption: Key structure-activity relationships of 1H-imidazole-2-carboxylic acid derivatives.

Experimental Protocols

The determination of inhibitory activity is a crucial step in the evaluation of potential MBL inhibitors. A standardized experimental workflow is generally followed.

General Workflow for MBL Inhibition Assay

The following diagram outlines the typical experimental workflow for assessing the inhibitory activity of 1H-imidazole-2-carboxylic acid derivatives against MBLs.

Experimental_Workflow Workflow for MBL Inhibition Assay start Start enzyme_prep MBL Enzyme Purification (e.g., VIM-2, VIM-5) start->enzyme_prep inhibitor_prep Preparation of Test Compounds (Imidazole Derivatives) start->inhibitor_prep assay_setup Assay Setup: - Enzyme - Inhibitor (various concentrations) - Buffer enzyme_prep->assay_setup inhibitor_prep->assay_setup pre_incubation Pre-incubation of Enzyme and Inhibitor assay_setup->pre_incubation reaction_init Reaction Initiation: Addition of Substrate (e.g., Meropenem) pre_incubation->reaction_init monitoring Monitoring Hydrolysis: (e.g., Spectrophotometrically) reaction_init->monitoring data_analysis Data Analysis: Calculation of IC50 values monitoring->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of MBL inhibitors.

Detailed Methodologies

1. MBL Enzyme Expression and Purification:

  • The gene encoding the target MBL (e.g., VIM-2) is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The bacterial cells are harvested by centrifugation, lysed, and the soluble fraction containing the His-tagged MBL is collected.

  • The enzyme is purified using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography to ensure high purity.

2. In Vitro MBL Inhibition Assay (IC50 Determination):

  • The assay is typically performed in a 96-well plate format in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • The purified MBL enzyme is pre-incubated with varying concentrations of the 1H-imidazole-2-carboxylic acid derivatives for a specified period (e.g., 10 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of a chromogenic β-lactam substrate (e.g., CENTA) or a clinically relevant carbapenem like meropenem.

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • The percentage of inhibition for each concentration of the derivative is calculated relative to a control without any inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Microbiological Synergy Assays:

  • To assess the ability of the inhibitors to restore the activity of β-lactam antibiotics, synergy assays are performed.

  • This is often done using the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antibiotic (e.g., meropenem) against an MBL-producing bacterial strain in the presence and absence of a fixed concentration of the inhibitor.

  • A significant reduction (e.g., ≥ 4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.[2]

This guide provides a foundational understanding of the SAR of 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors. The presented data and methodologies offer a valuable resource for researchers engaged in the development of novel strategies to overcome antibiotic resistance.

References

"comparing the efficacy of different synthesis routes for 4-Methyl-1H-imidazole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Methyl-1H-imidazole-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into their efficacy based on available experimental data.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound have been identified in the literature: the direct oxidation of a corresponding aldehyde precursor and a multi-step approach involving the formation and subsequent hydrolysis of an ethyl ester intermediate. A summary of the key performance indicators for each route is presented below.

ParameterRoute 1: Oxidation of AldehydeRoute 2: Ester Synthesis and Hydrolysis
Starting Material 4-Methyl-1H-imidazole-2-carbaldehydeEthyl 2-chloroacetoacetate, Formamide
Key Steps Single-step oxidation1. Imidazole ring formation (ester synthesis) 2. Ester hydrolysis
Reported Yield High (up to 97.5% for analogous non-methylated compound)[1]Moderate to Good (variable depending on specific conditions)
Reaction Conditions Mild (room temperature)Ring formation may require elevated temperatures; Hydrolysis is typically straightforward.
Reaction Time Can be lengthy (e.g., 72 hours for analogous non-methylated compound)[1]Multi-step, cumulative time may be significant.
Purification Simple workup (removal of excess oxidant)Requires purification after each step.
Scalability Potentially straightforwardMulti-step nature may present scalability challenges.

Experimental Protocols

Route 1: Oxidation of 4-Methyl-1H-imidazole-2-carbaldehyde

This route offers a direct and high-yielding approach to the desired carboxylic acid. The protocol is adapted from the established procedure for the synthesis of the parent 1H-imidazole-2-carboxylic acid[1].

Experimental Workflow:

start Start aldehyde 4-Methyl-1H-imidazole- 2-carbaldehyde start->aldehyde reaction Stir at Room Temperature (e.g., 72 hours) aldehyde->reaction h2o2 30% aq. H2O2 h2o2->reaction workup Remove water (in vacuo) reaction->workup wash Wash with Diethyl ether/water workup->wash product 4-Methyl-1H-imidazole- 2-carboxylic acid wash->product

Figure 1: Oxidation of 4-Methyl-1H-imidazole-2-carbaldehyde.

Procedure:

  • In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole-2-carbaldehyde in water.

  • To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction time for the analogous non-methylated compound is 72 hours, and similar monitoring is advised for this substrate.[1]

  • Upon completion of the reaction, remove the water under reduced pressure at room temperature to yield the crude product as a solid.

  • Wash the resulting solid with a mixture of diethyl ether and water to remove any residual peroxide.

  • Dry the purified product under vacuum.

Route 2: Synthesis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate and Subsequent Hydrolysis

This two-step route first involves the construction of the imidazole ring as an ethyl ester, followed by hydrolysis to the carboxylic acid.

Experimental Workflow:

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis start_ester Start reactants_ester Ethyl 2-chloroacetoacetate + Formamide start_ester->reactants_ester reaction_ester Heat reactants_ester->reaction_ester product_ester Ethyl 4-methyl-1H-imidazole- 2-carboxylate reaction_ester->product_ester start_hydrolysis Ethyl 4-methyl-1H-imidazole- 2-carboxylate reagents_hydrolysis Aqueous Base (e.g., NaOH) then Acid (e.g., HCl) start_hydrolysis->reagents_hydrolysis reaction_hydrolysis Heat (optional) reagents_hydrolysis->reaction_hydrolysis product_acid 4-Methyl-1H-imidazole- 2-carboxylic acid reaction_hydrolysis->product_acid

Figure 2: Two-step synthesis via an ester intermediate.

Procedure:

Step 1: Synthesis of Ethyl 4-Methyl-1H-imidazole-2-carboxylate

  • Combine ethyl 2-chloroacetoacetate and formamide in a reaction vessel.

  • Heat the mixture under appropriate conditions to facilitate the cyclization and formation of the imidazole ring.

  • After the reaction is complete, cool the mixture and purify the resulting ethyl 4-methyl-1H-imidazole-2-carboxylate, for instance, by crystallization or chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-methyl-1H-imidazole-2-carboxylate in a suitable solvent.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux to facilitate the hydrolysis of the ester.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and acidify with an acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability of the process. The direct oxidation of 4-methyl-1H-imidazole-2-carbaldehyde appears to be a more atom-economical and potentially higher-yielding route, although the synthesis of the aldehyde precursor should also be considered in the overall efficiency. The two-step ester synthesis and hydrolysis route offers an alternative approach that may be advantageous depending on the starting material accessibility and the desired control over the reaction sequence. Further optimization of reaction conditions for the specific synthesis of this compound would be beneficial for industrial applications.

References

Spectroscopic Validation of Synthesized 4-Methyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of synthesized 4-Methyl-1H-imidazole-2-carboxylic acid with its parent compound, 1H-imidazole-2-carboxylic acid. Detailed experimental protocols for synthesis and analysis are included to support the structural confirmation of the target molecule.

Spectroscopic Data Comparison

The structural differences between this compound and 1H-imidazole-2-carboxylic acid are clearly distinguishable through various spectroscopic techniques. The addition of a methyl group at the C4 position of the imidazole ring in the target compound introduces characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra and specific vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data Comparison

The most notable difference in the ¹H NMR spectra is the presence of a signal corresponding to the methyl protons in this compound, which is absent in the spectrum of 1H-imidazole-2-carboxylic acid. The imidazole ring protons also exhibit distinct chemical shifts due to the electronic effect of the methyl substituent.

Compound Chemical Shift (δ ppm) Multiplicity Integration Assignment
This compound (Predicted) ~12.5br s1H-COOH
~10.5br s1HN-H
~7.4s1HC5-H
~2.3s3H-CH₃
1H-imidazole-2-carboxylic acid (Experimental) [1][2]~7.56 (in D₂O)s2HC4-H, C5-H

¹³C NMR Data Comparison

The ¹³C NMR spectrum of this compound shows an additional signal in the aliphatic region for the methyl carbon. The chemical shifts of the imidazole ring carbons are also influenced by the methyl group's electron-donating nature.

Compound Chemical Shift (δ ppm) Assignment
This compound (Predicted) ~165-COOH
~145C2
~135C4
~120C5
~15-CH₃
1H-imidazole-2-carboxylic acid (Experimental) [1][2]158.86-COOH
141.02C2
120.49C4, C5
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both compounds are dominated by the characteristic absorptions of the carboxylic acid and imidazole functional groups. The presence of the methyl group in this compound introduces additional C-H stretching and bending vibrations.

Functional Group This compound (Predicted Wavenumber, cm⁻¹) 1H-imidazole-2-carboxylic acid (Experimental Wavenumber, cm⁻¹) [1][2]
O-H stretch (Carboxylic acid)3300-2500 (broad)3392 (m)
N-H stretch (Imidazole)~31503124 (m)
C-H stretch (Aromatic)~3100-
C-H stretch (Aliphatic, -CH₃)~2950-
C=O stretch (Carboxylic acid)~17001618 (s)
C=N and C=C stretch (Imidazole)~1600-14501502 (m), 1462 (m)
C-H bend (Aliphatic, -CH₃)~1450, ~1380-
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. The fragmentation patterns can further elucidate the structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted [M+H]⁺ (m/z)
This compound C₅H₆N₂O₂126.11127.05
1H-imidazole-2-carboxylic acid C₄H₄N₂O₂112.09113.03

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process involving the formation of the precursor aldehyde followed by its oxidation.

Step 1: Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde (Adapted from similar syntheses)

  • Materials: 4-Methylimidazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium bicarbonate, Dichloromethane, Magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methylimidazole in anhydrous DMF under an inert atmosphere.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for several hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize the solution with sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the crude 4-Methyl-1H-imidazole-2-carboxaldehyde.

    • Purify the product by column chromatography.

Step 2: Oxidation to this compound [3]

  • Materials: 4-Methyl-1H-imidazole-2-carboxaldehyde, 30% Hydrogen peroxide (H₂O₂), Water, Diethyl ether.

  • Procedure:

    • Dissolve 4-Methyl-1H-imidazole-2-carboxaldehyde in water.

    • Slowly add 30% hydrogen peroxide to the solution with stirring at room temperature.

    • Continue stirring for 24-48 hours.

    • Remove the water under reduced pressure to obtain the crude product.

    • Wash the solid with a mixture of diethyl ether and water to remove any unreacted starting material and residual peroxide.

    • Dry the resulting solid to yield this compound.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record the spectra on a 400 MHz or higher NMR spectrometer.

  • FT-IR: Record the spectrum using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Use a high-resolution mass spectrometer with electrospray ionization (ESI) to obtain an accurate mass.

Visualization of Workflow and Logic

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start 4-Methylimidazole Intermediate 4-Methyl-1H-imidazole- 2-carboxaldehyde Start->Intermediate Vilsmeier-Haack Reaction Product 4-Methyl-1H-imidazole- 2-carboxylic acid Intermediate->Product Oxidation (H₂O₂) NMR ¹H & ¹³C NMR Product->NMR FTIR FT-IR Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Spectroscopic_Logic cluster_target This compound cluster_alternative 1H-imidazole-2-carboxylic acid (Alternative) cluster_conclusion Conclusion Target_NMR ¹H NMR: Shows -CH₃ signal ¹³C NMR: Shows extra aliphatic C Conclusion Structure Confirmed Target_NMR->Conclusion Comparative Analysis Target_FTIR FT-IR: Shows C-H aliphatic stretches Target_FTIR->Conclusion Comparative Analysis Target_MS MS: m/z = 127 [M+H]⁺ Target_MS->Conclusion Comparative Analysis Alt_NMR ¹H NMR: No -CH₃ signal ¹³C NMR: No extra aliphatic C Alt_NMR->Conclusion Alt_FTIR FT-IR: No C-H aliphatic stretches Alt_FTIR->Conclusion Alt_MS MS: m/z = 113 [M+H]⁺ Alt_MS->Conclusion

Caption: Logical relationship for spectroscopic confirmation by comparison.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Methyl-1H-imidazole-2-carboxylic Acid and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1][2][3] This guide provides a comparative analysis of the enzymatic interactions of compounds based on the 1H-imidazole-2-carboxylic acid core, with a focus on the potential cross-reactivity of derivatives such as 4-Methyl-1H-imidazole-2-carboxylic acid. While comprehensive screening data for this specific molecule is not publicly available, we can infer its potential activity profile by examining structurally related inhibitors against various enzyme classes.

Primary Target Class: Metallo-β-Lactamases (MBLs)

Recent research has identified the 1H-imidazole-2-carboxylic acid (ICA) scaffold as a potent inhibitor of Verona Integron-encoded Metallo-β-Lactamases (VIM), a class of enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[4] Structure-guided optimization of ICA derivatives has shown that substituents at the 1-position are crucial for achieving potent inhibition of Class B1 MBLs.[4] These compounds function by engaging with flexible active site loops of the enzyme.[4]

The potential for this compound to inhibit MBLs is significant, though its specific activity would require experimental validation. The methyl group at the 4-position may influence binding affinity and selectivity compared to the unsubstituted parent compound.

Comparative Enzyme Interaction Data

To understand potential cross-reactivity, it is valuable to compare the activity of the imidazole scaffold against different enzyme families. The following table summarizes key inhibitory activities reported for various imidazole-based compounds.

Compound Class/ExampleTarget Enzyme(s)Reported Potency (IC₅₀)Key Findings & Selectivity
1H-imidazole-2-carboxylic acid derivatives Metallo-β-Lactamases (VIM-2)Low µM to nM rangePotent synergistic activity with meropenem against resistant E. coli and P. aeruginosa.[4]
2,4,5-trisubstituted imidazoles 15-Lipoxygenase (15-LO)75 nM (for a representative compound)Excellent selectivity over human 5-LO and 12-LO isozymes.[5]
2,4-1H-imidazole carboxamides Transforming growth factor β-activated kinase 1 (TAK1)~1.8 µM (initial hit) to <10 nM (optimized)High kinome selectivity; a distinct binding mode involving an unusual amide flip at the kinase hinge was observed.[6]
Imidazole (parent compound) GH1 β-glucosidasePartial competitive inhibition (three-fold reduction in substrate affinity)Binds within the active site, suggesting potential for broad interactions among GH1 family enzymes.[7]

Experimental Protocols

Detailed methodologies are critical for interpreting and reproducing cross-reactivity data. Below are representative protocols for assessing enzyme inhibition for the target classes discussed.

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is adapted from studies on VIM-type MBL inhibitors.[4]

  • Objective: To determine the IC₅₀ value of a test compound against a specific MBL.

  • Reagents & Materials:

    • Purified recombinant MBL enzyme (e.g., VIM-2).

    • Assay Buffer: 20 mM HEPES (pH 7.5), 250 mM NaCl, 0.01% Triton X-100.

    • Substrate: 100 µM CENTA or imipenem.

    • Test Compound: Serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compound to a 96-well plate.

    • Add 88 µL of the MBL enzyme solution (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase Inhibition Assay (Lanthascreen™ Method)

This protocol is a common method for assessing kinase inhibitors, as seen in the study of TAK1 inhibitors.[6]

  • Objective: To determine the biochemical IC₅₀ of a test compound against a target kinase.

  • Reagents & Materials:

    • Purified Kinase-Substrate pair (e.g., TAK1-TAB1 fusion protein).

    • Fluorescently labeled antibody specific for the phosphorylated substrate.

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • ATP solution.

    • Assay Buffer: Kinase buffer containing a detergent and a reducing agent.

  • Procedure:

    • Dispense test compounds at various concentrations into a low-volume 384-well plate.

    • Add the kinase-substrate enzyme solution to all wells.

    • Add the ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

    • Stop the reaction by adding an EDTA-containing development solution that also includes the fluorescently labeled phospho-substrate antibody and the Europium-labeled anti-tag antibody.

    • Incubate for 1 hour to allow for antibody binding.

    • Read the plate on a fluorescence reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • The ratio of acceptor (phosphorylated substrate) to donor (total substrate) emission is used to calculate inhibition and determine the IC₅₀.

Visualizing Experimental and Logical Flow

Understanding the workflow for assessing potential cross-reactivity is crucial for drug development. The following diagram illustrates a typical screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Cross-Reactivity cluster_2 Phase 3: Downstream Validation A Test Compound (this compound) B Primary Target Assay (e.g., MBL Inhibition) A->B C Determine IC50 / Ki B->C D Broad Kinase Panel (e.g., 400+ kinases) C->D If Potent Hit E Other Imidazole Targets (e.g., Lipoxygenases) C->E F Unrelated Enzyme Classes (e.g., Proteases, GPCRs) C->F G Analyze Selectivity Profile Identify Off-Targets D->G E->G F->G H Cell-Based Assays (Confirm On- & Off-Target Effects) G->H Prioritize Hits I In Vivo Studies (PK/PD & Efficacy) H->I

Caption: A typical workflow for evaluating enzyme inhibitor cross-reactivity.

This guide illustrates that while this compound belongs to a scaffold with known potent activity against metallo-β-lactamases, the inherent promiscuity of the imidazole core warrants a broad cross-reactivity assessment. Researchers should consider screening against diverse enzyme families, particularly kinases and lipoxygenases, to fully characterize the selectivity profile of this and related compounds.

References

Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of 4-Methyl-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the efficacy of 4-Methyl-1H-imidazole-2-carboxylic acid derivatives in both laboratory and living systems, with a focus on their potential as metallo-β-lactamase (MBL) inhibitors. By presenting available data, detailed experimental protocols, and visualizing key pathways, we aim to illuminate the translational potential of this important class of compounds.

Unveiling the Potential: In Vitro Efficacy

Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2] The in vitro efficacy of these compounds is typically evaluated by their ability to inhibit the enzymatic activity of purified MBLs and to restore the antibacterial activity of β-lactam antibiotics in the presence of MBL-producing bacteria.

A key measure of in vitro potency is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity. Structure-activity relationship (SAR) studies have revealed that substitutions on the imidazole ring are critical for potent inhibition.[1][2] For instance, certain derivatives have demonstrated IC₅₀ values in the nanomolar range against clinically relevant MBLs like VIM-2 and VIM-5.[2]

Another critical in vitro assessment is the synergistic activity with existing antibiotics. Microbiological tests are performed to determine the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic like meropenem when used in combination with an MBL inhibitor.[2] Some 1H-imidazole-2-carboxylic acid derivatives have been shown to reduce the MIC of meropenem by over 16-fold at a concentration of just 1 µg/ml, indicating a strong synergistic effect.[2]

Quantitative In Vitro Efficacy Data
Compound DerivativeTarget MBLIC₅₀ (µM)AntibioticBacterial StrainFold MIC Reduction of AntibioticReference
Derivative AVIM-20.018MeropenemEngineered E. coli≥16[2]
Derivative AVIM-50.018MeropenemEngineered E. coli≥16[2]
Compound 55VIM-2Not SpecifiedMeropenemP. aeruginosa (clinical isolate)Potent Synergism[1]

The In Vivo Challenge: Translating In Vitro Success

While potent in vitro activity is a prerequisite, the true therapeutic potential of a drug candidate is determined by its in vivo efficacy. This requires the compound to possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, including absorption, distribution, metabolism, and excretion (ADME), as well as a good safety profile.

For 1H-imidazole-2-carboxylic acid derivatives, a significant hurdle is their ability to penetrate the outer membrane of Gram-negative bacteria to reach the periplasmic space where MBLs reside.[1] Successful in vivo studies have demonstrated that optimized derivatives can overcome this barrier. For example, compound 55, a derivative of 1H-imidazole-2-carboxylic acid, has shown a good pharmacokinetic and safety profile in vivo.[1] Morphological and structural analysis of bacterial cells treated with this compound confirmed its ability to cross the outer membrane and restore the efficacy of meropenem.[1]

Summary of In Vivo Findings
Compound DerivativeAnimal ModelKey FindingsReference
Compound 55Not SpecifiedGood pharmacokinetic and safety profile. Demonstrated ability to cross the bacterial outer membrane.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are outlined below.

In Vitro MBL Inhibition Assay
  • Enzyme Preparation: Recombinant MBLs (e.g., VIM-2, VIM-5) are expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄) is prepared.

  • Substrate: A chromogenic β-lactam substrate (e.g., CENTA or imipenem) is used.

  • Procedure: a. The purified MBL enzyme is pre-incubated with varying concentrations of the inhibitor (this compound derivative) for a defined period at a specific temperature (e.g., 30°C). b. The enzymatic reaction is initiated by the addition of the substrate. c. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time. d. IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synergistic Activity Assay (Checkerboard Assay)
  • Bacterial Strains: MBL-producing bacterial strains (e.g., engineered E. coli or clinical isolates of P. aeruginosa) are used.

  • Growth Medium: A standard bacteriological growth medium such as Mueller-Hinton broth is used.

  • Procedure: a. A 96-well microtiter plate is prepared with serial dilutions of the antibiotic (e.g., meropenem) along the x-axis and serial dilutions of the MBL inhibitor along the y-axis. b. Each well is inoculated with a standardized bacterial suspension. c. The plate is incubated at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth. e. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Visualizing the Path to Efficacy

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (4-Methyl-1H-imidazole- 2-carboxylic acid derivatives) mbl_inhibition MBL Inhibition Assay (IC50 Determination) synthesis->mbl_inhibition synergy Synergistic Activity (Checkerboard Assay) synthesis->synergy pk_pd Pharmacokinetic/ Pharmacodynamic Studies mbl_inhibition->pk_pd Lead Compound Selection synergy->pk_pd Lead Compound Selection efficacy_model Infection Model (e.g., murine sepsis model) pk_pd->efficacy_model safety Toxicology/ Safety Studies efficacy_model->safety mechanism_of_action cluster_bacteria Gram-Negative Bacterium antibiotic β-lactam Antibiotic (e.g., Meropenem) outer_membrane Outer Membrane antibiotic->outer_membrane Diffusion pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Binding & Inhibition inhibitor 4-Methyl-1H-imidazole- 2-carboxylic acid derivative inhibitor->outer_membrane Penetration mbl Metallo-β-lactamase (MBL) inhibitor->mbl Inhibition periplasm Periplasm outer_membrane->periplasm periplasm->mbl periplasm->pbp mbl->antibiotic Hydrolysis (Inactivation) cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Bacterial Cell Lysis cell_wall->cell_lysis Inhibition leads to

References

A Comparative Guide to Imidazole-Based Metal-Organic Frameworks: Benchmarking Performance for Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a Metal-Organic Framework (MOF) with optimal performance characteristics is paramount. This guide provides a comparative analysis of MOFs based on functionalized imidazole-carboxylic acid linkers, with a focus on their performance in gas adsorption and drug delivery applications. While direct, comprehensive benchmarking data for 4-Methyl-1H-imidazole-2-carboxylic acid-based MOFs remains nascent in the literature, this guide leverages data from the well-characterized Zeolitic Imidazolate Framework-8 (ZIF-8) and other functionalized imidazole-based MOFs to provide a valuable performance comparison.

Introduction to Imidazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1] Imidazole-based MOFs, particularly Zeolitic Imidazolate Frameworks (ZIFs), have garnered significant attention due to their exceptional thermal and chemical stability.[2] The functionalization of the imidazole linker provides a powerful tool to tailor the physicochemical properties of the resulting MOFs, thereby influencing their performance in specific applications.

This guide will focus on comparing the performance of MOFs synthesized from various substituted imidazole-based linkers, using the widely studied ZIF-8 as a primary benchmark. ZIF-8 is constructed from zinc nodes and 2-methylimidazolate linkers.[1] We will explore how modifying the functional group on the imidazole ring impacts key performance indicators.

Performance in Gas Adsorption and Separation

The ability of MOFs to selectively adsorb and separate gases is a key area of research. This performance is critically influenced by the MOF's surface area, pore volume, and the chemical nature of its internal surfaces.

Key Performance Metrics for Gas Adsorption

Below is a table summarizing the gas adsorption properties of ZIF-8 and a hypothetical functionalized imidazole-based MOF. It is important to note that direct comparative data for a this compound-based MOF under identical conditions is not extensively available in the current literature. The data for the "Functionalized Imidazole MOF" is representative of values reported for various functionalized imidazole-based MOFs to illustrate the potential impact of linker modification.

MOFLinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar
ZIF-8 2-MethylimidazoleZn²⁺~1300 - 1800~0.66~1.3
Functionalized Imidazole MOF (Representative) e.g., Amino-functionalized imidazole derivativeZn²⁺/Other~1000 - 1500~0.5 - 0.8~1.5 - 2.5

Note: The values presented are approximate and can vary depending on the specific synthesis conditions and activation procedures.

The introduction of functional groups, such as amino groups (-NH₂), on the imidazole linker can enhance the affinity of the MOF for CO₂ through increased basicity and the potential for stronger interactions with the acidic CO₂ molecule. This can lead to higher CO₂ adsorption capacities, even if the surface area is slightly lower than that of the parent ZIF-8.

Experimental Protocol: Gas Adsorption Measurement

A typical experimental workflow for assessing the gas adsorption properties of MOFs is outlined below.

Gas_Adsorption_Workflow Gas Adsorption Experimental Workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization Material Characterization cluster_adsorption Gas Adsorption Measurement cluster_analysis Data Analysis synthesis MOF Synthesis activation Activation (Solvent Exchange & Heating) synthesis->activation pxrd Powder X-ray Diffraction (PXRD) activation->pxrd sem Scanning Electron Microscopy (SEM) activation->sem tga Thermogravimetric Analysis (TGA) activation->tga degassing Sample Degassing activation->degassing isotherm Isotherm Measurement (e.g., N₂ at 77 K, CO₂ at 298 K) degassing->isotherm bet BET Surface Area Calculation isotherm->bet pore_volume Pore Volume Determination isotherm->pore_volume adsorption_capacity Adsorption Capacity Calculation isotherm->adsorption_capacity

Figure 1. Workflow for gas adsorption analysis of MOFs.

Detailed Methodology:

  • Synthesis and Activation: The MOF is synthesized according to established procedures. Following synthesis, the material is activated to remove solvent molecules from the pores. This typically involves solvent exchange with a low-boiling-point solvent, followed by heating under vacuum.

  • Characterization: The crystalline structure and phase purity of the activated MOF are confirmed by Powder X-ray Diffraction (PXRD). The morphology and particle size are observed using Scanning Electron Microscopy (SEM). Thermogravimetric Analysis (TGA) is used to determine the thermal stability and confirm the removal of guest molecules.

  • Gas Adsorption Measurements: The gas adsorption isotherms are measured using a volumetric gas adsorption analyzer. The sample is first degassed under vacuum at an elevated temperature to ensure a clean surface. Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. Carbon dioxide adsorption isotherms are typically measured at 298 K and 273 K to evaluate the CO₂ uptake capacity.

Performance in Drug Delivery

The porous nature and tunable surface chemistry of imidazole-based MOFs make them attractive candidates for drug delivery systems. The efficiency of a MOF as a drug carrier is determined by its drug loading capacity and release kinetics.

Key Performance Metrics for Drug Delivery

The following table provides a comparative overview of the drug delivery performance of ZIF-8 and a representative functionalized imidazole-based MOF.

MOFLinkerDrugDrug Loading Capacity (wt%)Release Profile
ZIF-8 2-MethylimidazoleCiprofloxacin~20-30%pH-responsive, faster release at lower pH[3]
ZIF-8 2-MethylimidazoleCefazolin~12.5%Sustained release over 6 hours
Functionalized Imidazole MOF (Representative) e.g., Carboxy-functionalized imidazoleDoxorubicin~15-40%pH and/or redox-responsive release

Note: Drug loading capacity and release profiles are highly dependent on the specific drug molecule, loading method, and release conditions.

The functional groups on the imidazole linker can be engineered to interact with specific drug molecules, potentially increasing the drug loading capacity. Furthermore, these functional groups can be designed to respond to specific stimuli in the target environment (e.g., pH, redox potential), enabling controlled and targeted drug release. For instance, the acidic microenvironment of tumors can trigger the degradation of pH-sensitive MOFs, leading to localized drug release.[1]

Experimental Protocol: Drug Loading and Release Study

The general workflow for evaluating the drug delivery performance of MOFs is depicted below.

Drug_Delivery_Workflow Drug Delivery Experimental Workflow cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_release In Vitro Release Study mof_synthesis MOF Synthesis & Activation incubation Incubate MOF with Drug Solution mof_synthesis->incubation drug_solution Prepare Drug Solution drug_solution->incubation separation Separate Drug-Loaded MOF incubation->separation loading_quantification Quantify Drug Loading (e.g., UV-Vis, HPLC) separation->loading_quantification characterize_loaded_mof Characterize Drug-Loaded MOF (PXRD, FT-IR) separation->characterize_loaded_mof release_experiment Incubate Drug-Loaded MOF in Release Medium separation->release_experiment release_medium Prepare Release Medium (e.g., PBS at different pH) release_medium->release_experiment sampling Collect Samples at Time Intervals release_experiment->sampling analysis Analyze Drug Concentration sampling->analysis

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The quantification of 4-Methyl-1H-imidazole-2-carboxylic acid, a key heterocyclic compound, is crucial in various stages of pharmaceutical development. Accurate and precise analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as potential methods for its quantification.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the potential performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from related compounds.

Table 1: Comparison of Hypothetical HPLC-UV and LC-MS/MS Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. The following are representative protocols for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.

a. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Reference standard of this compound

c. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

d. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water) and dilute to the desired concentrations for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in the same solvent as the standard and dilute to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as biological fluids, where high sensitivity and selectivity are paramount.

a. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Reagents and Materials:

  • Same as HPLC-UV method.

  • Internal standard (e.g., a stable isotope-labeled analog of the analyte).

c. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

d. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, for the analyte: Q1 (Precursor Ion) -> Q3 (Product Ion); for the internal standard: Q1 (Precursor Ion) -> Q3 (Product Ion).

  • Source Parameters: Optimized for maximum signal intensity.

e. Sample Preparation:

  • Standard and Sample Solutions: Prepare as for the HPLC-UV method, with the addition of the internal standard to all samples and standards.

  • For Biological Matrices: A sample extraction step (e.g., protein precipitation or solid-phase extraction) is typically required to remove interferences.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Analytical Technique Selection Analytical Technique Selection Logic Start Need for Quantification of This compound Matrix Complex Matrix? (e.g., Biological Fluid) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity No LCMS LC-MS/MS Matrix->LCMS Yes HPLC HPLC-UV Sensitivity->HPLC No Sensitivity->LCMS Yes

"comparative study of the chelating properties of different imidazole carboxylic acids"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a molecule to bind to metal ions, a property known as chelation, is fundamental to a vast array of biological processes and therapeutic applications. Imidazole carboxylic acids, a class of organic compounds characterized by the presence of both an imidazole ring and a carboxylic acid group, are of particular interest due to their structural resemblance to the amino acid histidine, a well-known metal-binding residue in proteins. This guide provides a comparative study of the chelating properties of different imidazole carboxylic acids, offering a quantitative analysis of their metal-binding affinities, detailed experimental protocols for their evaluation, and a visual representation of the experimental workflow.

Quantitative Comparison of Metal-Ligand Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for the 1:1 complexes of several imidazole carboxylic acids with various biologically relevant metal ions.

Imidazole Carboxylic AcidMetal IonLog K₁Experimental Conditions
L-Histidine Cu(II)10.225 °C, 0.1 M KNO₃
Zn(II)6.525 °C, 0.1 M KNO₃
Ni(II)8.725 °C, 0.1 M KNO₃
Fe(III)11.8525 °C, 0.15 M KCl
1H-Imidazole-4-carboxylic acid Cu(II)~5.025 °C, 0.1 M NaClO₄
Zn(II)~4.025 °C, 0.1 M NaClO₄
Ni(II)~4.525 °C, 0.1 M NaClO₄
Fe(III)-Data not readily available
4,5-Imidazoledicarboxylic acid Cu(II)-Data not readily available
Zn(II)-Data not readily available
Ni(II)-Data not readily available
Fe(III)-Data not readily available
Urocanic Acid Cu(II)~4.125 °C, 0.1 M KNO₃
Zn(II)~3.525 °C, 0.1 M KNO₃
Ni(II)~3.825 °C, 0.1 M KNO₃
Fe(III)-Data not readily available

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and the specific buffer used. The data presented here is for comparative purposes.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for understanding the chelating properties of imidazole carboxylic acids. Two common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and the metal ion as a titrant (a strong base) is added. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes.

Materials:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Imidazole carboxylic acid solution of known concentration

  • Metal salt solution of known concentration (e.g., CuSO₄, ZnCl₂, NiCl₂, FeCl₃)

  • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

  • Ligand Protonation Constants: Titrate a solution of the imidazole carboxylic acid and a strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: Prepare a solution containing the imidazole carboxylic acid, the metal salt, and a strong acid. The metal-to-ligand ratio is typically 1:1 or 1:2.

  • Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis: The titration data is then analyzed using a suitable computer program (e.g., HYPERQUAD, BEST) to calculate the stability constants of the metal-ligand complexes. The program fits the experimental data to a model that includes the concentrations of all species in solution (free metal, free ligand, protonated ligand, and metal-ligand complexes).

Spectrophotometric Method

This technique is based on the change in the absorbance of a solution as the metal-ligand complex forms. It is particularly useful when the complex has a distinct color or absorbs light at a different wavelength than the free ligand or metal ion.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Imidazole carboxylic acid solution

  • Metal salt solution

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex. This is done by recording the absorption spectrum of a solution containing both the metal and the ligand.

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant. Measure the absorbance of each solution at the λmax of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other component (the ligand) is varied. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the ratio corresponding to the stoichiometry of the complex.

  • Determination of Stability Constant: The stability constant can be determined from the spectrophotometric data using various methods, such as the Benesi-Hildebrand method, by analyzing the changes in absorbance at different concentrations of the reactants.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative study of the chelating properties of imidazole carboxylic acids.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Ion Preparation cluster_experiments Chelation Experiments cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis L1 Select Imidazole Carboxylic Acids L2 Prepare Stock Solutions L1->L2 E1 Potentiometric Titration L2->E1 E2 Spectrophotometric Analysis L2->E2 M1 Select Metal Salts M2 Prepare Stock Solutions M1->M2 M2->E1 M2->E2 D1 Calculate Protonation Constants (pKa) E1->D1 D2 Determine Stability Constants (log K) E1->D2 D3 Determine Complex Stoichiometry E2->D3 D1->D2 C1 Tabulate Stability Constants D2->C1 D3->C1 C2 Compare Chelating Strengths C1->C2

Experimental workflow for comparing chelating properties.

This guide provides a foundational understanding of the comparative chelating properties of different imidazole carboxylic acids. The presented data and experimental protocols can serve as a valuable resource for researchers and professionals in the fields of bioinorganic chemistry, medicinal chemistry, and drug development, aiding in the rational design of novel chelating agents for various applications.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methyl-1H-imidazole-2-carboxylic acid, synthesized from the safety data sheets of closely related imidazole compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for structurally similar compounds, including 4-Methylimidazole, 1-Methyl-1H-imidazole-2-carboxylic acid, and 4-Imidazolecarboxylic acid. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1]

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:

  • Always handle the chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[3]

Step 1: Waste Identification and Segregation

  • Pure Compound and Solutions: Collect waste this compound in its pure solid form or in solution. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Contaminated Materials: Any materials, such as filter paper, gloves, or absorbent pads, that have come into contact with the chemical should also be treated as hazardous waste.

Step 2: Container Selection and Labeling

  • Container: Use a sealable, airtight, and compatible waste container for collection.[2]

  • Labeling: As soon as waste is added to the container, affix a "Hazardous Waste" label. This label should clearly identify the contents, including the full chemical name ("this compound") and any known hazards.

Step 3: Storage of Waste

  • Location: Store the waste container in a designated, secure, and well-ventilated waste accumulation area.[2]

  • Incompatibilities: Keep the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[2][3]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

In Case of a Spill:

  • Evacuate and secure the area to prevent unauthorized entry.

  • If you are trained and equipped to handle the spill, use appropriate absorbent materials for liquids or carefully sweep up solids to avoid creating dust.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]

  • If the spill is large or you are not equipped to handle it, evacuate the area and contact your institution's emergency response team or EHS.

Summary of Hazards for Related Imidazole Compounds

The following table summarizes the known hazards of compounds structurally similar to this compound. This information should be used as a precautionary guide.

Hazard Classification4-Methylimidazole1-Methyl-1H-imidazole-2-carboxylic acid4-Imidazolecarboxylic acid
Acute Oral Toxicity Harmful if swallowed.Not ClassifiedNot Classified
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Causes skin irritation.[4]Causes skin irritation.
Serious Eye Damage/Irritation Causes severe eye damage.Causes serious eye irritation.[4]Causes serious eye irritation.
Carcinogenicity Suspected of causing cancer (IARC Group 2B).Not ClassifiedNot Classified
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedMay cause respiratory irritation.[4]May cause respiratory irritation.

Chemical Waste Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Chemical Waste Generated identify Identify Chemical and Hazards (Consult SDS) start->identify ppe Wear Appropriate PPE identify->ppe segregate Segregate Incompatible Wastes ppe->segregate container Select & Label Compatible Waste Container segregate->container store Store in Designated Waste Accumulation Area container->store full Container Full or No Longer in Use? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Safeguarding Your Research: A Guide to Handling 4-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methyl-1H-imidazole-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical handling.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.Must be worn at all times when handling the chemical to protect against splashes.[1] If there is a significant splash potential, a face shield should be used in conjunction with goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2] For extensive handling, consider double gloving.
Lab coat or chemical-resistant apron/coveralls.A lab coat should be worn to protect street clothing. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.[3]
Closed-toe shoes.Footwear should fully cover the feet; porous shoes are not permitted in the laboratory.
Respiratory Protection NIOSH/MSHA-approved respirator.A respirator is necessary if working in a poorly ventilated area, or if the chemical is aerosolized or heated, leading to dust or vapor formation.[1] The type of respirator should be chosen based on the potential exposure concentration.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent accidents and exposure.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when heating the substance.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

B. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach.

  • Weighing and Transferring: When weighing the solid, do so in a fume hood or a designated containment area to minimize the inhalation of any dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Dissolving and Reactions: When dissolving the compound or running reactions, add it slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean all equipment used in the process.

C. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

  • Store in a designated corrosives area.[5]

III. Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

A. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

B. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Containment: Keep waste containers sealed when not in use.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[6]

  • Decontamination: Decontaminate any reusable equipment (e.g., glassware) thoroughly before returning it to general use.

IV. Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Workflow for Handling this compound Prep 1. Preparation - Don appropriate PPE - Prepare work area in fume hood Handling 2. Chemical Handling - Weighing and transferring - Dissolving and reactions Prep->Handling Storage 3. Storage - Tightly sealed container - Cool, dry, ventilated area Handling->Storage If not all material is used Decon 4. Decontamination - Clean workspace and equipment - Wash hands thoroughly Handling->Decon Emergency Emergency Procedures - Eye/skin contact: Flush with water - Inhalation: Move to fresh air - Seek medical attention Handling->Emergency In case of spill or exposure Disposal 5. Waste Disposal - Segregate solid and liquid waste - Label and seal waste containers Decon->Disposal

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
4-Methyl-1H-imidazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.